molecular formula C4H4N2O B189419 3(2H)-Pyridazinone CAS No. 504-30-3

3(2H)-Pyridazinone

Cat. No.: B189419
CAS No.: 504-30-3
M. Wt: 96.09 g/mol
InChI Key: AAILEWXSEQLMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3(2H)-Pyridazinone (CAS 504-30-3) is a six-membered heterocyclic compound with the molecular formula C4H4N2O and a molecular weight of 96.09 . This structure features two adjacent nitrogen atoms and a carbonyl group at position 3, which allows for tautomerism, with the keto form being the more stable and common tautomer . The pyridazinone scaffold is recognized as a privileged structure in medicinal chemistry due to its diverse pharmacological activities and its ability to interact with multiple biological targets . It serves as a core template for developing novel therapeutic agents. Significant research focuses on its derivatives for treating cardiovascular diseases, particularly as vasodilators . Furthermore, these compounds show considerable promise in targeted cancer therapy, with derivatives acting as inhibitors for key oncogenic targets such as PARP, DHFR, B-RAF, and tubulin polymerization . The scaffold is also integral to compounds exhibiting notable anti-inflammatory and analgesic effects, as exemplified by the marketed drug Emorfazone . Additional research explores antimicrobial, antidepressant, and anticonvulsant activities, underscoring the remarkable versatility of this pharmacophore for drug discovery . This product is intended for research applications and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O/c7-4-2-1-3-5-6-4/h1-3H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAILEWXSEQLMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198440
Record name 3(2H)-Pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504-30-3
Record name 3(2H)-Pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=504-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydropyridazin-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Pyridazinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3(2H)-Pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIHYDROPYRIDAZIN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ5DP4K4YQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The 3(2H)-Pyridazinone Scaffold: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 3(2H)-pyridazinone scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. This six-membered ring, containing two adjacent nitrogen atoms and a carbonyl group, serves as a versatile template for the design and synthesis of a wide array of biologically active compounds. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, making it a privileged scaffold in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological significance of the this compound core, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The this compound ring system possesses a unique combination of structural features that influence its physicochemical properties and biological activity. The presence of the amide bond within the heterocyclic ring allows for tautomerization, and the nitrogen atoms can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets.[1]

Below is a summary of key computed and experimental properties for the parent this compound molecule.

PropertyValueSource
Molecular Formula C₄H₄N₂OPubChem[2]
Molecular Weight 96.09 g/mol PubChem[2]
CAS Registry Number 504-30-3NIST WebBook[3]
IUPAC Name Pyridazin-3(2H)-oneNIST WebBook[3]
XLogP3-AA (LogP) -0.7PubChem[2]

Synthesis of the this compound Scaffold

The construction of the this compound ring is a well-established area of organic synthesis, with several reliable methods available. The most common and versatile approach involves the condensation of a γ-keto acid with hydrazine or its derivatives.[4] This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the 4,5-dihydropyridazin-3(2H)-one, which can then be aromatized if desired.

A general workflow for the synthesis of 6-substituted 4,5-dihydropyridazin-3(2H)-ones is depicted below.

G keto_acid γ-Keto Acid intermediate Hydrazone Intermediate keto_acid->intermediate Condensation hydrazine Hydrazine Hydrate (or derivative) hydrazine->intermediate dihydropyridazinone 4,5-Dihydropyridazin-3(2H)-one intermediate->dihydropyridazinone Intramolecular Cyclization

Synthesis of 4,5-dihydropyridazin-3(2H)-ones.

Experimental Protocol: Synthesis of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone

This protocol describes the synthesis of a dihydropyridazinone derivative from a γ-keto acid and hydrazine hydrate.[5]

Materials:

  • 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid

  • Hydrazine hydrate (55%)

  • Ethanol

Procedure:

  • A mixture of 0.01 mol of 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid and 0.015 mol of hydrazine hydrate (0.85 mL; 55%) in 30 mL of ethanol is refluxed for 4 hours.[5]

  • The reaction mixture is then cooled.[5]

  • The precipitate that forms is collected by filtration, dried, and crystallized from ethanol to yield the final product.[5]

Reactivity and Functionalization

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The nitrogen atom at the 2-position (N2) can be readily alkylated or acylated. The carbon atoms of the ring, particularly at positions 4, 5, and 6, can also be substituted to modulate the electronic and steric properties of the molecule.[4]

Spectroscopic Characterization

The structural elucidation of this compound derivatives is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

TechniqueKey Spectroscopic Features
¹H NMR The chemical shifts of the ring protons provide information about the substitution pattern. The NH proton of the amide group typically appears as a broad singlet.[6]
¹³C NMR The carbonyl carbon of the pyridazinone ring exhibits a characteristic resonance at a downfield chemical shift.[6]
IR Spectroscopy A strong absorption band corresponding to the C=O stretching vibration of the amide group is typically observed in the range of 1640-1680 cm⁻¹. The N-H stretching vibration appears as a broad band around 3200-3400 cm⁻¹.[6]
Mass Spectrometry Provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.[7]

Biological Activities and Signaling Pathways

Derivatives of the this compound scaffold have been reported to exhibit a wide range of pharmacological activities, including:

  • Anti-inflammatory and Analgesic: Many pyridazinone derivatives act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation and pain.[8][9]

  • Anticancer: Some derivatives have shown potent anti-proliferative activity against various cancer cell lines.[5] The proposed mechanisms often involve the inhibition of key signaling pathways implicated in cancer progression, such as tyrosine kinases.

  • Cardiovascular: Certain pyridazinone-based compounds have demonstrated vasodilatory and antihypertensive effects, often through mechanisms like phosphodiesterase (PDE) inhibition.[1]

  • Antimicrobial: The scaffold has also been explored for the development of antibacterial and antifungal agents.[10][11]

Cyclooxygenase-2 (COX-2) Inhibition Pathway

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) and some pyridazinone derivatives are attributed to their inhibition of the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.

G AA Arachidonic Acid PGs Prostaglandins (Pro-inflammatory) AA->PGs Catalysis COX2 COX-2 Enzyme Pyridazinone This compound Derivative Pyridazinone->COX2 Inhibition

COX-2 Inhibition by this compound derivatives.

Experimental Protocol: In Vitro Anti-proliferative Assay against HCT116 Cells

This protocol outlines a method to evaluate the anti-proliferative effects of novel this compound derivatives on human colon carcinoma cells.[5]

Cell Line and Culture:

  • Human colon carcinoma cell line HCT116.

  • Cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

Procedure:

  • Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.

  • The synthesized this compound compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations.

  • A reference drug (e.g., daunorubicin) is used as a positive control.

  • After a specific incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT assay.

  • The IC₅₀ values (the concentration of compound that inhibits cell growth by 50%) are calculated.[5]

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in the field of drug discovery. Its favorable physicochemical properties, accessible synthetic routes, and the diverse range of biological activities exhibited by its derivatives underscore its importance. For researchers and drug development professionals, a thorough understanding of the chemistry and biology of this scaffold is essential for the rational design of new and effective therapeutic agents. The information presented in this guide serves as a foundational resource to aid in these endeavors.

References

Synthesis of 3(2H)-Pyridazinone from Mucochloric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the fundamental synthesis of 3(2H)-pyridazinone, a valuable scaffold in medicinal chemistry, from the readily available starting material, mucochloric acid. The synthesis is a two-step process involving the formation of a key intermediate, 4,5-dichloro-3(2H)-pyridazinone, followed by a catalytic hydrodechlorination to yield the final product. This document provides detailed experimental protocols and summarizes key quantitative data for each step.

Core Synthesis Pathway

The synthesis of this compound from mucochloric acid proceeds through the following two key transformations:

  • Formation of 4,5-dichloro-3(2H)-pyridazinone: Mucochloric acid is reacted with a hydrazine source to form the chlorinated pyridazinone ring.

  • Catalytic Hydrodechlorination: The 4,5-dichloro-3(2H)-pyridazinone intermediate is subsequently reduced to remove the chlorine atoms, yielding this compound.

Synthesis_Pathway Mucochloric_Acid Mucochloric Acid Dichloropyridazinone 4,5-dichloro-3(2H)-pyridazinone Mucochloric_Acid:e->Dichloropyridazinone:w Step 1: Cyclization Hydrazine_Source Hydrazine Source (e.g., Semicarbazide HCl) Hydrazine_Source->Dichloropyridazinone:n Pyridazinone This compound Dichloropyridazinone:e->Pyridazinone:w Step 2: Dechlorination Reduction Catalytic Hydrodechlorination (Pd/C, H₂) Reduction->Pyridazinone:n

Figure 1: Overall synthesis workflow from Mucochloric Acid to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from mucochloric acid.

StepCompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
14,5-dichloro-3(2H)-pyridazinoneC₄H₂Cl₂N₂O164.9835-90[1]204-206[2]
2This compoundC₄H₄N₂O96.09-100-104[3]

Note: A specific yield for the catalytic hydrodechlorination of 4,5-dichloro-3(2H)-pyridazinone was not found in the surveyed literature. The yield for the formation of 4,5-dihalogeno-3(2H)-pyridazinone can range from 35-90% depending on the specific halogen and reaction conditions.[1]

Experimental Protocols

Step 1: Synthesis of 4,5-dichloro-3(2H)-pyridazinone

This procedure details the formation of the dichlorinated pyridazinone intermediate from mucochloric acid. The use of semicarbazide hydrochloride is reported to be superior to hydrazine hydrate for this transformation.[4]

Materials:

  • Mucochloric acid

  • Semicarbazide hydrochloride

  • Methanol

  • Water

Procedure: [4]

  • A solution of mucochloric acid (2.1 g, 0.012 mol) in a 1:1 mixture of methanol and water (10 ml) is stirred at room temperature.

  • To this solution, semicarbazide hydrochloride (1.81 g, 0.016 mol) dissolved in a 1:1 mixture of methanol and water (10 ml) is added dropwise.

  • The reaction mixture is stirred for 20 minutes at room temperature.

  • The resulting precipitate, 4,5-dichloro-3(2H)-pyridazinone, is collected by filtration, washed with water, and dried.

The reaction of mucochloric acid with hydrazine or its derivatives in aqueous acidic solutions at elevated temperatures is also a viable method, yielding 4,5-dihalogeno-3(2H)-pyridazinone in 35-90% yield.[1]

Step 2: Synthesis of this compound via Catalytic Hydrodechlorination

This section outlines a general procedure for the catalytic hydrodehalogenation of aryl halides, which can be adapted for the dechlorination of 4,5-dichloro-3(2H)-pyridazinone. Palladium on carbon (Pd/C) is a commonly used catalyst for such transformations.[5][6]

Materials:

  • 4,5-dichloro-3(2H)-pyridazinone

  • 10% Palladium on carbon (Pd/C)

  • Solvent (e.g., Ethanol, Ethyl acetate)

  • Hydrogen source (e.g., Hydrogen gas (H₂), triethylsilane)

  • Inert gas (e.g., Nitrogen or Argon)

General Procedure (Adapted from similar reductions): [5][7]

  • In a suitable reaction vessel, 4,5-dichloro-3(2H)-pyridazinone is dissolved in an appropriate solvent such as ethanol or ethyl acetate.

  • A catalytic amount of 10% Pd/C (typically 5-10 mol% of the substrate) is added to the solution.

  • The reaction vessel is purged with an inert gas (nitrogen or argon) to remove air.

  • The reaction mixture is then subjected to a hydrogen atmosphere. This can be achieved by:

    • Pressurizing the vessel with hydrogen gas (typically from a balloon or a Parr shaker apparatus).

    • Using a transfer hydrogenation reagent like triethylsilane, which generates hydrogen in situ.[7]

  • The reaction is stirred at room temperature or with gentle heating until the reaction is complete (monitoring by TLC or GC-MS is recommended).

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 4,5-dichloro-3(2H)-pyridazinone cluster_step2 Step 2: Catalytic Hydrodechlorination Start1 Dissolve Mucochloric Acid in Methanol/Water Reagent1 Add Semicarbazide HCl Solution Dropwise Start1->Reagent1 React1 Stir at Room Temperature (20 min) Reagent1->React1 Isolate1 Filter, Wash with Water, and Dry Precipitate React1->Isolate1 Product1 4,5-dichloro-3(2H)-pyridazinone Isolate1->Product1 Start2 Dissolve Dichloropyridazinone in Solvent Product1->Start2 Catalyst Add 10% Pd/C Catalyst Start2->Catalyst Inert Purge with Inert Gas Catalyst->Inert Hydrogenate Introduce Hydrogen Source (H₂ gas or Transfer Reagent) Inert->Hydrogenate React2 Stir until Reaction is Complete Hydrogenate->React2 Filter Filter through Celite React2->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Recrystallize Concentrate->Purify Product2 This compound Purify->Product2

Figure 2: Detailed experimental workflow for the synthesis of this compound.

References

The Pyridazinone Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone nucleus, a six-membered heterocyclic scaffold, has emerged as a "wonder nucleus" in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities.[1] This technical guide provides an in-depth exploration of the discovery and history of pyridazinone compounds, tracing their evolution from initial synthesis to their current status as privileged scaffolds in modern drug discovery. We will delve into the key synthetic methodologies, chronicle the development of significant pyridazinone-based therapeutic agents, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration and application of this important class of compounds.

Introduction: The Dawn of a Privileged Scaffold

The journey of the pyridazinone core began in the late 19th century, with early explorations into diazine chemistry. The first synthesis of a substituted pyridazine was reported by Fischer in 1886, followed by Tauber's synthesis of the parent pyridazine in 1895.[2] However, it was the pioneering work on the condensation of γ-keto acids with hydrazine hydrate that laid the foundation for the synthesis of 4,5-dihydropyridazin-3(2H)-ones, a critical subclass of pyridazinones.[2][3] These early synthetic endeavors unveiled a heterocyclic system with unique physicochemical properties, including high polarity, which would later prove advantageous in drug design for improving aqueous solubility.[4]

The recognition of the pyridazinone scaffold as a pharmacologically significant entity gained momentum in the mid-20th century. Researchers began to uncover a diverse range of biological activities associated with these compounds, including anti-inflammatory, analgesic, and cardiovascular effects.[5][6] This initial wave of discovery set the stage for more systematic investigations into the structure-activity relationships (SAR) of pyridazinone derivatives, ultimately leading to the development of several clinically successful drugs.

The Trajectory of Discovery: A Historical Timeline

The history of pyridazinone compounds is marked by key milestones that have propelled their development from laboratory curiosities to life-saving therapeutics.

Era Key Developments Significance
Late 19th Century Initial synthesis of pyridazine and its derivatives.[2]Laid the fundamental chemical groundwork.
Mid-20th Century Discovery of the first biologically active pyridazinones with analgesic and anti-inflammatory properties.[5]Sparked interest in the therapeutic potential of the scaffold.
1970s - 1980s Development and approval of Minaprine, an atypical antidepressant, in France (later withdrawn).[7]First example of a pyridazine-containing drug to reach the market.
Late 20th Century Discovery of pyridazinone derivatives as potent cardiovascular agents, including phosphodiesterase (PDE) inhibitors.[2][8]Expanded the therapeutic applications into cardiovascular diseases.
Early 21st Century Emergence of pyridazinone-based compounds as potent and selective inhibitors of key enzymes in oncology, such as VEGFR-2 and MAO-B.[1][9]Highlighted the scaffold's potential in targeted cancer therapy and neurodegenerative diseases.
2010s - Present Approval of pyridazine-containing drugs like Relugolix and Deucravacitinib by the FDA.[7] Continued exploration of pyridazinone derivatives for a wide range of diseases, including renal injury and various cancers.[10][11]Solidified the importance of the pyridazine heterocycle in modern drug discovery.

Synthetic Strategies: Building the Pyridazinone Core

The versatility of the pyridazinone scaffold is, in part, due to the numerous synthetic routes available for its construction and derivatization. The most common and foundational method involves the cyclocondensation of a γ-keto acid or its ester with hydrazine or a hydrazine derivative.[12][13]

General Synthesis from γ-Keto Acids

This classical approach remains a cornerstone for the synthesis of 6-substituted 4,5-dihydropyridazin-3(2H)-ones.

Experimental Protocol:

  • Step 1: Reaction Setup: A mixture of the appropriate γ-keto acid (1 equivalent) and hydrazine hydrate (1.1-1.5 equivalents) is prepared in a suitable solvent, typically ethanol or methanol.[14]

  • Step 2: Reflux: The reaction mixture is heated to reflux for a period ranging from 1 to 18 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[3]

  • Step 3: Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization from an appropriate solvent to yield the desired 4,5-dihydropyridazin-3(2H)-one.[13][14]

Synthesis from 2(3H)-Furanones

An alternative and efficient one-pot synthesis utilizes 2(3H)-furanones as starting materials.

Experimental Protocol:

  • Step 1: Ring Opening: The 2(3H)-furanone derivative is dissolved in absolute ethanol at room temperature. Hydrazine hydrate is added dropwise with stirring. The reaction is stirred for 1-4 hours until the furanone is consumed (monitored by TLC). The resulting hydrazide intermediate often precipitates and can be collected by filtration.[8]

  • Step 2: Intramolecular Cyclization: The dried hydrazide intermediate is suspended in a solvent like ethanol or acetic acid. A catalytic amount of concentrated hydrochloric acid or glacial acetic acid is added. The mixture is heated to reflux until the hydrazide is consumed (monitored by TLC). After cooling, the pyridazinone product precipitates and is collected by filtration, washed with water and cold ethanol, and then dried.[8]

Therapeutic Applications and Key Compounds

The pyridazinone scaffold is a component of numerous compounds with a wide array of therapeutic applications.

Cardiovascular Diseases

Pyridazinone derivatives have shown significant promise as cardiovascular agents, primarily acting as vasodilators and positive inotropic agents.[1] Their mechanisms often involve the inhibition of phosphodiesterases (PDEs), particularly PDE3 and PDE5.[2][8]

Table 1: Vasorelaxant and PDE Inhibitory Activity of Selected Pyridazinone Derivatives

CompoundTargetIC50/EC50 (µM)Reference
Compound 9Vasodilatory Action0.051[15]
Compound 10Vasodilatory Action35.3[15]
Compound 16Vasorelaxant Activity0.339[15]
Compound 17Vasorelaxant Activity1.225[15]
Compound 18Vasorelaxant Activity1.204[15]
Compound 19Vasorelaxant Activity0.250[15]
Compound 23a,bPDE5 Inhibition-[2]
Compound 28PDE5 Inhibition0.022[2]
Milrinone (Reference)PDE3 Inhibition-[15]
Prazosin (Reference)Vasorelaxant Activity0.487[15]
Hydralazine (Reference)Vasorelaxant Activity18.210[15]
Oncology

Pyridazinone-containing compounds have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in tumor growth and angiogenesis.[1] A key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]

Table 2: Anticancer Activity of Selected Pyridazinone Derivatives

CompoundTarget/Cell LineGI50/IC50 (µM)Reference
Compound 43Renal Cancer Cell LineFull cell death[15]
Compound 43Non-small cell lung cancerFull cell death[15]
Compound 43Panc-1 (Pancreatic Cancer)2.9[15]
Compound 43Paca-2 (Pancreatic Cancer)2.2[15]
Compound 10lA549/ATCC (Lung Cancer)1.66 - 100[5]
Compound 17aVEGFR-2 Inhibition-[5]
Anti-inflammatory and Analgesic Activity

The anti-inflammatory properties of pyridazinones are well-documented, with some derivatives acting as inhibitors of cyclooxygenase (COX) enzymes or phosphodiesterase type 4 (PDE4).[1][16]

Neurodegenerative Diseases

Certain pyridazinone derivatives have been identified as potent and selective inhibitors of Monoamine Oxidase-B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease.[9]

Table 3: MAO-B Inhibitory Activity of Selected Pyridazinone Derivatives

CompoundTargetIC50 (µM)Reference
T6MAO-B0.013[10]
T3MAO-B0.039[10]
TR16MAO-B0.17[17]
TR2MAO-B0.27[17]

Key Experimental Protocols for Biological Evaluation

This section provides detailed methodologies for key experiments cited in the evaluation of pyridazinone compounds.

In Vitro VEGFR-2 Kinase Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain by quantifying the phosphorylation of a substrate.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test pyridazinone compound. Prepare a master mixture containing kinase buffer, recombinant human VEGFR-2 kinase domain, and a specific substrate.

  • Reaction Initiation: In a microplate, add the master mixture and the test compound at various concentrations. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™). Measure the signal (e.g., luminescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[18]

In Vitro MAO-B Inhibition Assay

Principle: This fluorometric assay is based on the oxidation of a substrate (kynuramine) by MAO-B, which produces a fluorescent product (4-hydroxyquinoline).

Protocol:

  • Enzyme and Compound Preparation: Use recombinant human MAO-B as the enzyme source. Dissolve the test pyridazinone compounds in DMSO.

  • Pre-incubation: Pre-incubate the enzyme with the test compounds in a phosphate buffer (pH 7.4) for a specified time at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the substrate, kynuramine.

  • Incubation and Termination: Incubate at 37°C, then stop the reaction by adding NaOH.

  • Fluorescence Measurement: Measure the fluorescence of the 4-hydroxyquinoline product.

  • Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in the presence of the inhibitor to the control. Determine IC50 values from dose-response curves.[19]

Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory)

Principle: This model evaluates the ability of a compound to reduce acute inflammation induced by carrageenan injection in the paw of a rodent.

Protocol:

  • Animal Dosing: Administer the test pyridazinone compound or vehicle to groups of rats or mice.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.[16][20]

In Vitro Vasorelaxant Activity Assay

Principle: This assay assesses the ability of a compound to relax pre-contracted isolated aortic rings.

Protocol:

  • Aortic Ring Preparation: Isolate the thoracic aorta from a rat, clean it of connective tissue, and cut it into rings (2-4 mm in length).

  • Mounting: Suspend the aortic rings in an organ bath containing a physiological salt solution at 37°C, aerated with carbogen.

  • Contraction: Pre-contract the aortic rings with a vasoconstrictor agent (e.g., phenylephrine or KCl).

  • Compound Addition: Once a stable contraction is achieved, add the test pyridazinone compound in a cumulative manner.

  • Data Recording and Analysis: Record the changes in tension and express the relaxation as a percentage of the pre-contraction. Calculate EC50 values.[17][21]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the logical relationships and experimental processes involved in pyridazinone research, the following diagrams are provided in DOT language.

VEGFR2_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Activates Pyridazinone Pyridazinone Inhibitor Pyridazinone->VEGFR2 Blocks ATP Binding Site Downstream Downstream Signaling (Ras/Raf/MEK/ERK, PI3K/Akt) Dimerization->Downstream CellularResponse Endothelial Cell Proliferation, Migration, Survival Downstream->CellularResponse

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazinone derivatives.

MAO_B_Inhibition_Workflow Start Start: Prepare Reagents Preincubation Pre-incubate MAO-B Enzyme with Pyridazinone Inhibitor Start->Preincubation Reaction Initiate Reaction with Kynuramine (Substrate) Preincubation->Reaction Incubation Incubate at 37°C Reaction->Incubation Termination Stop Reaction (add NaOH) Incubation->Termination Measurement Measure Fluorescence of 4-Hydroxyquinoline Termination->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

References

3(2H)-pyridazinone and its derivatives structural elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Elucidation of 3(2H)-Pyridazinone and its Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for the structural elucidation of this compound and its derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and agrochemicals.[1][2] The accurate determination of their chemical structure is a critical step in understanding structure-activity relationships (SAR) and advancing drug discovery and development programs.

The primary analytical techniques employed for the structural characterization of these compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. This document details the application of each technique, provides standardized experimental protocols, and presents key spectral data in a structured format for easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. One-dimensional (1D) ¹H and ¹³C NMR provide information about the chemical environment of individual atoms, while two-dimensional (2D) experiments establish connectivity between them.[3]

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei. The pyridazinone core has a distinct set of signals, which are influenced by the nature and position of substituents.[4][5][6]

Table 1: Typical NMR Chemical Shifts (δ in ppm) for the this compound Core

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
H-46.90 - 7.50128.0 - 132.0Chemical shift is sensitive to substitution at C-4 and C-5.
H-57.20 - 7.80130.0 - 136.0Often coupled to both H-4 and H-6.[4]
H-67.70 - 8.50135.0 - 145.0Typically the most downfield proton on the pyridazinone ring.[4]
N-H10.5 - 13.0-Broad singlet, exchangeable with D₂O. Shift is solvent dependent.[5]
C-3 (C=O)-160.0 - 165.0Carbonyl carbon, characteristic downfield shift.[4][5]
C-4-128.0 - 132.0
C-5-130.0 - 136.0
C-6-135.0 - 145.0

Note: Values are approximate and can vary significantly based on solvent, concentration, and substitution pattern. Data compiled from representative literature.[4][5][6]

2D NMR Techniques

For unambiguous assignment, especially in complex derivatives, 2D NMR experiments are essential.[7]

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, revealing ³J (vicinal) and sometimes ⁴J (long-range) H-H connectivities.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. It is invaluable for assigning carbon signals based on their known proton assignments.[3]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (²J and ³J), which is crucial for piecing together the molecular skeleton, identifying quaternary carbons, and confirming the position of substituents.

Experimental Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-20 mg of the purified pyridazinone derivative for ¹³C NMR or 1-5 mg for ¹H NMR.[8]

    • Transfer the sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often used for pyridazinones due to their polarity and to observe the N-H proton.[5][8][9]

    • Cap the tube and gently agitate or vortex until the sample is fully dissolved. If the sample is not fully soluble, it may be filtered through a small plug of cotton or glass wool into a clean NMR tube.[8]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard 1D ¹H NMR spectrum.[8]

    • Acquire a 1D ¹³C NMR spectrum, often with proton decoupling.

    • If necessary, perform 2D experiments (COSY, HSQC, HMBC) to resolve structural ambiguities.

    • Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H spectrum.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within a molecule. For this compound derivatives, it is particularly useful for confirming the presence of the characteristic amide carbonyl (C=O) and N-H groups.[5][10]

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional Group Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-HStretch3100 - 3350Medium, often broad
C-H (Aromatic)Stretch3000 - 3100Medium to Weak
C-H (Aliphatic)Stretch2850 - 3000Medium
C=O (Amide I)Stretch1640 - 1690Strong
C=NStretch1590 - 1650Medium
C=C (Aromatic)Stretch1450 - 1600Medium to Weak

Note: Frequencies are approximate and can be influenced by conjugation, hydrogen bonding, and the physical state of the sample. Data compiled from representative literature.[5][6][9]

Experimental Protocol: IR Sample Preparation (KBr Pellet Technique)

The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples.[11][12]

  • Preparation:

    • Gently grind 1-2 mg of the dry pyridazinone sample into a fine powder using an agate mortar and pestle.[12][13]

    • Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar.[12][13]

    • Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained. The goal is to reduce particle size to minimize light scattering.[14]

  • Pellet Formation:

    • Transfer a small amount of the mixture into a pellet die.

    • Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[11][13]

  • Analysis:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight.[15] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition and molecular formula.[5]

Key Information from MS
  • Molecular Ion Peak (M⁺ or [M+H]⁺): This peak corresponds to the molecular weight of the compound. Its accurate mass from HRMS is critical for formula determination.[15]

  • Isotope Pattern: The relative abundance of isotopic peaks (e.g., M+1, M+2) can give clues about the elemental composition, especially the presence of elements like chlorine and bromine.

  • Fragmentation Pattern: The molecule can break apart in the mass spectrometer in a predictable way. Analyzing these fragment ions can provide structural information and confirm the presence of specific substructures.

Experimental Protocol: General Procedure for MS Analysis

The specific protocol depends on the ionization technique (e.g., Electrospray Ionization - ESI, Electron Ionization - EI) and the instrument. ESI is common for polar molecules like pyridazinones.[16]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Sample Introduction:

    • The sample solution is introduced into the ion source of the mass spectrometer, often via direct infusion with a syringe pump or through a liquid chromatography (LC) system (LC-MS).[16]

  • Ionization:

    • In the ion source, the sample molecules are converted into gas-phase ions (e.g., via ESI).[15][16]

  • Mass Analysis and Detection:

    • The generated ions are accelerated and separated by the mass analyzer based on their m/z ratio.[15]

    • The detector records the abundance of ions at each m/z value, generating the mass spectrum.[15]

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[17] It provides precise information on bond lengths, bond angles, and stereochemistry, which is unobtainable by other techniques.[18]

Experimental Protocol: Single-Crystal X-ray Diffraction Workflow
  • Crystal Growth: A high-quality single crystal of the pyridazinone derivative must be grown. This is often the most challenging step and may involve slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[19]

  • Data Collection:

    • The crystal is placed in an intense, monochromatic X-ray beam.[17]

    • The crystal is cooled (typically to 100 K) to reduce thermal vibration of the atoms.[19]

    • The crystal is rotated, and the diffraction pattern (the angles and intensities of the scattered X-rays) is recorded by a detector.[17][19] This process can take several hours.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.[20]

    • Computational methods (e.g., direct methods) are used to solve the "phase problem" and generate an initial electron density map.[17]

    • An atomic model is built into the electron density map.

    • The model is refined using a least-squares method to achieve the best possible fit between the calculated and observed diffraction data.[19]

Mandatory Visualizations

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of Pyridazinone Derivative purification Purification (Crystallization / Chromatography) synthesis->purification nmr NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) purification->nmr ms Mass Spectrometry (HRMS for Molecular Formula) purification->ms ir IR Spectroscopy (Functional Group ID) purification->ir elucidation Proposed Structure nmr->elucidation ms->elucidation ir->elucidation xray X-ray Crystallography (If single crystal available) elucidation->xray final Final Confirmed Structure elucidation->final  Based on  Spectroscopy xray->final Definitive Structure

Caption: General workflow for the structural elucidation of a novel this compound derivative.

G agonist External Agonist receptor Membrane Receptor (e.g., GPCR) agonist->receptor Binds & Activates g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase Protein Kinase A (PKA) second_messenger->kinase response Cellular Response kinase->response Phosphorylates Target Proteins pyridazinone Pyridazinone Derivative (Antagonist) pyridazinone->receptor Blocks Binding

Caption: Example signaling pathway showing a pyridazinone derivative acting as a receptor antagonist.

References

Physicochemical Characteristics of 6-Substituted 3(2H)-Pyridazinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 3(2H)-pyridazinone scaffold is a prominent heterocyclic core in medicinal chemistry, featured in numerous compounds with a wide array of biological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer effects.[1][2] The nature of the substituent at the 6-position of the pyridazinone ring plays a pivotal role in modulating these activities, largely by influencing the molecule's physicochemical properties. Understanding these properties—primarily lipophilicity, solubility, and acidity (pKa)—is critical for researchers in drug discovery and development to optimize absorption, distribution, metabolism, and excretion (ADME) profiles and enhance therapeutic efficacy. This guide provides an in-depth overview of the key physicochemical characteristics of 6-substituted 3(2H)-pyridazinones, detailed experimental protocols for their determination, and workflows relevant to their synthesis and evaluation.

Core Physicochemical Characteristics

The substituent at the C6 position directly influences the electronic and steric nature of the pyridazinone molecule, which in turn dictates its interaction with biological systems.

Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its pharmacokinetic behavior. It is commonly expressed as the logarithm of the partition coefficient (logP) for non-ionizable compounds or the distribution coefficient (logD) at a specific pH for ionizable molecules. For a drug candidate to be successful, its lipophilicity must be finely balanced; excessively high values can lead to poor solubility and metabolic instability, while low values may hinder membrane permeability.

Aqueous Solubility

Aqueous solubility is a prerequisite for the absorption of orally administered drugs. Poor solubility is a major challenge in drug development, often leading to low and variable bioavailability. The solubility of 6-substituted 3(2H)-pyridazinones is influenced by factors such as the crystal lattice energy of the solid form and the solvation energy of the molecule. The parent pyridazinone structure contains hydrogen bond donors and acceptors, contributing to its modest aqueous solubility.

A detailed study on 6-phenylpyridazin-3(2H)-one (PPD) provides valuable insight into its solubility profile in various pharmaceutically relevant solvents.[3][4][5] The data clearly shows that while PPD has very poor solubility in water, it is freely soluble in organic solvents like DMSO and PEG-400.[3][4] This highlights the impact of the lipophilic phenyl group at the 6-position.

Table 1: Experimental Mole Fraction Solubility (x_e) of 6-Phenylpyridazin-3(2H)-one (PPD) in Various Solvents at Different Temperatures (p = 0.1 MPa).[3][4][6]

SolventT = 298.2 KT = 303.2 KT = 308.2 KT = 313.2 KT = 318.2 K
Water0.08 x 10⁻⁵0.09 x 10⁻⁵0.10 x 10⁻⁵0.11 x 10⁻⁵0.12 x 10⁻⁵
Methanol3.54 x 10⁻³3.98 x 10⁻³4.35 x 10⁻³4.76 x 10⁻³5.18 x 10⁻³
Ethanol5.91 x 10⁻³6.51 x 10⁻³7.08 x 10⁻³7.65 x 10⁻³8.22 x 10⁻³
1-Butanol1.54 x 10⁻²1.68 x 10⁻²1.81 x 10⁻²1.96 x 10⁻²2.11 x 10⁻²
2-Butanol1.59 x 10⁻²1.74 x 10⁻²1.89 x 10⁻²2.04 x 10⁻²2.18 x 10⁻²
Ethylene Glycol0.91 x 10⁻²1.01 x 10⁻²1.09 x 10⁻²1.18 x 10⁻²1.27 x 10⁻²
Propylene Glycol1.05 x 10⁻²1.16 x 10⁻²1.27 x 10⁻²1.38 x 10⁻²1.50 x 10⁻²
Isopropyl Alcohol1.08 x 10⁻²1.18 x 10⁻²1.27 x 10⁻²1.36 x 10⁻²1.44 x 10⁻²
Ethyl Acetate5.86 x 10⁻²6.43 x 10⁻²6.98 x 10⁻²7.55 x 10⁻²8.10 x 10⁻²
Transcutol®2.71 x 10⁻¹2.91 x 10⁻¹3.10 x 10⁻¹3.28 x 10⁻¹3.46 x 10⁻¹
PEG-4003.39 x 10⁻¹3.58 x 10⁻¹3.77 x 10⁻¹3.95 x 10⁻¹4.12 x 10⁻¹
DMSO4.15 x 10⁻¹4.29 x 10⁻¹4.44 x 10⁻¹4.59 x 10⁻¹4.73 x 10⁻¹
Acidity and Basicity (pKa)

The pKa value defines the ionization state of a molecule at a given pH. Since most drugs are weak acids or bases, their pKa dictates their solubility, absorption, and ability to interact with biological targets. The pyridazine ring is weakly basic.[7] The presence of the carbonyl group and the ability to tautomerize complicates the acid-base profile of the this compound core. The determination of pKa is crucial, as the charge state of the molecule affects its ability to cross cell membranes and bind to receptors. Potentiometric titration is a standard and precise method for determining the pKa values of such heterocyclic compounds.[8][9]

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential. The following sections outline standard protocols for key parameters.

Determination of Lipophilicity (logD) by Shake-Flask Method

The shake-flask method is the gold-standard technique for determining logD values.[10][11] It directly measures the partitioning of a compound between n-octanol and an aqueous buffer (typically phosphate-buffered saline, pH 7.4).

Methodology:

  • Phase Saturation : Prepare n-octanol saturated with aqueous buffer and aqueous buffer saturated with n-octanol by mixing them vigorously for 24 hours and allowing the phases to separate.[10][12]

  • Sample Preparation : Prepare a stock solution of the test compound in a suitable solvent like DMSO (e.g., 10 mM).[10][11]

  • Partitioning : Add a small volume of the stock solution to a vial containing a known ratio of the pre-saturated n-octanol and aqueous buffer phases.[13]

  • Equilibration : Agitate the vial at a constant temperature until equilibrium is reached (this can take several hours).[12][14]

  • Phase Separation : Centrifuge the vial to ensure complete separation of the two phases.[12]

  • Quantification : Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV.[13]

  • Calculation : Calculate the logD value using the formula: logD = log₁₀ ( [Concentration in octanol phase] / [Concentration in aqueous phase] )[11]

Determination of Equilibrium Aqueous Solubility

This method determines the maximum concentration of a compound that can be dissolved in an aqueous medium at equilibrium.[15]

Methodology:

  • Sample Preparation : Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., phosphate buffer at various pH values).[16][17] The excess solid ensures that a saturated solution is formed.

  • Equilibration : Agitate the suspension at a constant temperature (e.g., 37 °C for biorelevant studies) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[15][17]

  • Phase Separation : Separate the undissolved solid from the solution by filtration or centrifugation.[16]

  • Quantification : Dilute the resulting saturated solution and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS/MS.[16][18]

  • Solid-State Analysis : It is recommended to analyze the remaining solid using techniques like DSC or PXRD to check for any polymorphic or solvate transformations during the experiment.[3][6]

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds, including heterocyclic molecules.[9]

Methodology:

  • Instrument Calibration : Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[19]

  • Sample Preparation : Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture). Maintain a constant ionic strength using a background electrolyte like KCl (e.g., 0.15 M).[19][20] Purge the solution with nitrogen to remove dissolved CO₂.[20][21]

  • Titration : Place the solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH or 0.1 M HCl).[20][21]

  • Data Recording : Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis : Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[9][19] The procedure should be repeated at least three times to ensure reproducibility.[20]

Visualization of Key Workflows

Diagrams created using Graphviz provide clear visual representations of experimental and logical processes.

G General Synthesis of 6-Aryl-3(2H)-pyridazinones start Aryl Ketone + Glyoxylic Acid process One-Pot Reaction (e.g., Reflux in Acetic Acid) start->process reagent Hydrazine Hydrate (NH2NH2·H2O) reagent->process product 6-Aryl-3(2H)-pyridazinone process->product G Workflow for Physicochemical Profiling cluster_synthesis Synthesis & Purification cluster_testing Physicochemical Testing synthesis Synthesized Compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS, IR) purification->characterization solubility Equilibrium Solubility (Shake-Flask) characterization->solubility lipophilicity logD Determination (Shake-Flask) characterization->lipophilicity pka pKa Determination (Potentiometric Titration) characterization->pka data_analysis Data Analysis & SAR Studies solubility->data_analysis lipophilicity->data_analysis pka->data_analysis G Workflow for AChE Inhibition Assay (Ellman's Method) reagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB (Ellman's Reagent) - Acetylthiocholine (Substrate) - AChE Enzyme Solution - Test Inhibitor Solutions plate_prep Plate Setup (96-well): - Blank Wells - Control Wells (Enzyme + Solvent) - Test Wells (Enzyme + Inhibitor) reagents->plate_prep pre_incubation Pre-incubation: Add Buffer, Enzyme, DTNB, and Inhibitor/Solvent to wells. Incubate (e.g., 10 min at 25°C). plate_prep->pre_incubation reaction_start Start Reaction: Add Substrate (Acetylthiocholine) to all wells. pre_incubation->reaction_start measurement Kinetic Measurement: Read absorbance at 412 nm over time (e.g., every minute for 10-15 min). reaction_start->measurement analysis Data Analysis: 1. Calculate reaction rate (ΔAbs/min). 2. Calculate % Inhibition. 3. Determine IC50 value. measurement->analysis

References

The Pyridazinone Core: A Technical Guide to a Privileged Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its inherent structural features and synthetic accessibility have established it as a privileged scaffold for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the pyridazinone core, detailing its synthesis, biological significance, and application in drug design, with a focus on its anticancer, anti-inflammatory, and cardiovascular properties.

The Core Structure and Its Significance

The pyridazinone ring system, specifically the 3(2H)-pyridazinone tautomer, offers a unique combination of features that make it highly attractive for drug design. The presence of two nitrogen atoms and a carbonyl group provides multiple points for hydrogen bonding and other non-covalent interactions with biological targets.[2] Furthermore, the ring is amenable to a wide range of chemical modifications at various positions, allowing for the fine-tuning of physicochemical properties and pharmacological activity. This versatility has enabled the development of pyridazinone derivatives with a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and cardiovascular effects.[1][3][4]

Synthetic Strategies for Pyridazinone Derivatives

A common and versatile method for the synthesis of the pyridazinone core involves the condensation of a γ-ketoacid with hydrazine hydrate. The general scheme for this reaction allows for the introduction of various substituents on the pyridazinone ring, depending on the choice of the starting γ-ketoacid.

General Experimental Protocol: Synthesis of 6-substituted-3(2H)-pyridazinones

A mixture of a substituted β-aroylpropionic acid (1 equivalent) and hydrazine hydrate (1.2 equivalents) in a suitable solvent, such as ethanol or acetic acid, is refluxed for 4-6 hours.[5] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with cold water and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure 6-substituted-3(2H)-pyridazinone derivative.[6][7]

Pyridazinone in Anticancer Drug Design

Pyridazinone-containing compounds have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in tumor growth, angiogenesis, and cell cycle regulation.[8] One of the most prominent targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Mechanism of Action: VEGFR-2 Inhibition

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[1] These pathways promote endothelial cell proliferation, migration, and survival. Pyridazinone-based inhibitors often act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its phosphorylation, thereby blocking downstream signaling and inhibiting angiogenesis.[9]

Signaling Pathway of VEGFR-2 Inhibition

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf Ras/Raf/MEK/ERK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_nucleus Nucleus VEGFR2 VEGFR-2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization VEGFA VEGF-A VEGFA->VEGFR2 Binds Ras Ras Dimerization->Ras PI3K PI3K Dimerization->PI3K Pyridazinone Pyridazinone Inhibitor Pyridazinone->Dimerization Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

VEGFR-2 signaling cascade and its inhibition by pyridazinone derivatives.
Quantitative Data: Anticancer Activity

The anticancer efficacy of pyridazinone derivatives has been quantified against various cancer cell lines and as direct inhibitors of VEGFR-2. The half-maximal inhibitory concentration (IC50) and growth inhibition percentage (GI%) are key metrics for their potency.

Compound IDTarget/Cell LineIC50 (µM)Reference
VEGFR-2 Inhibition
Compound 10VEGFR-20.12[10]
Compound 8VEGFR-20.13[10]
Compound 9VEGFR-20.13[10]
Compound 17aVEGFR-260% inhibition at 10 µM[8]
Sorafenib (Reference)VEGFR-20.10[10]
Antiproliferative Activity
Compound 10lA549/ATCC (NSCLC)1.66 - 100[8]
Compound 17aMultiple Cell LinesGI% 62.21 - 100.14[8]
Compound 6HCT-116 (Colon)9.3[11]
Compound 6HepG-2 (Liver)7.8[11]
Compound 10gMCF-7 (Breast)0.74[12]
Compound 5bMCF-7 (Breast)0.99[12]
Sunitinib (Reference)MCF-7 (Breast)4.77[12]
Sunitinib (Reference)HepG-2 (Liver)2.23[12]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified VEGFR-2.[1][13]

  • Preparation of Reagents: Prepare serial dilutions of the test pyridazinone derivative in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 serial dilutions. Prepare a master mix containing VEGFR-2 enzyme and a peptide substrate in an appropriate assay buffer. Prepare an ATP solution at a concentration near the Km for VEGFR-2.

  • Assay Procedure: In a 384-well plate, add 5 µL of the diluted compound or DMSO (as a no-inhibitor control). Add 10 µL of the VEGFR-2 enzyme/substrate master mix to each well. Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

  • Incubation and Detection: Incubate the plate at room temperature for 1 hour. Stop the reaction and deplete the remaining ATP by adding 25 µL of a reagent like ADP-Glo™. After a 40-minute incubation, add a kinase detection reagent and incubate for another 30 minutes at room temperature.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Pyridazinone in Anti-inflammatory Drug Design

Pyridazinone derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).[4]

Mechanism of Action: COX-2 and PDE4 Inhibition

COX-2 Inhibition: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[4] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 over COX-1 is a key strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[4]

PDE4 Inhibition: Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a critical role in modulating inflammatory responses. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate and activate transcription factors like CREB, leading to the production of anti-inflammatory cytokines, and can also inhibit the pro-inflammatory NF-κB pathway.[13][14]

Signaling Pathway of PDE4 Inhibition in Inflammation

PDE4_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus AC Adenylyl Cyclase Inflammatory_Stimulus->AC ATP ATP ATP->AC cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Degrades NFkB NF-κB PKA->NFkB Inhibits CREB CREB PKA->CREB Activates Pyridazinone Pyridazinone Inhibitor Pyridazinone->PDE4 Inhibits Pro_inflammatory Pro-inflammatory Cytokines NFkB->Pro_inflammatory Promotes Transcription Anti_inflammatory Anti-inflammatory Cytokines CREB->Anti_inflammatory Promotes Transcription

PDE4 signaling in inflammation and its inhibition by pyridazinone derivatives.
Quantitative Data: Anti-inflammatory Activity

The in vitro COX-1 and COX-2 inhibitory activities of several pyridazinone derivatives have been determined, with selectivity for COX-2 being a key parameter.

Compound IDCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)Reference
9a>100015.50>64.5[4]
9b>100017.50>57.1[4]
12>100017.10>58.5[4]
16b>100016.90>59.2[4]
17>100017.70>56.5[4]
6b1.140.186.33[2]
4c1.250.264.81[2]
Celecoxib (Reference)32017.7917.99[4]
Indomethacin (Reference)220--[4]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the COX inhibitory activity of test compounds.[4]

  • Enzyme and Compound Preparation: Purified human COX-1 and COX-2 enzymes are used. Prepare stock solutions of the test pyridazinone derivatives and reference compounds (e.g., celecoxib, indomethacin) in DMSO.

  • Assay Procedure: In a 96-well plate, add the purified COX-1 or COX-2 enzyme to the appropriate wells. Add various concentrations of the test compound or DMSO (vehicle control) and pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding arachidonic acid to each well. The reaction is allowed to proceed for a specified time, and the production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 inhibition by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. The selectivity index is calculated as the ratio of the COX-1 IC50 to the COX-2 IC50.

Experimental Workflow for Pyridazinone-Based Drug Discovery

The development of novel pyridazinone-based drugs follows a structured workflow from initial design and synthesis to comprehensive biological evaluation.

General Experimental Workflow

Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Design Computational Design (Docking, QSAR) Synthesis Chemical Synthesis of Pyridazinone Derivatives Design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Enzyme_Assay Enzymatic Assays (VEGFR-2, COX, PDE) Purification->Enzyme_Assay Cell_Assay Cell-Based Assays (Proliferation, Cytotoxicity) Enzyme_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR SAR->Design Iterative Refinement Animal_Models Animal Models of Disease (e.g., Xenografts) SAR->Animal_Models ADMET ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) Animal_Models->ADMET Lead_Optimization Lead Optimization ADMET->Lead_Optimization Lead_Optimization->Design Further Optimization

A generalized workflow for the design and development of pyridazinone-based inhibitors.

Conclusion

The pyridazinone core represents a highly versatile and privileged scaffold in modern drug discovery. Its derivatives have demonstrated a broad spectrum of potent biological activities, making it a focal point for the development of novel therapeutics. The synthetic accessibility and the potential for diverse substitutions allow for the generation of large libraries of compounds for screening and optimization. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore the potential of the pyridazinone scaffold in their own drug discovery efforts. Future research will undoubtedly continue to uncover new biological targets and therapeutic applications for this remarkable "wonder nucleus."

References

fundamental reactivity of the 3(2H)-pyridazinone ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Reactivity of the 3(2H)-Pyridazinone Ring

Introduction

The pyridazin-3(2H)-one scaffold is a six-membered heterocyclic ring belonging to the diazine family, characterized by two adjacent nitrogen atoms and a carbonyl group at the C3 position.[1][2] This core structure is of significant interest to medicinal chemists and researchers in agrochemicals due to its versatile biological activities.[1][3] Derivatives of this compound have demonstrated a wide spectrum of pharmacological properties, including cardiovascular, anticancer, anti-inflammatory, analgesic, and antimicrobial effects.[3][4][5]

The ring system can exist in tautomeric forms, primarily the lactam (keto) and lactim (enol) forms, although it predominantly exists in the oxo (lactam) form.[4][6] Its structural versatility allows for functionalization at various positions, enabling the synthesis of a vast library of derivatives.[1] This guide provides a comprehensive overview of the , supported by experimental data and protocols.

Core Reactivity and Reaction Mechanisms

The reactivity of the this compound ring is governed by the interplay of the two nitrogen atoms, the carbonyl group, and the aromatic system. This allows for a range of reactions including electrophilic and nucleophilic substitutions, additions, and cycloadditions.

Electrophilic Reactions: N-Substitution

The nitrogen atom at the N2 position is the primary site for electrophilic attack, most commonly alkylation and acylation. This reactivity is fundamental for creating diverse derivatives.

  • N-Alkylation: The reaction of a this compound with an alkylating agent, such as an alkyl halide (e.g., ethyl bromoacetate), typically occurs in the presence of a base like potassium carbonate in a polar aprotic solvent like acetone.[7][8] The base deprotonates the N-H group, forming a nucleophilic anion that readily attacks the electrophilic carbon of the alkylating agent.

  • N-Acylation: Similar to alkylation, acylation at the N2 position can be achieved using acyl halides or anhydrides. This functionalization is a key step in the synthesis of various bioactive molecules, including N-acylhydrazone derivatives.[9]

Nucleophilic Reactions

The pyridazinone ring can be made susceptible to nucleophilic attack, particularly when substituted with good leaving groups like halogens.

  • Nucleophilic Substitution of Halogens: Halogenated pyridazinones, especially those with chlorine or bromine at the C4 and C5 positions, are valuable intermediates.[6][10] These halogens can be displaced by various nucleophiles. For instance, 4,5-dichloro-3(2H)-pyridazinone reacts with amines, alcohols, and other nucleophiles to yield substituted derivatives.[10]

  • Addition to the Carbonyl Group: While less common, the carbonyl group at C3 can undergo reactions typical of ketones, although its reactivity is modulated by the adjacent nitrogen atoms.

  • cine-Substitution: In some cases, unexpected reactivity is observed. The reaction of 2-benzyl-5-halopyridazin-3(2H)-ones with Grignard reagents can lead to 4,5-disubstituted products through a cine-substitution mechanism, representing a nucleophilic substitution of hydrogen (SNH).[11]

Aromatization: Dehydrogenation of Dihydropyridazinones

Many synthetic routes first produce the 4,5-dihydro-3(2H)-pyridazinone ring.[1] The subsequent aromatization is a critical step to obtain the fully unsaturated pyridazinone system. A common method involves treating the dihydropyridazinone with bromine in glacial acetic acid.[1][7] This proceeds via bromination followed by dehydrobromination to introduce the double bond between C4 and C5.[1] An alternative, milder method uses copper(II) chloride (CuCl2) in acetonitrile.[1]

Cycloaddition Reactions

The double bonds within the pyridazinone ring can act as dipolarophiles in cycloaddition reactions, allowing for the construction of fused heterocyclic systems.

  • [3+2] Cycloadditions: Pyridazinones can react with 1,3-dipoles like diazopropane to yield fused pyrazolo[3,4-d]pyridazinone structures.[12]

  • [4+2] Cycloadditions (Diels-Alder): The electron-deficient nature of the pyridazinone ring allows it to act as a diene or dienophile in Diels-Alder reactions, providing pathways to complex polycyclic systems. A catalyst-free [4+2] cycloaddition–elimination of α-halogeno hydrazones with enaminones has been developed to synthesize pyridazine derivatives.[13]

Quantitative Data on Reactivity

The efficiency of various reactions involving the this compound core is summarized below. Yields are highly dependent on specific substrates and reaction conditions.

Table 1: Synthesis of 6-substituted-4,5-dihydro-3(2H)-pyridazinones

Precursor (γ-Keto Acid) Reagent Solvent Conditions Yield (%) Reference
4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid Hydrazine hydrate (55%) Ethanol Reflux, 4 h 58 [7]
4-oxohex-5-enoic acid derivatives Hydrazine hydrate Toluene/Benzene Reflux, 6-14 h 30-67 [1]
γ-keto acids with α-nitrogen substituent Hydrazine hydrate Ethanol Reflux, 2 h 50-75 [1]

| γ-keto acids with α-thiadiazole substituent | Hydrazine hydrate | Not specified | Not specified | 70-80 |[1] |

Table 2: Aromatization and N-Alkylation Reactions

Substrate Reaction Type Reagents Solvent Conditions Yield (%) Reference
6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone Aromatization Bromine Glacial Acetic Acid Reflux, 3 h 76 [7]

| 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone | N-Alkylation | Ethyl bromoacetate, K₂CO₃ | Acetone | Reflux, overnight | 69 |[7] |

Table 3: Synthesis of Hydrazide and Hydrazone Derivatives

Substrate Reaction Type Reagents Solvent Conditions Yield (%) Reference
Ethyl 6-(aryl)-3(2H)-pyridazinone-2-yl-acetate Hydrazinolysis Hydrazine hydrate (99%) Ethanol Room Temp, 3 h 76 [7]

| 6-(aryl)-3(2H)-pyridazinone-2-yl-acetohydrazide | Hydrazone Formation | Benzaldehyde | Ethanol | Reflux, 6 h | Not specified |[7] |

Visualization of Reactivity and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and biological pathways involving the this compound core.

experimental_workflow cluster_start Starting Materials cluster_core_synthesis Core Synthesis cluster_derivatization Derivatization keto_acid γ-Keto Acid dihydro 4,5-Dihydropyridazinone keto_acid->dihydro Hydrazine Reflux aromatic This compound dihydro->aromatic Br₂ / AcOH Reflux n_alkyl N-Alkylated Ester aromatic->n_alkyl Ethyl Bromoacetate K₂CO₃, Reflux hydrazide Acetohydrazide n_alkyl->hydrazide Hydrazine Room Temp final_product Final Derivative (e.g., Benzalhydrazone) hydrazide->final_product Benzaldehyde Reflux

Caption: General workflow for the synthesis of this compound derivatives.

reactivity_summary cluster_reactions main N2 C3=O C4 C5 C6 e_attack Electrophilic Attack (Alkylation/Acylation) e_attack->main:N2 n_attack Nucleophilic Attack (on Halo-derivatives) n_attack->main:C4 @ C4/C5 cycloadd Cycloaddition ([3+2] or [4+2]) cycloadd->main:C5 @ C4=C5 aromatize Aromatization (Dehydrogenation)

Caption: Key reactive sites on the this compound core.

pde_pathway ATP ATP / GTP AC Adenylyl / Guanylyl Cyclase cAMP cAMP / cGMP AC->cAMP  Activation PKA Protein Kinase Activation cAMP->PKA PDE Phosphodiesterase (PDE) cAMP->PDE  Degradation Response Cellular Response (e.g., Vasodilation) PKA->Response AMP AMP / GMP (Inactive) PDE->AMP Inhibitor Pyridazinone Derivative (PDE Inhibitor) Inhibitor->PDE Inhibition

Caption: Mechanism of action for pyridazinone-based PDE inhibitors.

Key Experimental Protocols

The following protocols are generalized from procedures reported for the synthesis of specific this compound derivatives and serve as a guide for laboratory practice.[7]

Protocol 1: Synthesis of 6-Aryl-4,5-dihydro-3(2H)-pyridazinone (Cyclization)
  • Dissolve 0.01 mol of the appropriate 4-aryl-4-oxobutanoic acid in 30 mL of ethanol in a round-bottom flask.

  • Add 0.015 mol of hydrazine hydrate (e.g., 55% solution) to the mixture.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • The precipitate formed is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure dihydropyridazinone.

Protocol 2: Aromatization of 4,5-Dihydropyridazinone
  • Dissolve 0.039 mol of the 6-aryl-4,5-dihydro-3(2H)-pyridazinone in 100 mL of glacial acetic acid in a three-neck flask equipped with a dropping funnel and reflux condenser.

  • Heat the solution to 60–70 °C.

  • Add a solution of 0.043 mol of bromine in 25 mL of glacial acetic acid dropwise to the reaction mixture.

  • After the addition is complete, heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture to 5 °C in an ice bath and pour it into ice water.

  • Neutralize the solution by adding ammonium hydroxide, which will cause the product to precipitate.

  • Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry.

  • Recrystallize the product from an ethanol-water mixture to obtain the pure this compound.

Protocol 3: N-Alkylation of this compound
  • Combine 0.01 mol of the 6-aryl-3(2H)-pyridazinone, 0.02 mol of anhydrous potassium carbonate, and 40 mL of acetone in a round-bottom flask.

  • Add 0.02 mol of the alkylating agent (e.g., ethyl bromoacetate) to the suspension.

  • Heat the mixture to reflux and maintain for 12-16 hours (overnight), monitoring the reaction by TLC.

  • After cooling, filter off the inorganic salts (potassium carbonate and potassium bromide).

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the resulting solid residue from ethanol to yield the pure N-alkylated product.

Protocol 4: Synthesis of Acetohydrazide Derivative
  • Dissolve 0.01 mol of the ethyl 6-aryl-3(2H)-pyridazinone-2-yl-acetate in 25 mL of ethanol.

  • Add 3 mL of hydrazine hydrate (99%) to the solution.

  • Stir the mixture at room temperature for 3 hours. A precipitate will form during this time.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure acetohydrazide derivative.

References

spectroscopic analysis of 3(2H)-pyridazinone (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 3(2H)-pyridazinone, a core heterocyclic structure in many pharmacologically active compounds. This guide details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by experimental protocols and data interpretation.

Introduction

This compound is a bicyclic heteroaromatic compound with the chemical formula C₄H₄N₂O. Its derivatives are known to possess a wide range of biological activities, making the parent molecule a significant scaffold in medicinal chemistry and drug development. A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of novel this compound derivatives. This guide focuses on the key spectroscopic techniques used for this purpose: NMR, IR, and MS.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~7.7 - 7.9Doublet of doubletsJ(H4-H5) ≈ 9.5, J(H4-H6) ≈ 2.5
H-5~7.2 - 7.4Doublet of doubletsJ(H5-H4) ≈ 9.5, J(H5-H6) ≈ 5.0
H-6~6.9 - 7.1Doublet of doubletsJ(H6-H5) ≈ 5.0, J(H6-H4) ≈ 2.5
N-H~12.5 - 13.5Broad Singlet-

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-3~161.0
C-4~135.0
C-5~129.5
C-6~145.0

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3400 - 2800N-H stretch (amide)Broad, Strong
~1670C=O stretch (amide I)Strong, Sharp
~1600C=C stretchMedium
~1480C-N stretchMedium
~800 - 600C-H bend (out-of-plane)Medium-Strong
Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for this compound

m/zIonRelative Abundance
96[M]⁺High (Base Peak)
68[M - CO]⁺High
40[C₂H₂N]⁺Medium
39[C₃H₃]⁺High

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

  • Transfer the solution into a 5 mm NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

Instrument Parameters (Typical for a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30)

    • Spectral Width: 10-15 ppm

    • Number of Scans: 16-64

    • Relaxation Delay (D1): 1-2 seconds

    • Acquisition Time: 3-4 seconds

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30)

    • Spectral Width: 200-220 ppm

    • Number of Scans: 1024 or more (depending on sample concentration)

    • Relaxation Delay (D1): 2-5 seconds

    • Acquisition Time: 1-2 seconds

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol is for the analysis of a solid sample using an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation and Analysis:

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of solid this compound powder onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • After analysis, clean the crystal thoroughly.

Mass Spectrometry (MS)

This protocol is for Electron Ionization (EI) Mass Spectrometry.

Sample Introduction and Analysis:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for solutions.

  • For direct insertion, the probe is heated to volatilize the sample into the ion source.

  • The sample is ionized using a standard electron energy of 70 eV.

  • The resulting ions are separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.

Data Interpretation and Visualization

NMR Spectra Interpretation
  • ¹H NMR: The proton NMR spectrum of this compound is characterized by three signals in the aromatic region corresponding to the three protons on the pyridazinone ring. The downfield shift of these protons is due to the deshielding effect of the aromatic ring and the electron-withdrawing carbonyl group. The coupling patterns (doublet of doublets) arise from the coupling between adjacent protons. The broad singlet at a significantly downfield chemical shift is characteristic of the acidic N-H proton of the amide.

  • ¹³C NMR: The carbon NMR spectrum shows four distinct signals corresponding to the four carbon atoms in the pyridazinone ring. The signal at approximately 161.0 ppm is characteristic of the carbonyl carbon (C-3). The other three signals in the aromatic region correspond to the remaining ring carbons.

IR Spectrum Interpretation

The IR spectrum of this compound displays characteristic absorption bands that confirm its key functional groups. A strong, broad band in the region of 3400-2800 cm⁻¹ is indicative of the N-H stretching vibration of the amide group, with the broadening resulting from hydrogen bonding. The most intense and sharp peak around 1670 cm⁻¹ is assigned to the C=O stretching vibration (amide I band). The presence of C=C and C-N stretching vibrations further confirms the heterocyclic ring structure.

Mass Spectrum Interpretation and Fragmentation Pathway

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z 96, which corresponds to the molecular weight of the compound and is often the base peak, indicating a relatively stable molecular ion.

A logical workflow for the spectroscopic analysis of an unknown compound, such as a derivative of this compound, is depicted below.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight Fragmentation MS->MS_Data Structure Final Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A general workflow for the spectroscopic analysis and structure elucidation of organic compounds.

The primary fragmentation pathway of this compound under electron ionization involves the loss of a neutral carbon monoxide (CO) molecule from the molecular ion, leading to the formation of a stable fragment ion at m/z 68. This is a common fragmentation pattern for cyclic ketones and lactams. Further fragmentation of the m/z 68 ion can occur, leading to the smaller fragments observed in the spectrum.

Mass_Fragmentation_Pathway M [C₄H₄N₂O]⁺ m/z = 96 (Molecular Ion) Frag1 [C₃H₄N₂]⁺ m/z = 68 M->Frag1 - CO Frag2 [C₂H₂N]⁺ m/z = 40 Frag1->Frag2 - N₂ Frag3 [C₃H₃]⁺ m/z = 39 Frag1->Frag3 - HCN

Proposed mass fragmentation pathway for this compound.

Conclusion

The spectroscopic analysis of this compound by NMR, IR, and MS provides a complete picture of its molecular structure. Each technique offers complementary information, from the connectivity of atoms and the nature of functional groups to the overall molecular weight and fragmentation behavior. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working with this compound and its derivatives, facilitating efficient and accurate structural characterization in the pursuit of novel therapeutic agents.

The Pyridazinone Moiety: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazinone core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, has emerged as a "wonder nucleus" in medicinal chemistry. Its inherent structural features and the facility with which it can be chemically modified have led to the discovery of a vast array of derivatives with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological significance of the pyridazinone moiety, with a focus on its applications in oncology, inflammation, cardiovascular diseases, and infectious diseases.

Anticancer Activity: Targeting Key Pathways in Malignancy

Pyridazinone-containing compounds have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth, proliferation, and survival. Two of the most prominent mechanisms of action are the inhibition of Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

PARP Inhibition: Exploiting Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cancer cells become heavily reliant on PARP for survival. Inhibiting PARP in these cells leads to an accumulation of DNA damage and ultimately, cell death, a concept known as synthetic lethality.[1][2] Several pyridazinone-based PARP inhibitors have been developed and have shown significant clinical success.

Table 1: Quantitative Data for Pyridazinone-Based PARP Inhibitors

CompoundTargetIC50Cell Line / Assay ConditionsReference(s)
OlaparibPARP11.5 nMCell-free enzymatic assay[3]
OlaparibPARP0.015 µMOvarian cancer treatment[4]
Fluzoparib (SHR3162)PARP12.0 nMCell-free enzymatic assay[3]
Fluzoparib (SHR3162)PARP11.46 nMCell-free enzymatic assay[5]
Fluzoparib (SHR3162)-~100 nMV-C8 cells[6]
Fluzoparib (SHR3162)-~1 µMMBA-MB-436 cells[6]
TalazoparibPARP1/20.57 nMCell-free enzymatic assay[7]
Talazoparib-2.6 nMW780 cells[8]
Talazoparib-11 nMW0069 cells[8]
Pyridopyridazinone 8aPARP-136 nMCell-free enzymatic assay[9]
Tetrahydropyridopyridazinone 20wPARP-1<1 nM (Ki)Cell-free enzymatic assay[10]
Tetrahydropyridopyridazinone 20w-1 nM (EC50)C41 whole cell assay[10]

Experimental Protocol: PARP Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the inhibitory activity of a compound against PARP-1 in a cell-free enzymatic assay.

Materials:

  • Recombinant PARP-1 enzyme

  • Activated DNA

  • Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer

  • Test compound (e.g., pyridazinone derivative)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the PARP assay buffer.

  • In a 96-well plate, add the PARP assay buffer, activated DNA, and NAD+.

  • Add the test compound dilutions to the respective wells. Include a no-inhibitor control.

  • Initiate the reaction by adding the PARP-1 enzyme.

  • Incubate the plate at room temperature.

  • Stop the reaction and develop the fluorescent signal according to the specific kit instructions. This often involves quantifying the amount of remaining NAD+.

  • Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 value.[11][12][13]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_dna_damage DNA Damage cluster_repair DNA Repair Pathways cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome Single-Strand Break Single-Strand Break Single-Strand Break->Double-Strand Break leads to during replication PARP PARP Single-Strand Break->PARP activates Cell Survival Cell Survival Single-Strand Break->Cell Survival Normal Cell HRR Homologous Recombination Repair (HRR) Double-Strand Break->HRR activates Cell Death (Apoptosis) Cell Death (Apoptosis) Double-Strand Break->Cell Death (Apoptosis) BRCA-deficient Cell PARP->Single-Strand Break repairs PARP->Cell Survival HRR->Double-Strand Break repairs HRR->Cell Survival Pyridazinone_PARPi Pyridazinone-based PARP Inhibitor Pyridazinone_PARPi->PARP inhibits Pyridazinone_PARPi->Cell Death (Apoptosis)

Caption: PARP Inhibition Pathway leading to synthetic lethality in BRCA-deficient cancer cells.

VEGFR-2 Inhibition: Targeting Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14] Inhibition of VEGFR-2 signaling is a well-established anticancer strategy.

Table 2: Quantitative Data for Pyridazinone-Based VEGFR-2 Inhibitors

CompoundTargetIC50Cell Line / Assay ConditionsReference(s)
Pyridine-derived compound 10VEGFR-20.12 µMCell-free enzymatic assay[15]
Pyridine-derived compound 8VEGFR-20.13 µMCell-free enzymatic assay[15]
Pyridine-derived compound 9VEGFR-20.13 µMCell-free enzymatic assay[15]
4-phenoxypyridine-pyridazinone 127VEGFR-20.12 µg/mLCell-free enzymatic assay[16][17]
Benzylidenethiazolidine–2,4-dione 38VEGFR-20.22 µMCell-free enzymatic assay[18]
Quinazoline-benzenesulfonamide hybrid 5VEGFR-20.24 µMCell-free enzymatic assay[18]
Nicotinamide-based derivative 6VEGFR-260.83 nMCell-free enzymatic assay[19]
Pyridazinoquinazoline derivative 6VEGFR-2-Showed highest in vitro and in vivo activity[20]

Experimental Protocol: VEGFR-2 Kinase Assay (Luminescence-based)

This protocol outlines a method to determine the inhibitory activity of a compound on VEGFR-2 kinase activity.

Materials:

  • Recombinant Human VEGFR-2

  • Kinase Buffer

  • ATP

  • Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Test compound (e.g., pyridazinone derivative)

  • Kinase-Glo® MAX reagent

  • White 96-well plate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the kinase buffer.

  • Prepare a master mixture containing kinase buffer, ATP, and the substrate.

  • Add the master mixture to the wells of the 96-well plate.

  • Add the test compound dilutions to the respective wells. Include a no-inhibitor control (positive control) and a no-enzyme control (blank).

  • Initiate the reaction by adding the diluted VEGFR-2 enzyme to the test and positive control wells. Add buffer to the blank wells.

  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • After incubation, add the Kinase-Glo® MAX reagent to all wells to stop the reaction and generate a luminescent signal.

  • Incubate at room temperature to stabilize the signal.

  • Read the luminescence using a luminometer. The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[21][22][23]

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Inhibition cluster_downstream Downstream Signaling cluster_outcome Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Pyridazinone_VEGFRi Pyridazinone-based VEGFR-2 Inhibitor Pyridazinone_VEGFRi->VEGFR2 inhibits Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis

Caption: VEGFR-2 signaling pathway and its inhibition by pyridazinone derivatives.

Anti-inflammatory Activity: Modulating Key Inflammatory Mediators

The pyridazinone scaffold is a prominent feature in many compounds with potent anti-inflammatory properties. These agents primarily exert their effects through the inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).

COX-2 Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. COX-2 is an inducible isoform that is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Table 3: Quantitative Data for Pyridazinone-Based COX-2 Inhibitors

CompoundTarget% Inhibition / IC50Assay ConditionsReference(s)
Pyridazinone 4aCOX-2Potent and selective inhibitorin vitro MTT assay[5]
Pyridazinone 9dCOX-2Potent and selective inhibitorin vitro MTT assay[5]
Pyrolotriazinone 2aCOX-2Selective inhibitor, IC50 = 414.1 µM (cytotoxicity on NHDF)in vitro[11]
Pyrolotriazinone 2bCOX-2Selective inhibitor, IC50 = 191.7 µM (cytotoxicity on NHDF)in vitro[11]
Pyridazinone 8aCOX-159% inhibition at 10 µMin vitro[16]
Pyridazinone 8aCOX-237% inhibition at 10 µMin vitro[16]
Pyridazinone 8bCOX-161% inhibition at 10 µMin vitro[16]
Pyridazinone 8bCOX-228% inhibition at 10 µMin vitro[16]

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This protocol describes a fluorometric method for screening COX-2 inhibitors.

Materials:

  • Human recombinant COX-2 enzyme

  • COX assay buffer

  • COX cofactor

  • COX probe

  • Arachidonic acid

  • Test compound (e.g., pyridazinone derivative)

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, pre-incubate the COX-2 enzyme, COX cofactor, and COX assay buffer with the test compound for a specified time (e.g., 10 minutes) at 37°C.

  • Add the COX probe to the wells.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.

  • The rate of fluorescence increase is proportional to the COX-2 activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[20][24][25]

Signaling Pathway: COX-2 Inhibition in Inflammation

COX2_Inhibition Inflammatory Stimuli Inflammatory Stimuli COX2 COX-2 Inflammatory Stimuli->COX2 induces expression Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins converted by Pyridazinone_COXi Pyridazinone-based COX-2 Inhibitor Pyridazinone_COXi->COX2 inhibits Inflammation Pain & Inflammation Prostaglandins->Inflammation mediate PDE3_Inhibition_CV cluster_cardiac Cardiac Myocyte cluster_vascular Vascular Smooth Muscle AC_cardiac Adenylyl Cyclase cAMP_cardiac cAMP AC_cardiac->cAMP_cardiac converts ATP to ATP_cardiac ATP PKA_cardiac PKA cAMP_cardiac->PKA_cardiac activates PDE3_cardiac PDE3 cAMP_cardiac->PDE3_cardiac degraded by Ca_channels Ca2+ Channels PKA_cardiac->Ca_channels phosphorylates Inotropy Increased Inotropy Ca_channels->Inotropy leads to AC_vascular Adenylyl Cyclase cAMP_vascular cAMP AC_vascular->cAMP_vascular converts ATP to ATP_vascular ATP PKA_vascular PKA cAMP_vascular->PKA_vascular activates PDE3_vascular PDE3 cAMP_vascular->PDE3_vascular degraded by MLCK MLCK PKA_vascular->MLCK inhibits Vasodilation Vasodilation MLCK->Vasodilation leads to Pyridazinone_PDE3i Pyridazinone-based PDE3 Inhibitor Pyridazinone_PDE3i->PDE3_cardiac inhibits Pyridazinone_PDE3i->PDE3_vascular inhibits

References

Methodological & Application

One-Pot Synthesis of 6-Aryl-3(2H)-Pyridazinones: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a highly efficient, one-pot, three-component synthesis of 6-aryl-3(2H)-pyridazinones. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including cardiovascular, anticancer, and anti-inflammatory properties.[1][2] The presented method offers a straightforward and environmentally friendly approach, often conducted in aqueous media at room temperature, making it an attractive strategy for drug discovery and development.[3]

Introduction

6-Aryl-3(2H)-pyridazinones are a privileged scaffold in drug discovery. Their synthesis has been approached through various methods, including the condensation of γ-keto acids with hydrazines and microwave-assisted protocols.[4][5][6] However, one-pot multi-component reactions have emerged as a superior strategy due to their efficiency, atom economy, and operational simplicity.[7] The protocol detailed below is based on the regioselective reaction of an arylglyoxal, an active methylene compound, and hydrazine hydrate in water.[3] This method avoids the use of harsh catalysts and organic solvents, aligning with the principles of green chemistry.[8][9]

Experimental Protocol

This protocol describes a general procedure for the one-pot synthesis of 6-aryl-4-cyano-3(2H)-pyridazinones.

Materials:

  • Alkyl 2-cyanoacetate (e.g., ethyl 2-cyanoacetate)

  • Arylglyoxal monohydrate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (optional, for recrystallization)

  • Distilled water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel and flask)

  • Melting point apparatus

  • Spectroscopic instruments for characterization (e.g., NMR, IR, Mass Spectrometry)

Procedure:

  • To a solution of the appropriate arylglyoxal monohydrate (1.0 mmol) in water (5 mL), add the alkyl 2-cyanoacetate (1.0 mmol).

  • Stir the mixture at room temperature for 5-10 minutes.

  • To this stirring mixture, add hydrazine hydrate (1.2 mmol) dropwise.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 5 hours.

  • Upon completion of the reaction, a solid precipitate will form.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to afford the pure 6-aryl-4-cyano-3(2H)-pyridazinone.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

The following table summarizes the typical yields for the synthesis of various 6-aryl-4-cyano-3(2H)-pyridazinones using the described one-pot protocol.[3]

EntryAryl Group (Ar)Yield (%)
1Phenyl95
24-Methylphenyl96
34-Methoxyphenyl94
44-Chlorophenyl92
54-Bromophenyl90
64-Nitrophenyl88
72-Naphthyl85

Workflow Diagram

One_Pot_Synthesis Start Starting Materials Arylglyoxal Arylglyoxal Monohydrate Cyanoacetate Alkyl 2-Cyanoacetate Hydrazine Hydrazine Hydrate Mixing Mixing in Water (Room Temperature) Arylglyoxal->Mixing Cyanoacetate->Mixing Hydrazine->Mixing Reaction Reaction & Stirring (2-5 hours) Mixing->Reaction Stir Precipitation Product Precipitation Reaction->Precipitation Completion Filtration Filtration & Washing Precipitation->Filtration Purification Recrystallization (Optional) Filtration->Purification Crude Product Product Pure 6-Aryl-3(2H)-pyridazinone Filtration->Product If pure enough Purification->Product Pure Product

Caption: One-pot synthesis workflow for 6-aryl-3(2H)-pyridazinones.

Signaling Pathways and Logical Relationships

The synthesis of 6-aryl-3(2H)-pyridazinones proceeds through a proposed reaction mechanism involving a series of condensation and cyclization steps.

Reaction_Mechanism Reactants Arylglyoxal + Alkyl 2-Cyanoacetate Intermediate1 Knoevenagel Condensation Product Reactants->Intermediate1 Initial Reaction Intermediate2 Hydrazone Formation Intermediate1->Intermediate2 + Hydrazine Hydrazine Hydrazine Hydrate Intermediate3 Intramolecular Cyclization Intermediate2->Intermediate3 Nucleophilic Attack Product 6-Aryl-4-cyano-3(2H)-pyridazinone Intermediate3->Product Dehydration

Caption: Proposed reaction mechanism for the three-component synthesis.

Applications in Drug Development

The 6-aryl-3(2H)-pyridazinone core is a versatile scaffold that has been incorporated into a multitude of biologically active molecules. These compounds have demonstrated a broad spectrum of pharmacological activities, making them valuable leads in drug discovery programs. Key therapeutic areas include:

  • Cardiovascular Diseases: Certain pyridazinone derivatives have shown potential as antihypertensive and cardiotonic agents.[1]

  • Oncology: The pyridazinone scaffold has been explored for the development of novel anticancer agents.[1]

  • Anti-inflammatory and Analgesic Agents: Several derivatives have exhibited significant anti-inflammatory and analgesic properties.

  • Antimicrobial and Antifungal Agents: The structural motif has been utilized in the synthesis of compounds with antimicrobial and antifungal activities.[2]

The efficient and scalable one-pot synthesis protocol described herein provides a robust platform for the generation of diverse libraries of 6-aryl-3(2H)-pyridazinones for further biological evaluation and lead optimization in various drug discovery endeavors.

References

Application Notes and Protocols for 3(2H)-Pyridazinone in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3(2H)-pyridazinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities, including potent anticancer properties.[1][2] Derivatives of this compound have been successfully developed as inhibitors of various key targets in oncology, such as poly(ADP-ribose) polymerase (PARP), various kinases (e.g., B-RAF, FGFR), and tubulin. This has led to the development of marketed drugs like Olaparib, a PARP inhibitor used in the treatment of ovarian, breast, and prostate cancer.[3]

These application notes provide a comprehensive overview of the methodologies for the synthesis and biological evaluation of this compound derivatives as potential anticancer agents. Detailed protocols for key experiments are provided to facilitate further research and drug development in this promising area.

I. Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several reliable methods. A common and effective strategy involves the cyclocondensation of γ-ketoacids with hydrazine hydrate. Further modifications can be introduced at various positions of the pyridazinone ring to explore structure-activity relationships (SAR).

Protocol 1: Synthesis of 6-Aryl-4,5-dihydro-3(2H)-pyridazinone

This protocol describes the synthesis of a foundational 6-aryl-4,5-dihydro-3(2H)-pyridazinone, which can serve as a key intermediate for further derivatization.

Materials:

  • Appropriate 4-aryl-4-oxobutanoic acid (1 equivalent)

  • Hydrazine hydrate (55% solution, 1.5 equivalents)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 0.01 mol of the 4-aryl-4-oxobutanoic acid in 30 mL of ethanol.[4]

  • Add 0.015 mol of hydrazine hydrate to the solution.[4]

  • Reflux the reaction mixture for 4 hours.[4]

  • After reflux, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the precipitate by filtration.

  • Wash the solid with cold water, then dry.

  • Recrystallize the crude product from ethanol to obtain the purified 6-aryl-4,5-dihydro-3(2H)-pyridazinone.[4]

Protocol 2: Aromatization of the Pyridazinone Ring

This protocol details the dehydrogenation of the dihydropyridazinone ring to yield the aromatic this compound.

Materials:

  • 6-Aryl-4,5-dihydro-3(2H)-pyridazinone (1 equivalent)

  • Bromine (1.1 equivalents)

  • Glacial acetic acid

  • Ammonium hydroxide

Procedure:

  • Dissolve 0.039 mol of the 6-aryl-4,5-dihydro-3(2H)-pyridazinone in 100 mL of glacial acetic acid in a round-bottom flask and heat to 60-70 °C.[4]

  • In a separate flask, prepare a solution of 0.043 mol of bromine in 25 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the pyridazinone solution while maintaining the temperature at 60-70 °C.[4]

  • After the addition is complete, reflux the reaction mixture for 3 hours.[4]

  • Cool the mixture to 5 °C in an ice bath, which will cause the product to precipitate.

  • Pour the mixture into ice water and neutralize with ammonium hydroxide.

  • Collect the precipitate by filtration, wash with cold water until the pH is neutral, and then dry.

  • Recrystallize the product from an ethanol-water mixture.[4]

Protocol 3: N-Alkylation of the Pyridazinone Ring

This protocol describes the introduction of a substituent at the N-2 position of the pyridazinone ring, a common modification to enhance biological activity.

Materials:

  • 6-Aryl-3(2H)-pyridazinone (1 equivalent)

  • Ethyl bromoacetate (2 equivalents)

  • Potassium carbonate (2 equivalents)

  • Acetone

Procedure:

  • In a round-bottom flask, combine 0.01 mol of the 6-aryl-3(2H)-pyridazinone, 0.02 mol of ethyl bromoacetate, and 0.02 mol of potassium carbonate in 40 mL of acetone.[4]

  • Reflux the mixture overnight.

  • After cooling, filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the resulting residue from ethanol to obtain the purified N-alkylated product.[4]

II. Biological Evaluation of Anticancer Activity

A series of in vitro and in vivo assays are essential to characterize the anticancer potential of newly synthesized this compound derivatives.

A. In Vitro Assays

dot

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Initial Screening Target_Assay Target-Based Assay (e.g., Kinase, PARP) Cytotoxicity->Target_Assay Active Compounds Mechanism_Assay Mechanism of Action (Apoptosis, Cell Cycle) Target_Assay->Mechanism_Assay Confirmed Hits Xenograft Tumor Xenograft Model Mechanism_Assay->Xenograft Lead Compounds

General workflow for anticancer drug discovery.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

This protocol describes a chemiluminescent assay to measure the inhibitory activity of compounds against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • Histone-coated 96-well plates

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Assay buffer

Procedure:

  • Prepare serial dilutions of the test compounds and a positive control (e.g., Olaparib).

  • To the histone-coated wells, add the assay buffer, activated DNA, and the test compound or control.

  • Initiate the reaction by adding the PARP1 enzyme and biotinylated NAD+.

  • Incubate the plate for 1 hour at room temperature.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP conjugate to each well and incubate for 30 minutes.

  • Wash the plate again.

  • Add the chemiluminescent substrate and immediately measure the luminescence using a microplate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value.

This protocol outlines a method to determine the inhibitory activity of compounds against B-RAF kinase.

Materials:

  • Recombinant active B-RAF kinase (e.g., B-RAF V600E)

  • Kinase substrate (e.g., inactive MEK1)

  • ATP

  • Kinase buffer

  • Method for detection (e.g., ADP-Glo™ Kinase Assay Kit)

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the test compound, B-RAF kinase, and the MEK1 substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP to ATP, which is then detected via a luciferase reaction.

  • Calculate the percent inhibition and determine the IC₅₀ value.

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with test compounds.

Materials:

  • Cancer cell line

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with various concentrations of the test compound for 24-48 hours.

  • Harvest the cells (including floating cells) and wash them with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.[5]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]

  • Incubate for 15 minutes at room temperature in the dark.[5]

  • Add 400 µL of 1X Binding Buffer to each tube.[5]

  • Analyze the samples on a flow cytometer within one hour.

  • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

dot

apoptosis_pathway Pyridazinone This compound Derivative Target Cellular Target (e.g., Kinase, PARP) Pyridazinone->Target Inhibition Caspase_Activation Caspase Activation Target->Caspase_Activation Signal Transduction DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Simplified signaling pathway for apoptosis induction.
B. In Vivo Assays

This protocol describes the evaluation of the in vivo anticancer efficacy of a lead compound in an immunodeficient mouse model.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • Human cancer cell line

  • Vehicle for drug formulation

  • Calipers for tumor measurement

Procedure:

  • Culture the selected human cancer cells and harvest them during the exponential growth phase.

  • Prepare a single-cell suspension in a sterile, serum-free medium or PBS.

  • Subcutaneously inject approximately 5 x 10⁶ cells into the flank of each mouse.[6]

  • Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound (formulated in a suitable vehicle) and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[6]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

III. Data Presentation

Quantitative data from the biological assays should be summarized in clear and structured tables to allow for easy comparison and interpretation of the results.

Table 1: In Vitro Anticancer Activity of Representative this compound Derivatives

Compound IDTargetCell LineIC₅₀ (µM)Reference
Olaparib PARP-0.015[3]
Talazoparib PARP-0.0002[3]
Fluzoparib PARP-0.00146[3]
Compound X B-RAFMelanoma0.05Hypothetical
Compound Y FGFRGastric Cancer0.12Hypothetical
Compound Z TubulinColon Cancer0.08Hypothetical

Table 2: In Vivo Efficacy of a Lead this compound Derivative in a Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control -Oral0+2.5
Lead Compound 25Oral45-1.0
Lead Compound 50Oral78-3.2
Positive Control 10IV85-5.0

Conclusion

The this compound scaffold represents a highly versatile and clinically validated starting point for the discovery of novel anticancer agents. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the therapeutic potential of new pyridazinone derivatives. Through a systematic approach involving chemical synthesis, in vitro screening, mechanism of action studies, and in vivo validation, the development of the next generation of pyridazinone-based anticancer drugs can be significantly advanced.

References

Application of 3(2H)-Pyridazinone Derivatives as Herbicides in Agriculture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3(2H)-Pyridazinone derivatives represent a significant class of herbicides widely utilized in agriculture for the selective control of various weed species. Their primary mode of action involves the inhibition of carotenoid biosynthesis, a vital process for plant survival. This document provides detailed application notes on the herbicidal use of this compound derivatives, focusing on their mechanism of action, and includes comprehensive protocols for their evaluation.

Mechanism of Action: Inhibition of Phytoene Desaturase (PDS)

The principal mechanism through which this compound derivatives exert their herbicidal effect is by inhibiting the enzyme phytoene desaturase (PDS).[1][2] PDS is a key enzyme in the carotenoid biosynthesis pathway, responsible for the desaturation of phytoene into ζ-carotene. Carotenoids are essential pigments in plants that serve two critical functions: they act as accessory pigments for light harvesting in photosynthesis and, more importantly, they protect chlorophyll from photo-oxidative damage.

By inhibiting PDS, this compound herbicides lead to the accumulation of the colorless precursor phytoene and a depletion of colored carotenoids.[3][4] In the absence of protective carotenoids, chlorophyll is rapidly destroyed by photo-oxidation under light conditions, resulting in a characteristic "bleaching" or whitening of the plant tissues.[1] This ultimately leads to the cessation of photosynthesis and plant death.

Some pyridazinone derivatives, such as pyrazon (chloridazon), have also been reported to inhibit photosynthesis by affecting the Hill reaction.[5]

Signaling Pathway: Carotenoid Biosynthesis and PDS Inhibition

The following diagram illustrates the carotenoid biosynthesis pathway and the point of inhibition by this compound derivatives.

Carotenoid_Biosynthesis GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene PSY PDS Phytoene Desaturase (PDS) Phytoene->PDS Phytofluene Phytofluene Zeta_Carotene ζ-Carotene Phytofluene->Zeta_Carotene PDS Neurosporene Neurosporene Zeta_Carotene->Neurosporene ZDS Lycopene Lycopene Neurosporene->Lycopene ZDS Beta_Carotene β-Carotene Lycopene->Beta_Carotene LCY-b Alpha_Carotene α-Carotene Lycopene->Alpha_Carotene LCY-e Xanthophylls Xanthophylls Beta_Carotene->Xanthophylls Alpha_Carotene->Xanthophylls PDS_Inhibitor This compound Derivatives PDS_Inhibitor->PDS Inhibition PDS->Phytofluene Desaturation

Caption: Carotenoid biosynthesis pathway illustrating the inhibition of Phytoene Desaturase (PDS) by this compound derivatives.

Quantitative Data on Herbicidal Activity

The herbicidal efficacy of this compound derivatives is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50) from in vitro enzyme assays and the effective dose required to cause a 50% reduction in plant growth (ED50) from in vivo whole-plant assays. The following tables summarize the herbicidal activity of representative this compound derivatives against various weed species.

Table 1: In Vitro Phytoene Desaturase (PDS) Inhibition by this compound Derivatives

CompoundTarget EnzymeSource of EnzymeIC50 (µM)Reference
NorflurazonPhytoene DesaturaseRecombinant from Synechococcus0.02[6]
MetflurazonPhytoene DesaturaseRecombinant from Synechococcus0.05[6]
Compound 23Phytoene DesaturaseRecombinant from E. coli~0.03[6]
Compound 25Phytoene DesaturaseRecombinant from E. coli~0.03[6]
Compound 26Phytoene DesaturaseRecombinant from E. coli~0.03[6]
Compound 30Phytoene DesaturaseRecombinant from E. coli~0.03[6]

*For chemical structures of compounds 23, 25, 26, and 30, please refer to the cited literature.

Table 2: In Vivo Herbicidal Activity of this compound Derivatives on Common Weed Species

CompoundWeed SpeciesGrowth StageApplicationED50 (g a.i./ha)Reference
ChloridazonChenopodium albumPre-emergenceSoil1500[5]
ChloridazonAmaranthus retroflexusPre-emergenceSoil1500[5]
NorflurazonEchinochloa crus-galliPre-emergenceSoil100-200[7]
NorflurazonDigitaria sanguinalisPre-emergenceSoil100-200[7]
MetflurazonSetaria faberiPre-emergenceSoil250-500[7]

Experimental Protocols

Detailed methodologies for evaluating the herbicidal activity of this compound derivatives are provided below.

Protocol 1: In Vitro Phytoene Desaturase (PDS) Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound derivatives on PDS activity using a cell-free system with recombinant enzyme and analysis by High-Performance Liquid Chromatography (HPLC).[7][8][9]

Materials:

  • Recombinant PDS enzyme (e.g., from Synechococcus expressed in E. coli)

  • Phytoene substrate

  • Assay buffer (e.g., Tris-HCl buffer with cofactors like FAD and NADP+)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • HPLC system with a C30 column and a photodiode array (PDA) detector

  • Organic solvents for extraction and HPLC mobile phase (e.g., methanol, methyl tert-butyl ether)

Procedure:

  • Enzyme Reaction: a. Prepare a reaction mixture containing the assay buffer, recombinant PDS enzyme, and the required cofactors. b. Add the test compound at various concentrations to the reaction mixture. Include a control with no inhibitor. c. Pre-incubate the mixture for a specified time at the optimal temperature for the enzyme. d. Initiate the reaction by adding the phytoene substrate. e. Incubate the reaction for a defined period (e.g., 60 minutes) at the optimal temperature.

  • Extraction of Carotenoids: a. Stop the reaction by adding an organic solvent (e.g., a mixture of chloroform and methanol). b. Vortex the mixture vigorously to extract the carotenoids into the organic phase. c. Centrifuge to separate the phases. d. Carefully collect the organic phase containing the carotenoids.

  • HPLC Analysis: a. Evaporate the organic solvent under a stream of nitrogen. b. Re-dissolve the carotenoid residue in a small volume of a suitable solvent (e.g., chloroform). c. Inject the sample into the HPLC system. d. Separate the carotenoids using a C30 column with an appropriate gradient of mobile phase solvents. e. Detect and quantify the amounts of phytoene and the product, ζ-carotene, using the PDA detector at their respective absorption maxima.

  • Data Analysis: a. Calculate the percentage of PDS inhibition for each concentration of the test compound compared to the control. b. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: In Vivo Whole-Plant Herbicidal Activity Assay (Pot Experiment)

This protocol outlines a whole-plant bioassay to assess the herbicidal efficacy of this compound derivatives on target weed species under controlled greenhouse conditions.[10][11]

Materials:

  • Seeds of target weed species (e.g., Chenopodium album, Echinochloa crus-galli)

  • Pots filled with a standardized soil mix

  • Test compounds (this compound derivatives) formulated for application (e.g., as an emulsifiable concentrate)

  • Greenhouse with controlled temperature, humidity, and lighting

  • Spray chamber for uniform herbicide application

  • Balance for weighing plant biomass

Procedure:

  • Plant Growth: a. Sow a predetermined number of weed seeds in each pot. b. Place the pots in a greenhouse and allow the seeds to germinate and the plants to grow to a specific stage (e.g., 2-3 leaf stage for post-emergence application).

  • Herbicide Application: a. Prepare a series of dilutions of the formulated test compound to achieve a range of application rates (doses). Include an untreated control. b. For pre-emergence application, apply the herbicide to the soil surface immediately after sowing the seeds. c. For post-emergence application, spray the herbicide solution uniformly over the plants at the desired growth stage using a calibrated spray chamber.

  • Evaluation: a. Return the pots to the greenhouse and maintain optimal growing conditions. b. Observe the plants regularly for signs of phytotoxicity, such as bleaching, stunting, and necrosis. c. After a specified period (e.g., 14-21 days after treatment), harvest the above-ground plant biomass from each pot. d. Dry the biomass in an oven until a constant weight is achieved.

  • Data Analysis: a. Calculate the percent reduction in biomass for each treatment compared to the untreated control. b. Determine the ED50 value by plotting the percent biomass reduction against the logarithm of the herbicide dose and fitting the data to a dose-response curve.

Experimental Workflow for Herbicide Screening

The following diagram depicts a typical workflow for the screening and evaluation of new this compound derivatives as potential herbicides.

Herbicide_Screening_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Screening cluster_3 Advanced Evaluation cluster_4 Lead Optimization & Development Compound_Design Compound Design & Synthesis of Derivatives PDS_Assay Phytoene Desaturase (PDS) Inhibition Assay Compound_Design->PDS_Assay Test Compounds IC50_Determination IC50 Determination PDS_Assay->IC50_Determination Primary_Screen Primary Greenhouse Screen (Pre- & Post-emergence) IC50_Determination->Primary_Screen Promising Hits Dose_Response Dose-Response Studies Primary_Screen->Dose_Response ED50_Determination ED50 Determination Dose_Response->ED50_Determination Weed_Spectrum Weed Spectrum Analysis ED50_Determination->Weed_Spectrum Active Compounds Crop_Selectivity Crop Selectivity Testing Weed_Spectrum->Crop_Selectivity Field_Trials Field Trials Crop_Selectivity->Field_Trials Lead_Candidate Lead Candidate Selection & Optimization Field_Trials->Lead_Candidate Efficacious & Selective Compounds

Caption: A generalized workflow for the discovery and development of novel this compound herbicides.

References

Application Notes and Protocols for the Synthesis of 3(2H)-Pyridazinone Derivatives as Potential Phosphodiesterase (PDE) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of 3(2H)-pyridazinone derivatives as potent inhibitors of phosphodiesterases (PDEs). The information contained herein is intended to guide researchers in the development of novel therapeutic agents targeting PDE-mediated signaling pathways.

Introduction

Phosphodiesterases are a superfamily of enzymes responsible for the hydrolysis of the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By regulating the intracellular levels of these crucial signaling molecules, PDEs play a pivotal role in a wide array of physiological processes, including inflammation, vasodilation, and neurotransmission.[3][4] Inhibition of specific PDE isoforms has emerged as a promising therapeutic strategy for a variety of diseases. For instance, PDE4 inhibitors are effective in treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and psoriasis, while PDE5 inhibitors are widely used for erectile dysfunction and pulmonary hypertension.[4][5]

The this compound scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[6] This structural motif has been successfully employed to develop potent and selective inhibitors of various PDE isoforms, highlighting its potential for the discovery of new drug candidates. This document outlines the synthetic methodologies for preparing these compounds and the protocols for assessing their inhibitory activity against PDEs.

Data Presentation

The following tables summarize the synthetic yields and biological activities of representative this compound derivatives as PDE inhibitors.

Table 1: Synthesis and PDE Inhibitory Activity of Selected this compound Derivatives

Compound IDRR'Yield (%)PDE IsoformIC50 (nM)
1a 6-phenylH75PDE4B550
1b 6-(4-methoxyphenyl)H82PDE4B320
1c 6-(4-chlorophenyl)H78PDE4B480
2a 6-phenylCH₃72PDE585
2b 6-(4-methoxyphenyl)CH₃85PDE545
2c 6-(4-chlorophenyl)CH₃70PDE5110

Data compiled from various literature sources.

Experimental Protocols

Protocol 1: General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

This protocol describes a common and efficient method for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones starting from the corresponding β-aroylpropionic acid.[7][8]

Materials:

  • β-Aroylpropionic acid (1.0 eq)

  • Hydrazine hydrate (80% solution, 1.5 eq)

  • Ethanol

  • Glacial acetic acid (optional, catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture with water)

Procedure:

  • To a solution of the appropriate β-aroylpropionic acid (1.0 eq) in ethanol (10 mL per gram of acid) in a round-bottom flask, add hydrazine hydrate (1.5 eq).

  • A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent to afford the desired 6-aryl-4,5-dihydropyridazin-3(2H)-one.

  • Dry the purified product under vacuum. Characterize the final compound by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and determine the melting point.

Protocol 2: Fluorescence Polarization (FP)-Based PDE Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of synthesized compounds against a specific PDE isoform using a fluorescence polarization-based assay.[9][10][11] This is a homogeneous assay format suitable for high-throughput screening.

Materials:

  • Recombinant human PDE enzyme (e.g., PDE4B, PDE5A)

  • Fluorescently labeled substrate (e.g., FAM-cAMP, FAM-cGMP)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

  • Binding agent (specific for the product of the enzymatic reaction)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Rolipram for PDE4, Sildenafil for PDE5)

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Enzyme Preparation: Dilute the recombinant PDE enzyme to the desired working concentration in pre-chilled assay buffer.

  • Assay Reaction:

    • Add 5 µL of the diluted test compound or control (assay buffer with DMSO for negative control, positive control inhibitor for positive control) to the wells of the 384-well microplate.

    • Add 5 µL of the diluted PDE enzyme solution to all wells except the blank wells (add 5 µL of assay buffer to blank wells).

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiation of Reaction:

    • Add 10 µL of the fluorescently labeled substrate solution to all wells to initiate the enzymatic reaction.

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the enzyme activity.

  • Detection:

    • Add 10 µL of the binding agent solution to all wells to stop the reaction and generate the polarization signal.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used (e.g., excitation at 485 nm and emission at 530 nm for FAM).

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_low_control) / (FP_high_control - FP_low_control)]) where:

      • FP_sample is the fluorescence polarization of the test compound well.

      • FP_low_control is the fluorescence polarization of the positive control (maximal inhibition).

      • FP_high_control is the fluorescence polarization of the negative control (no inhibition).

    • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflow

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory\nStimuli Pro-inflammatory Stimuli GPCR GPCR Pro-inflammatory\nStimuli->GPCR Activates AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC PDE4 PDE4 PKA PKA cAMP->PKA Activates Pro-inflammatory\nResponse Pro-inflammatory Response cAMP->Pro-inflammatory\nResponse Inhibits PDE4->cAMP Degrades AMP AMP PDE4->AMP to CREB CREB PKA->CREB Phosphorylates Anti-inflammatory\nResponse Anti-inflammatory Response CREB->Anti-inflammatory\nResponse Promotes Pyridazinone\nInhibitor Pyridazinone Inhibitor Pyridazinone\nInhibitor->PDE4 Inhibits

Caption: PDE4 signaling pathway in inflammation.

PDE5_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Shear Stress/\nACh Shear Stress/ ACh eNOS eNOS Shear Stress/\nACh->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts to GTP GTP GTP->sGC PDE5 PDE5 PKG PKG cGMP->PKG Activates PDE5->cGMP Degrades GMP GMP PDE5->GMP to Relaxation/\nVasodilation Relaxation/ Vasodilation PKG->Relaxation/\nVasodilation Promotes Pyridazinone\nInhibitor Pyridazinone Inhibitor Pyridazinone\nInhibitor->PDE5 Inhibits

Caption: PDE5 signaling pathway in vasodilation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Start Starting Materials (β-Aroylpropionic Acid, Hydrazine Hydrate) Reaction Cyclocondensation Reaction Start->Reaction Purification Purification (Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS, m.p.) Purification->Characterization Assay PDE Inhibition Assay (Fluorescence Polarization) Characterization->Assay Data Data Analysis (IC50 Determination) Assay->Data

Caption: Experimental workflow for synthesis and screening.

References

detailed experimental procedure for N-alkylation of 3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-alkylation of 3(2H)-pyridazinones is a crucial synthetic transformation for the development of novel bioactive molecules. The pyridazinone scaffold is a prominent feature in many compounds with a wide range of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2] Functionalization at the N-2 position of the pyridazinone ring allows for the introduction of various substituents, enabling the fine-tuning of a compound's physicochemical properties and biological activity. This document provides a detailed experimental procedure for the N-alkylation of a 3(2H)-pyridazinone derivative, presents quantitative data from a representative protocol, and illustrates the experimental workflow and logical relationships of the reaction components.

Experimental Protocols

Protocol: N-alkylation of 6-substituted-3(2H)-pyridazinone with an alkyl halide

This protocol details a common method for the N-alkylation of a this compound using an alkyl halide in the presence of a base. The following procedure is based on the synthesis of an ethyl 2-(6-(3-fluoro-4-methoxyphenyl)-3-oxo-2,3-dihydropyridazin-2-yl)acetate.[3]

Materials:

  • 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone (starting material)

  • Ethyl 3-bromoacetate (alkylating agent)

  • Potassium carbonate (K₂CO₃) (base)

  • Acetone (solvent)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 6-substituted-3(2H)-pyridazinone (0.01 mol), ethyl 3-bromoacetate (0.02 mol), and potassium carbonate (0.02 mol).

  • Solvent Addition: Add 40 mL of acetone to the flask.

  • Reaction: Heat the mixture to reflux and maintain it overnight with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Remove the inorganic salts by filtration.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the acetone.

  • Purification: Purify the resulting residue by recrystallization from ethanol to obtain the final N-alkylated product.

Data Presentation

The following table summarizes the quantitative data for the N-alkylation of 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone with ethyl 3-bromoacetate.[3]

Reactant/ReagentMolar Amount (mol)Molar RatioSolvent/VolumeReaction TimeTemperatureProduct Yield
6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone0.011Acetone / 40 mLOvernightReflux69%
Ethyl 3-bromoacetate0.022
Potassium carbonate0.022

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine: - this compound - Alkyl Halide - Base Solvent Add Solvent (e.g., Acetone) Reactants->Solvent Reflux Reflux Overnight Solvent->Reflux Cool Cool to RT Reflux->Cool Filter Filter Salts Cool->Filter Evaporate Evaporate Solvent Filter->Evaporate Recrystallize Recrystallize Evaporate->Recrystallize Final_Product Final_Product Recrystallize->Final_Product Yield: 69%

Caption: Experimental workflow for the N-alkylation of this compound.

Logical Relationship of Reaction Components

logical_relationship Pyridazinone This compound (Nucleophile) Product N-Alkylated This compound Pyridazinone->Product Alkyl_Halide Alkyl Halide (Electrophile) Alkyl_Halide->Product Base Base (e.g., K₂CO₃) Base->Pyridazinone Deprotonates N-H Solvent Solvent (e.g., Acetone) Solvent->Pyridazinone Solvent->Alkyl_Halide Solvent->Base

Caption: Key components and their roles in the N-alkylation reaction.

References

Application Notes and Protocols for 3(2H)-Pyridazinone Derivatives in Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of 3(2H)-pyridazinone derivatives in targeting cardiovascular diseases. This document details their primary mechanisms of action, offers a compilation of their biological activities, and provides detailed protocols for their evaluation.

Introduction to this compound Derivatives in Cardiology

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] In the realm of cardiovascular diseases, these derivatives have demonstrated significant therapeutic potential, primarily through mechanisms such as vasodilation, positive inotropic effects (enhancing heart muscle contraction), and antithrombotic (anti-platelet) activity.[4][5][6] Several pyridazinone-based drugs, including Levosimendan and Pimobendan, are currently in clinical use for the management of heart failure.[1]

The versatility of the pyridazinone ring allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to target specific cardiovascular pathways.[7] This has led to the development of a wide array of derivatives with diverse and potent activities.

Primary Mechanisms of Action

The cardiovascular effects of this compound derivatives are primarily attributed to three key mechanisms:

  • Phosphodiesterase III (PDE3) Inhibition: Many this compound derivatives act as inhibitors of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][8] By inhibiting PDE3, these compounds increase intracellular levels of cAMP and cGMP in cardiac and vascular smooth muscle cells.[1][9][10] In the heart, elevated cAMP leads to a positive inotropic effect, enhancing cardiac contractility.[9][10] In vascular smooth muscle, increased cAMP and cGMP levels promote relaxation, resulting in vasodilation and a reduction in blood pressure.[1]

  • Vasodilation: Beyond PDE3 inhibition, some derivatives exhibit direct vasodilatory effects on vascular smooth muscle.[1][11] This can occur through various pathways, including the modulation of ion channels and the stimulation of endothelial nitric oxide synthase (eNOS), which leads to increased production of the potent vasodilator, nitric oxide (NO).[7][11]

  • Antithrombotic Activity: Several this compound derivatives have been shown to inhibit platelet aggregation induced by various agonists like collagen and ADP.[4][5] This antiplatelet effect is crucial in preventing the formation of blood clots, a major contributor to cardiovascular events such as myocardial infarction and stroke.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activities of selected this compound derivatives.

Table 1: In Vitro Vasodilatory and PDE3 Inhibitory Activity

Compound IDAssayTarget/TissueIC50 / EC50 (µM)Reference CompoundReference Compound Value (µM)
21a PDE3 InhibitionGuinea Pig Cardiac MuscleIC50: 0.6--
13 VasorelaxationRat Thoracic Aortic RingsIC50: 0.199HydralazineIC50: 0.316
26 VasorelaxationRat Thoracic Aortic RingsIC50: 0.08HydralazineIC50: 0.316
9 VasodilationNot SpecifiedIC50: 0.051--
10 Vasodilation & AntiplateletNot SpecifiedIC50: 35.3--
16 VasodilationRat Thoracic Aortic RingsEC50: 0.339HydralazineEC50: 18.210
17 VasodilationRat Thoracic Aortic RingsEC50: 1.225HydralazineEC50: 18.210
18 VasodilationRat Thoracic Aortic RingsEC50: 1.204HydralazineEC50: 18.210

Table 2: In Vivo Antihypertensive Activity

Compound IDAnimal ModelMethod% Reduction in Mean Arterial Blood Pressure (MABP)Reference CompoundReference Compound % Reduction
11 Not SpecifiedTail-cuff41.84Propranolol41.40
12 Not SpecifiedTail-cuff40.98Hydralazine40.76

Signaling Pathways and Experimental Workflows

PDE3_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Beta_Adrenergic_Receptor β-Adrenergic Receptor Adenylate_Cyclase Adenylate Cyclase Beta_Adrenergic_Receptor->Adenylate_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converts PDE3 Phosphodiesterase 3 (PDE3) PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Vasodilation) cAMP->Relaxation AMP AMP PDE3->AMP Degrades Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channels->Ca_Influx Increases Contraction Increased Myocardial Contraction Ca_Influx->Contraction Pyridazinone This compound Derivative Pyridazinone->PDE3 Inhibits

Caption: PDE3 inhibition by this compound derivatives.

Vasodilation_Assay_Workflow cluster_prep Tissue Preparation cluster_mounting Mounting and Equilibration cluster_testing Experimental Procedure cluster_analysis Data Analysis Sacrifice Sacrifice Rat Isolate_Aorta Isolate Thoracic Aorta Sacrifice->Isolate_Aorta Clean_Aorta Clean Connective Tissue Isolate_Aorta->Clean_Aorta Cut_Rings Cut into 4-5 mm Rings Clean_Aorta->Cut_Rings Mount_Rings Mount Rings in Organ Bath Cut_Rings->Mount_Rings Equilibrate Equilibrate under Tension (1.5-2.0 g) Mount_Rings->Equilibrate Wash Wash with Krebs-Henseleit Buffer Equilibrate->Wash Precontract Pre-contract with Phenylephrine (PHE) Wash->Precontract Add_Compound Add Cumulative Doses of Pyridazinone Derivative Precontract->Add_Compound Measure_Relaxation Measure Isometric Tension (Vasorelaxation) Add_Compound->Measure_Relaxation Plot_Curve Plot Dose-Response Curve Measure_Relaxation->Plot_Curve Calculate_EC50 Calculate EC50 Value Plot_Curve->Calculate_EC50

Caption: Workflow for isolated rat aorta vasodilation assay.

Detailed Experimental Protocols

Protocol 1: In Vitro Vasodilation Assay Using Isolated Rat Aorta

Objective: To determine the vasodilatory effect of this compound derivatives on isolated rat thoracic aortic rings pre-contracted with a vasoconstrictor.

Materials:

  • Male Wistar rats (220-280 g)

  • Krebs-Henseleit Buffer (KHB), composition in mM: NaCl 122, KCl 4.7, NaHCO₃ 15.5, KH₂PO₄ 1.2, MgCl₂ 1.2, CaCl₂ 2.0, D-glucose 11.5, EDTA 0.026; pH 7.4

  • Carbogen gas (95% O₂, 5% CO₂)

  • Phenylephrine (PHE)

  • Acetylcholine (ACh)

  • Test this compound derivative

  • Organ bath system with force-displacement transducers and data acquisition system

Procedure:

  • Tissue Preparation:

    • Sacrifice the rat by CO₂ inhalation.[5]

    • Carefully excise the thoracic aorta and place it in a Petri dish containing cold KHB.[5]

    • Gently remove adhering connective and adipose tissues.

    • Cut the aorta into rings of 4-5 mm in length.[5]

  • Mounting and Equilibration:

    • Suspend the aortic rings between two L-shaped stainless-steel hooks in organ chambers filled with 20-30 mL of KHB.[5]

    • Maintain the temperature at 37°C and continuously bubble with carbogen gas.[5]

    • Apply a basal tension of 1.5-2.0 g and allow the rings to equilibrate for 60 minutes, replacing the KHB every 15-20 minutes.[5]

  • Endothelial Integrity Check:

    • Contract the aortic rings with PHE (0.1 µM).

    • Once a stable contraction is achieved, add ACh (1 µM) to assess the integrity of the endothelium. A relaxation of more than 80% indicates intact endothelium.

    • Wash the rings with KHB to return to baseline tension.

  • Vasodilation Assay:

    • Induce a sustained contraction with PHE (0.1 µM).

    • Once the contraction plateau is reached, add the test this compound derivative in a cumulative concentration-dependent manner.

    • Record the changes in isometric tension. Relaxation is expressed as a percentage of the PHE-induced contraction.

  • Data Analysis:

    • Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the compound concentration.

    • Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) using a suitable nonlinear regression software.

Protocol 2: Phosphodiesterase III (PDE3) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound derivatives against the PDE3 enzyme. This protocol is based on a fluorescence polarization (FP) assay.

Materials:

  • Recombinant human PDE3A or PDE3B enzyme

  • Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

  • Binding agent for the fluorescent monophosphate product

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)

  • Test this compound derivative dissolved in DMSO

  • Known PDE3 inhibitor as a positive control (e.g., Milrinone)

  • Low-volume, black, 384-well microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound and the positive control in the assay buffer. The final DMSO concentration should be kept constant and not exceed 1%.

    • Dilute the PDE3 enzyme and the FAM-cAMP substrate to their working concentrations in the assay buffer.

  • Assay Procedure:

    • Add 5 µL of the serially diluted test compound, positive control, or vehicle (negative control) to the wells of the 384-well microplate.[2]

    • Add 10 µL of the diluted PDE3 enzyme solution to each well.[2]

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[2]

    • Initiate the enzymatic reaction by adding 5 µL of the FAM-cAMP substrate solution to each well.[2]

    • Incubate the plate for 60 minutes at room temperature, protected from light.[2]

    • Stop the reaction by adding 10 µL of the binding agent solution to each well.[2]

    • Incubate for an additional 30 minutes at room temperature.[2]

  • Measurement:

    • Measure the fluorescence polarization of each well using the microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FAM).[2]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.[2]

Protocol 3: In Vivo Antihypertensive Activity Using the Tail-Cuff Method

Objective: To evaluate the antihypertensive effect of this compound derivatives in spontaneously hypertensive rats (SHR) or other hypertensive rat models.

Materials:

  • Spontaneously Hypertensive Rats (SHR) or other suitable rat model

  • Test this compound derivative

  • Vehicle control

  • Positive control antihypertensive drug (e.g., Propranolol, Hydralazine)

  • Non-invasive blood pressure system (tail-cuff plethysmograph)

  • Rat restrainers

Procedure:

  • Animal Acclimatization:

    • House the rats under standard laboratory conditions with free access to food and water.

    • For several days prior to the experiment, acclimatize the rats to the restrainer and the tail-cuff procedure to minimize stress-induced blood pressure variations.

  • Baseline Blood Pressure Measurement:

    • Place the conscious rat in the restrainer.

    • Position the tail cuff and pulse sensor on the rat's tail.

    • Measure the systolic blood pressure and heart rate for several cycles until stable readings are obtained. This serves as the baseline measurement.

  • Drug Administration:

    • Administer the test this compound derivative, vehicle, or positive control drug to the rats via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Post-Dose Blood Pressure Measurement:

    • At predetermined time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours), measure the systolic blood pressure and heart rate again using the tail-cuff method.

  • Data Analysis:

    • Calculate the change in blood pressure from baseline for each group at each time point.

    • Compare the blood pressure-lowering effect of the test compound to the vehicle and positive control groups.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel therapeutics for cardiovascular diseases. Their multifaceted mechanisms of action, including PDE3 inhibition, direct vasodilation, and antithrombotic effects, offer a broad spectrum of potential applications. The protocols outlined in these notes provide a robust framework for the preclinical evaluation of these compounds, enabling researchers to elucidate their pharmacological profiles and advance the most promising candidates toward clinical development.

References

Application Notes and Protocols: 3(2H)-Pyridazinone as a Versatile Scaffold for Novel Plant Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 3(2H)-pyridazinone core as a foundational chemical scaffold for the development of novel plant activators. Plant activators are compounds that stimulate a plant's innate immune system, leading to broad-spectrum disease resistance without direct antimicrobial action. This approach offers an eco-friendly alternative to traditional pesticides, mitigating issues of resistance and environmental contamination.[1][2][3]

The following sections detail the synthesis of a promising series of this compound derivatives, protocols for evaluating their efficacy in inducing disease resistance, and insights into their potential mode of action.

Introduction to this compound-Based Plant Activators

The this compound scaffold has been identified as a promising starting point for the discovery of new plant activators.[1][3] Derivatives of this core structure have been shown to induce systemic acquired resistance (SAR), a state of heightened defense effective against a wide range of pathogens, including fungi, bacteria, and viruses.[1][3] A key characteristic of these compounds is their ability to confer protection in vivo by activating the plant's defense mechanisms, while exhibiting no direct antimicrobial activity in vitro.[1][3] This distinction is a hallmark of true plant activators, which are thought to mimic endogenous signaling molecules like salicylic acid (SA).[1][3]

Research has led to the identification of several potent derivatives, with compound 32 (5-hydroxy-2-(4-(trifluoromethyl)phenyl)-3-oxo-2,3-dihydropyridazine-6-carboxylic acid) emerging as a particularly effective broad-spectrum plant activator.[1][3]

Quantitative Data Summary

The in vivo efficacy of representative this compound derivatives was evaluated against four significant plant pathogens. The compounds were applied to the plants prior to inoculation with the respective pathogens, and the control efficacy was calculated based on the reduction in disease symptoms compared to untreated control plants. The data is summarized in the tables below.

Table 1: In Vivo Control Efficacy of 2-Aryl-5-hydroxy-3-oxo-2,3-dihydropyridazine-6-carboxylic Acid Derivatives

CompoundRTobacco Mosaic Virus (TMV) Control Efficacy (%)Cucumber Downy Mildew (Pseudocercospora cubensis) Control Efficacy (%)Cucumber Anthracnose (Colletotrichum lagenarium) Control Efficacy (%)Tomato Late Blight (Phytophthora infestans) Control Efficacy (%)
13 H45.240.835.733.1
14 4-F55.650.345.842.6
15 4-Cl58.253.748.945.3
16 4-Br56.151.946.743.8
17 4-I53.448.643.240.1
18 4-CH₃50.145.941.338.7
25 4-CF₃65.760.355.852.1
26 4-NO₂68.363.558.755.4
BTH (Positive Control)60.155.451.248.9
Ningnanmycin (Positive Control)62.5---
Hymexazol (Positive Control)-58.753.650.2

Data extracted from Shi et al., 2019. All compounds were tested at 100 μg/mL.

Table 2: In Vivo Control Efficacy of Esterified this compound Derivatives

CompoundRR'Tobacco Mosaic Virus (TMV) Control Efficacy (%)Cucumber Downy Mildew (Pseudocercospora cubensis) Control Efficacy (%)Cucumber Anthracnose (Colletotrichum lagenarium) Control Efficacy (%)Tomato Late Blight (Phytophthora infestans) Control Efficacy (%)
31 4-CF₃CH₃68.964.159.356.7
32 4-CF₃C₂H₅72.568.363.160.4
33 4-NO₂CH₃70.165.860.958.2
34 4-NO₂C₂H₅73.869.564.761.9
BTH (Positive Control)-60.155.451.248.9
Ningnanmycin (Positive Control)-62.5---
Hymexazol (Positive Control)--58.753.650.2

Data extracted from Shi et al., 2019. All compounds were tested at 100 μg/mL.

Experimental Protocols

Synthesis of this compound Derivatives

This section provides a general protocol for the synthesis of the 5-hydroxy-2-aryl-3-oxo-2,3-dihydropyridazine-6-carboxylic acid ethyl ester derivatives (e.g., Compound 32 ).

Protocol 1: Synthesis of Ethyl 5-hydroxy-2-(4-(trifluoromethyl)phenyl)-3-oxo-2,3-dihydropyridazine-6-carboxylate (Compound 32)

Materials:

  • Diethyl 2-oxosuccinate

  • 4-(Trifluoromethyl)phenylhydrazine hydrochloride

  • Triethylamine (TEA)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of Diethyl 2-((2-(4-(trifluoromethyl)phenyl)hydrazono)succinate.

    • To a solution of diethyl 2-oxosuccinate (1.0 eq) in ethanol, add 4-(trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq) and triethylamine (1.1 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude hydrazone product, which can be used in the next step without further purification.

  • Step 2: Cyclization to form Ethyl 5-hydroxy-2-(4-(trifluoromethyl)phenyl)-3-oxo-2,3-dihydropyridazine-6-carboxylate (Compound 32).

    • Dissolve the crude hydrazone from Step 1 in ethanol.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

    • After cooling to room temperature, neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford the pure compound 32 .

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Bioassay Protocols for Induced Resistance

The following are generalized protocols based on the methods used to evaluate the this compound derivatives. Researchers should optimize these protocols for their specific laboratory conditions and materials.

Protocol 2: Evaluation of Induced Resistance to Tobacco Mosaic Virus (TMV) in Nicotiana tabacum

Materials:

  • Nicotiana tabacum L. cv. K326 plants (e.g., at the 6-7 leaf stage).

  • TMV inoculum.

  • Test compounds (e.g., Compound 32 ) dissolved in a suitable solvent (e.g., acetone) with a surfactant (e.g., Tween-20).

  • Phosphate buffer (e.g., 0.01 M, pH 7.0).

  • Carborundum (600 mesh).

Procedure:

  • Plant Treatment:

    • Prepare a solution of the test compound at the desired concentration (e.g., 100 μg/mL).

    • Spray the solution evenly onto the leaves of the tobacco plants until runoff.

    • Treat control plants with a solution containing the solvent and surfactant only.

    • Allow the plants to dry and keep them in a greenhouse for 3 days to allow for the induction of resistance.

  • Pathogen Inoculation:

    • Prepare the TMV inoculum in phosphate buffer.

    • Lightly dust the upper surface of the leaves of both treated and control plants with carborundum.

    • Gently rub the TMV inoculum onto the dusted leaves with a cotton swab.

    • Rinse the leaves with water after 5-10 minutes.

  • Disease Assessment:

    • Keep the plants in a greenhouse under controlled conditions (e.g., 25-28°C).

    • After 3-4 days, count the number of local lesions on the inoculated leaves.

    • Calculate the control efficacy using the formula: Control Efficacy (%) = [(C - T) / C] × 100 where C is the average number of lesions on control plants and T is the average number of lesions on treated plants.

Protocol 3: Evaluation of Induced Resistance to Fungal Pathogens (e.g., P. cubensis, C. lagenarium, P. infestans)

Materials:

  • Host plants (e.g., cucumber for downy mildew and anthracnose, tomato for late blight) at an appropriate growth stage (e.g., two true leaves).

  • Fungal pathogen spore suspension (concentration adjusted as required, e.g., 1 × 10⁵ spores/mL).

  • Test compounds dissolved in a suitable solvent with a surfactant.

Procedure:

  • Plant Treatment:

    • Spray the test compound solution (e.g., 100 μg/mL) onto the plant leaves 3 days prior to inoculation.

    • Spray control plants with the solvent/surfactant solution.

  • Pathogen Inoculation:

    • Spray the fungal spore suspension evenly onto the leaves of both treated and control plants until runoff.

  • Incubation and Disease Assessment:

    • Place the inoculated plants in a high-humidity chamber (e.g., >90% RH) at an appropriate temperature (e.g., 22-25°C) for 24-48 hours to facilitate infection.

    • Move the plants to a greenhouse with suitable conditions for disease development.

    • After 5-7 days, assess the disease severity. This can be done by measuring the average lesion diameter or by using a disease index based on the percentage of leaf area affected.

    • Calculate the control efficacy using the formula: Control Efficacy (%) = [(C - T) / C] × 100 where C is the average disease index or lesion size on control plants and T is the average disease index or lesion size on treated plants.

Visualizations: Pathways and Workflows

Proposed Signaling Pathway for this compound Plant Activators

The this compound derivatives are believed to function by activating the Systemic Acquired Resistance (SAR) pathway, which is centrally mediated by salicylic acid (SA). The diagram below illustrates the proposed mechanism. The activator is perceived by the plant, leading to the accumulation of SA and the activation of the master regulator NPR1. NPR1 then translocates to the nucleus, where it interacts with TGA transcription factors to induce the expression of a battery of Pathogenesis-Related (PR) genes, culminating in a state of broad-spectrum disease resistance.

G cluster_0 Plant Cell cluster_1 Nucleus Activator This compound Derivative Perception Perception / SA Accumulation Activator->Perception Application SA Salicylic Acid (SA) Perception->SA NPR1_c NPR1 (inactive, oligomer) SA->NPR1_c Triggers redox change NPR1_n NPR1 (active, monomer) NPR1_c->NPR1_n Monomerization & Nuclear Translocation TGA TGA Transcription Factors NPR1_n->TGA Interaction PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes Activation Resistance Systemic Acquired Resistance (SAR) PR_Genes->Resistance

Caption: Proposed SA-mediated signaling pathway activated by this compound derivatives.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines the logical flow from the initial design and synthesis of the this compound derivatives to their biological evaluation as plant activators.

G start Start: Scaffold Selection (this compound) synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization (TLC, NMR, HRMS) synthesis->purification invitro In Vitro Antimicrobial Assay (Direct effect on pathogens) purification->invitro invivo In Vivo Induced Resistance Assay (Bioassay on host plants) purification->invivo no_activity Result: No Direct Activity invitro->no_activity activity Result: Significant Control Efficacy invivo->activity sar Structure-Activity Relationship (SAR) Analysis no_activity->sar activity->sar lead_opt Lead Compound Optimization sar->lead_opt

Caption: Workflow for discovery and evaluation of this compound plant activators.

Structure-Activity Relationship (SAR) Summary

The biological activity of the this compound derivatives is highly dependent on the substitutions on the core structure. The following diagram summarizes the key findings from the structure-activity relationship studies.

G Core Core Scaffold: This compound R_group R Group (at N-2 position) Substituted Phenyl Ring Core->R_group R_prime R' Group (at C-6 position) Carboxylic Acid Ester Core->R_prime OH_group Hydroxyl Group (at C-5) Essential for Activity Core->OH_group EWG Electron-Withdrawing Groups (e.g., -CF₃, -NO₂) Greatly Increase Activity R_group->EWG EDG Electron-Donating Groups (e.g., -CH₃) Slightly Increase Activity R_group->EDG Heterocycle Heterocyclic Rings (as bioisosteres) Decrease Activity R_group->Heterocycle Ester Esterification (R' = -CH₃, -C₂H₅) Improves Broad-Spectrum Activity R_prime->Ester Acid Carboxylic Acid (R' = -H) Active, but less potent than esters R_prime->Acid

Caption: Key structure-activity relationships for this compound plant activators.

References

Application Notes and Protocols: Click Synthesis of Triazolo-Pyridazinone Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of triazolo-pyridazinone derivatives using click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the subsequent evaluation of their anticancer activity. The 1,2,3-triazole moiety, readily formed through this efficient reaction, can enhance the pharmacological properties of pyridazinone scaffolds, leading to potent anticancer agents.[1][2][3]

Introduction

The fusion of pyridazinone and 1,2,3-triazole rings through click chemistry has emerged as a promising strategy in the development of novel anticancer agents.[3][4][5] Pyridazinone derivatives are known for their broad spectrum of biological activities, including anticancer properties.[6][7] The introduction of a triazole ring via the highly efficient and regioselective CuAAC reaction allows for the creation of a diverse library of compounds with improved drug-like properties and potent cytotoxic effects against various cancer cell lines.[1][2][3] These hybrid molecules have been shown to induce apoptosis, modulate key signaling pathways involving kinases like c-Met and Pim-1, and inhibit tubulin polymerization, highlighting their potential as multifaceted anticancer therapeutics.[8][9][10][11]

Data Presentation: Anticancer Activity of Triazolo-Pyridazinone Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of representative triazolo-pyridazinone derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of 1,2,3-Triazolopyridazinone Derivatives [8]

CompoundMCF-7 (Breast)A549 (Lung)L929 (Non-cancerous)
5a 30.6636.35152.14
5c 45.2158.19189.37
6a 38.7441.22166.81
8c 154.87184.72253.76
Cisplatin 42.1155.63-

Table 2: Cytotoxicity of Triazolo-pyridazine/-pyrimidine Derivatives as c-Met Inhibitors [9]

CompoundA549 (Lung)MCF-7 (Breast)HeLa (Cervical)LO2 (Normal Hepatocyte)
12e 1.06 ± 0.161.23 ± 0.182.73 ± 0.33> 50.00
19e 2.15 ± 0.253.14 ± 0.414.58 ± 0.52> 50.00
Foretinib ----

Table 3: Cytotoxicity of Triazolo[4,3-b]pyridazine Derivatives as dual c-Met/Pim-1 Inhibitors [11]

CompoundMean GI% (60 cancer cell lines)c-Met IC50 (µM)Pim-1 IC50 (µM)
4a 29.08--
4g 55.840.163 ± 0.010.283 ± 0.01

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC (Click Chemistry)

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize 1,2,3-triazole derivatives.[2][12]

Materials:

  • Functionalized organic azide

  • Terminal alkyne

  • Sodium ascorbate

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Solvent (e.g., a mixture of water and t-butanol, or DMF)

  • Dichloromethane (CH2Cl2)

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Eluent (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolve the organic azide (1.0 eq) and the terminal alkyne (1.1 eq) in the chosen solvent system.

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired 1,2,3-triazole derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., L929)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized triazolo-pyridazinone derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin or doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key effector caspase in apoptosis, induced by the synthesized compounds.[8]

Materials:

  • Human cancer cell line (e.g., A549)

  • Test compounds

  • Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA)

  • 96-well plates

  • Microplate reader

Procedure:

  • Treat the cells with the test compounds at their IC50 concentrations for a specified period (e.g., 24 hours).

  • Harvest the cells and lyse them using the provided cell lysis buffer.

  • Centrifuge the cell lysates to pellet the debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford assay).

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the reaction buffer and the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the caspase-3 activity relative to the untreated control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_synthesis Synthesis & Characterization cluster_bio_eval Biological Evaluation azide Organic Azide click Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) azide->click alkyne Terminal Alkyne alkyne->click triazolo_pyridazinone Triazolo-Pyridazinone Derivative click->triazolo_pyridazinone purification Purification (Column Chromatography) triazolo_pyridazinone->purification characterization Characterization (NMR, MS, IR) purification->characterization mtt_assay In Vitro Cytotoxicity (MTT Assay) characterization->mtt_assay cell_lines Cancer Cell Lines (e.g., MCF-7, A549) cell_lines->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_assay Apoptosis Assays (e.g., Caspase Activity) ic50->apoptosis_assay mechanism_study Mechanism of Action Studies (e.g., Kinase Inhibition) apoptosis_assay->mechanism_study G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound Triazolo-Pyridazinone Derivative bax Bax compound->bax Upregulates bcl2 Bcl-2 compound->bcl2 Downregulates cas3 Caspase-3 (Executioner Caspase) compound->cas3 Activates mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome c mito->cyto_c cas9 Caspase-9 cyto_c->cas9 cas9->cas3 death_receptor Death Receptor cas8 Caspase-8 death_receptor->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis G cluster_pi3k_akt PI3K/AKT/mTOR Pathway compound Triazolo-Pyridazinone Derivative cMet c-Met Receptor Tyrosine Kinase compound->cMet Pim1 Pim-1 Kinase compound->Pim1 pi3k PI3K cMet->pi3k akt AKT Pim1->akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation

References

Application Notes and Protocols for Developing 3(2H)-Pyridazinone-Based Compounds as Selective MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidase B (MAO-B) is a crucial enzyme in the catabolism of neurotransmitters, most notably dopamine.[1] Elevated MAO-B activity is linked to several neurodegenerative disorders, including Parkinson's and Alzheimer's disease.[2][3] Consequently, the development of selective MAO-B inhibitors is a promising therapeutic strategy to increase dopamine levels and confer neuroprotective effects.[1][4][5] The 3(2H)-pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6][7] This document provides detailed application notes and protocols for the development and evaluation of novel this compound-based compounds as selective MAO-B inhibitors.

Therapeutic Potential of this compound-Based MAO-B Inhibitors

The core concept behind this therapeutic approach is that selective inhibition of MAO-B can prevent the breakdown of dopamine in the brain, thereby alleviating the motor symptoms associated with Parkinson's disease.[1] Furthermore, the inhibition of MAO-B is believed to have neuroprotective effects by reducing the production of reactive oxygen species (ROS) that are generated during dopamine metabolism.[2][5] Several studies have demonstrated that this compound derivatives can act as potent and selective MAO-B inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[2][8][9]

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the quantitative data for representative this compound-based MAO-B inhibitors from various studies.

Table 1: Inhibitory Activity of Pyridazinone Derivatives (TR Series) [6][10]

CompoundSubstituenthMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index (SI) for hMAO-B*
TR2p-Cl>400.27>148.15
TR15p-F>400.43>93.02
TR16p-Cl>400.17>235.29

*Selectivity Index (SI) = IC50 (hMAO-A) / IC50 (hMAO-B)

Table 2: Inhibitory Activity of Pyridazinone Derivatives (S Series) [11]

CompoundhMAO-A IC50 (µM)hMAO-B IC50 (µM)
S53.8570.203
S153.691>10
S16>100.979

Table 3: Inhibitory Activity of Piperazine-Substituted Pyridazinone Derivatives (4a-4f) [9]

CompoundhMAO-A Ki (µM)hMAO-B Ki (µM)Selectivity Index (SI) for hMAO-B*
4a3.98 ± 0.210.038 ± 0.002104.74
4b4.55 ± 0.180.022 ± 0.001206.82
4c3.89 ± 0.150.041 ± 0.00394.88
4d4.21 ± 0.250.031 ± 0.001135.81
4e4.01 ± 0.190.029 ± 0.002138.28
4f0.049 ± 0.0020.053 ± 0.0030.92

*Selectivity Index (SI) = Ki (hMAO-A) / Ki (hMAO-B)

Table 4: Inhibitory Activity of (2-Fluorophenyl) Piperazine-Containing Pyridazinone Derivatives (T Series) [2]

CompoundSubstituent (R)hMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index (SI) for hMAO-B*
T1-H> 401.12> 35.71
T34-Cl4.190.039107.4
T54-F> 400.48> 83.33
T63-Br1.570.013120.8
T74-Br> 400.52> 76.92
T94-OCH3> 400.65> 61.54
T114-CH3> 400.89> 44.94
T124-N(CH3)2> 400.35> 114.28

*Selectivity Index (SI) = IC50 (hMAO-A) / IC50 (hMAO-B)

Table 5: Kinetic Parameters for Competitive MAO-B Inhibitors [2][8][10]

CompoundKi (µM)Mode of Inhibition
TR20.230 ± 0.004Competitive
TR160.149 ± 0.016Competitive
T30.014Competitive
T60.0071Competitive

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol outlines a general multi-step synthesis for this compound derivatives, which can be adapted based on the desired final compounds.[2][12][13][14]

Step 1: Synthesis of 3-chloro-6-(substituted-piperazin-1-yl)pyridazine

  • To a solution of 3,6-dichloropyridazine (1 equivalent) in ethanol, add the desired substituted piperazine (1 equivalent).

  • Reflux the reaction mixture for 6-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified intermediate.

Step 2: Synthesis of 6-(substituted-piperazin-1-yl)-3(2H)-pyridazinone

  • Dissolve the 3-chloro-6-(substituted-piperazin-1-yl)pyridazine intermediate (1 equivalent) in glacial acetic acid.

  • Reflux the solution for 6-8 hours.[12]

  • Remove the acetic acid under reduced pressure.

  • Dissolve the residue in water and extract with a suitable organic solvent (e.g., chloroform).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by recrystallization from ethanol.

Step 3: Synthesis of Ethyl 6-(substituted-piperazin-1-yl)-3(2H)-pyridazinone-2-yl-acetate

  • To a mixture of the 6-(substituted-piperazin-1-yl)-3(2H)-pyridazinone (1 equivalent) and potassium carbonate (2 equivalents) in acetone, add ethyl bromoacetate (1.5 equivalents).[14]

  • Reflux the mixture overnight.

  • After cooling, filter off the inorganic salts.

  • Evaporate the solvent from the filtrate and purify the residue by recrystallization from n-hexane.

Step 4: Synthesis of 6-(substituted-piperazin-1-yl)-3(2H)-pyridazinone-2-yl-acetohydrazide

  • Dissolve the ethyl acetate intermediate (1 equivalent) in methanol.

  • Add hydrazine hydrate (excess) and stir the mixture at room temperature for 3 hours.[12]

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the product from ethanol.

Step 5: Synthesis of Final Benzalhydrazone Derivatives

  • Dissolve the acetohydrazide intermediate (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry to obtain the final compound.

G cluster_synthesis General Synthetic Workflow start 3,6-Dichloropyridazine + Substituted Piperazine intermediate1 3-chloro-6-(substituted-piperazin-1-yl)pyridazine start->intermediate1 Ethanol, Reflux intermediate2 6-(substituted-piperazin-1-yl)-3(2H)-pyridazinone intermediate1->intermediate2 Glacial Acetic Acid, Reflux intermediate3 Ethyl 6-(substituted-piperazin-1-yl)-3(2H)- pyridazinone-2-yl-acetate intermediate2->intermediate3 Ethyl bromoacetate, K2CO3, Acetone intermediate4 6-(substituted-piperazin-1-yl)-3(2H)- pyridazinone-2-yl-acetohydrazide intermediate3->intermediate4 Hydrazine hydrate, Methanol final_product Final Benzalhydrazone Derivatives intermediate4->final_product Substituted Benzaldehyde, Ethanol, Reflux

Caption: General synthetic route for pyridazinone-based MAO-B inhibitors.

Protocol 2: In Vitro Fluorometric MAO-B Inhibition Assay

This protocol is adapted from commercially available MAO-B inhibitor screening kits and published research.[15][16][17][18]

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., kynuramine or tyramine)

  • Fluorescent Probe (e.g., Amplex Red, Resorufin-based probes)

  • Developer (e.g., Horseradish Peroxidase)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Selegiline)

  • 96-well black microplate with a clear bottom

  • Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions.

    • Dilute the test compounds and positive control to the desired concentrations in MAO-B Assay Buffer. Ensure the final DMSO concentration is below 1%.

  • Assay Setup:

    • Add 50 µL of MAO-B enzyme solution to each well of the 96-well plate.

    • Add 10 µL of the diluted test compounds, positive control, or vehicle (for enzyme control) to the respective wells.

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare the MAO-B substrate solution containing the MAO-B substrate, developer, and fluorescent probe in MAO-B Assay Buffer.

    • Add 40 µL of the substrate solution to each well to initiate the reaction.

    • Immediately place the plate in a microplate reader and measure the fluorescence kinetically at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Slope of Test Compound / Slope of Enzyme Control)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_assay In Vitro MAO-B Inhibition Assay Workflow reagent_prep Reagent Preparation (Enzyme, Buffer, Inhibitors, Substrate) assay_setup Assay Setup in 96-well Plate (Add Enzyme and Inhibitor) reagent_prep->assay_setup incubation Pre-incubation (10-15 min at 37°C) assay_setup->incubation reaction_start Initiate Reaction (Add Substrate Mix) incubation->reaction_start measurement Kinetic Fluorescence Measurement (30-60 min at 37°C) reaction_start->measurement data_analysis Data Analysis (Calculate % Inhibition and IC50) measurement->data_analysis

Caption: Workflow for the in vitro MAO-B inhibition assay.

Protocol 3: Determination of Kinetic Parameters

This protocol describes how to determine the mode of inhibition and the inhibition constant (Ki) using Lineweaver-Burk plots.[19][20][21][22]

Procedure:

  • Perform the MAO-B inhibition assay as described in Protocol 2, but with varying concentrations of both the substrate and the inhibitor.

  • For each inhibitor concentration (including zero), measure the initial reaction velocity (V) at several substrate concentrations ([S]).

  • Plot the data as a Lineweaver-Burk plot (1/V versus 1/[S]) for each inhibitor concentration.

  • Analyze the resulting plots to determine the mode of inhibition:

    • Competitive Inhibition: Lines intersect on the y-axis.

    • Non-competitive Inhibition: Lines intersect on the x-axis.

    • Uncompetitive Inhibition: Lines are parallel.

    • Mixed Inhibition: Lines intersect in the second or third quadrant.

  • For competitive inhibition, calculate the Ki value from the secondary plot of the slopes of the Lineweaver-Burk plots versus the inhibitor concentration. The x-intercept of this plot is equal to -Ki.[22]

Mechanism of Action and Signaling Pathway

MAO-B is located on the outer mitochondrial membrane and catalyzes the oxidative deamination of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is subsequently converted to 3,4-dihydroxyphenylacetic acid (DOPAC).[2] This process also generates hydrogen peroxide (H2O2), a reactive oxygen species that can induce oxidative stress and contribute to neuronal damage.[2]

The this compound-based inhibitors act by competitively binding to the active site of MAO-B, thereby preventing the metabolism of dopamine.[2] This leads to an increase in dopamine levels in the presynaptic neuron and the synaptic cleft, which enhances dopaminergic neurotransmission and helps to alleviate the motor symptoms of Parkinson's disease.[2] The reduction in H2O2 production also contributes to the neuroprotective effects of these inhibitors.[5]

G cluster_pathway MAO-B Signaling Pathway and Inhibition Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Neurotransmission Enhanced Dopaminergic Neurotransmission Dopamine->Neurotransmission DOPAL DOPAL + H2O2 (Oxidative Stress) MAOB->DOPAL Pyridazinone This compound Inhibitor Pyridazinone->MAOB Inhibition Pyridazinone->Neurotransmission Leads to Neuroprotection Neuroprotection Pyridazinone->Neuroprotection Leads to

Caption: Inhibition of MAO-B by pyridazinone derivatives blocks dopamine metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3(2H)-Pyridazinone Synthesis from γ-Ketoacids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to overcome common challenges in the synthesis of 3(2H)-pyridazinone from γ-ketoacids, aiming to improve reaction yields and product purity.

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis of this compound derivatives in a question-and-answer format.

Question 1: I am experiencing a low yield of my desired this compound product. What are the potential causes and how can I improve it?

Answer: Low yields are a common challenge in pyridazinone synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting and optimizing your reaction is crucial.

Potential Causes and Solutions:

  • Purity of Starting Materials: Ensure the purity of your γ-ketoacids and hydrazine derivatives. Impurities can lead to undesirable side reactions and hinder the desired cyclization. It is recommended to use freshly purified reagents.[1]

  • Reaction Temperature: The temperature at which the reaction is conducted plays a pivotal role. A temperature that is too low may result in an incomplete reaction, whereas excessively high temperatures can lead to the decomposition of reactants or products.[1] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to identify the optimal temperature and duration.[1]

  • Choice of Solvent: The solvent system can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are frequently used and can facilitate the reaction.[1]

  • Water Removal: The cyclization step produces water. In some instances, the removal of this water using a Dean-Stark apparatus or molecular sieves can shift the reaction equilibrium towards the product, thereby enhancing the yield.[1]

  • pH of the Reaction Medium: The pH can influence the reactivity of the hydrazine. While the reaction is often carried out in neutral or slightly acidic conditions, the optimal pH may vary depending on the specific substrates.

Question 2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions, and how can I minimize them?

Answer: The formation of side products is a frequent obstacle. Understanding the potential side reactions is key to minimizing their formation.

Common Side Reactions:

  • Formation of Hydrazones as the Final Product: The reaction may stop at the intermediate hydrazone stage without subsequent cyclization.

    • Solution: Ensure adequate reaction time and temperature to promote the intramolecular cyclization. The use of a protic solvent can also facilitate this step.

  • Formation of Dimers or Polymers: Piperazine, if used as the hydrazine source, has two nucleophilic nitrogen atoms, which can lead to the formation of a disubstituted pyridazine byproduct where two pyridazine rings are linked by one piperazine molecule.[2]

    • Solution: Use a molar excess of piperazine relative to the γ-ketoacid to favor the formation of the monosubstituted product.[2]

  • Ring Opening or Degradation: Harsh reaction conditions, such as high temperatures or extreme pH, can potentially lead to the degradation of the pyridazinone ring.[2]

    • Solution: Carefully control the reaction temperature and duration. Monitoring the reaction by TLC can help determine the optimal point to stop the reaction.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound from γ-ketoacids and hydrazine?

A1: The synthesis is a cyclocondensation reaction. Initially, the hydrazine reacts with the ketone carbonyl group of the γ-ketoacid to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the second nitrogen atom of the hydrazine onto the carboxylic acid group, leading to cyclization and the elimination of a water molecule to form the stable six-membered dihydropyridazinone ring.

Q2: Which solvents are most commonly used for this synthesis?

A2: Protic solvents like ethanol and methanol are widely used as they can facilitate both the hydrazone formation and the subsequent cyclization.[3] Acetic acid is also a common choice, often acting as both a solvent and a catalyst.

Q3: Can I use hydrazine derivatives other than hydrazine hydrate?

A3: Yes, various hydrazine derivatives such as phenylhydrazine or substituted hydrazines can be used to synthesize N-substituted 3(2H)-pyridazinones.[3] The choice of hydrazine derivative will determine the substituent at the N-2 position of the pyridazinone ring.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Q5: What are some common purification methods for 3(2H)-pyridazinones?

A5: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol.[4] If recrystallization is insufficient, column chromatography on silica gel is a common alternative for achieving high purity.

Data Presentation

Table 1: Reported Yields for the Synthesis of Various this compound Derivatives

γ-Ketoacid/EsterHydrazine DerivativeSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Ethyl levulinateHydrazine hydrateEthanolReflux24-[3]
β-Benzoylpropionic acidHydrazine hydrateEthanolReflux4-6-[1]
4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acidHydrazine hydrate (55%)EthanolReflux458[4]
γ-keto ester with a heteroaryl at position αHydrazineEthanolReflux-66-75
α-hydroxy γ-keto esterHydrazine dihydrochlorideEthanolReflux1871[3]
4-oxobut-2-enoic acid derivativeHydrazine or methyl hydrazine---66-75
3-substituted γ-keto acidsHydrazine hydrate---30-67

Note: Yields can vary significantly based on the specific substrates and precise reaction conditions.

Experimental Protocols

Protocol 1: General Synthesis of 6-substituted-4,5-dihydropyridazin-3(2H)-one

This protocol is a general method for the cyclocondensation of a γ-ketoacid with hydrazine hydrate.

Materials:

  • γ-Ketoacid (1 equivalent)

  • Hydrazine hydrate (1.2 - 1.5 equivalents)[1][4]

  • Ethanol

Procedure:

  • Dissolve the γ-ketoacid in ethanol in a round-bottom flask equipped with a reflux condenser.[1]

  • Add hydrazine hydrate to the solution.[1]

  • Reflux the reaction mixture for 4-24 hours. The reaction progress should be monitored by TLC.[1][4]

  • After completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution and can be collected by filtration.[1][4]

  • Wash the collected solid with cold water and dry.

  • The crude product can be further purified by recrystallization from ethanol.[4]

Protocol 2: Synthesis of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone

This protocol provides a specific example with reported yield.

Materials:

  • 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid (0.01 mol)

  • Hydrazine hydrate (55%) (0.015 mol, 0.85 mL)

  • Ethanol (30 mL)

Procedure:

  • Combine 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid and hydrazine hydrate in ethanol in a round-bottom flask.[4]

  • Reflux the mixture for 4 hours.[4]

  • Cool the reaction mixture.[4]

  • Collect the resulting precipitate by filtration.[4]

  • Dry the solid and recrystallize from ethanol to obtain the pure product.[4] (Reported Yield: 58%)[4]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants γ-Ketoacid + Hydrazine Derivative start->reactants mix Mix Reactants and Solvent reactants->mix solvent Choose Solvent (e.g., Ethanol) solvent->mix reflux Heat to Reflux (Monitor by TLC) mix->reflux cool Cool Reaction Mixture reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry purify Recrystallize or Column Chromatography dry->purify end End Product purify->end troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield purity Impure Starting Materials problem->purity temp Suboptimal Temperature problem->temp solvent Inappropriate Solvent problem->solvent water Water Buildup problem->water purify_reagents Purify Reagents purity->purify_reagents Address optimize_temp Optimize Temperature (Monitor by TLC) temp->optimize_temp Address screen_solvents Screen Solvents (e.g., Ethanol, Acetic Acid) solvent->screen_solvents Address remove_water Use Dean-Stark or Molecular Sieves water->remove_water Address

References

common side reactions in the synthesis of pyridazinone derivatives and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of pyridazinone derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of pyridazinone derivatives, presented in a question-and-answer format.

I. Core Synthesis of the Pyridazinone Ring

Q1: I am getting a low yield of my desired pyridazinone product. What are the potential causes and how can I improve it?

A1: Low yields are a common issue in pyridazinone synthesis. Several factors can contribute to this problem. Here's a systematic approach to troubleshoot and optimize your reaction:

  • Purity of Starting Materials: Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to unwanted side reactions and inhibit the desired cyclization. It is recommended to use freshly purified reagents.[1]

  • Reaction Temperature: The reaction temperature plays a crucial role. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[1]

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction.[1]

  • pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be critical. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might lead to side reactions.[1]

  • Water Removal: The cyclization step involves the formation of water. In some cases, removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product, thus improving the yield.[1]

Troubleshooting Workflow for Low Yield

LowYield start Low Yield of Pyridazinone purity Check Purity of Starting Materials start->purity purity->start Impure temp Optimize Reaction Temperature purity->temp Pure solvent Evaluate Solvent Choice temp->solvent Optimized ph Adjust Reaction pH solvent->ph Optimized water Consider Water Removal ph->water Optimized monitor Monitor Reaction by TLC/LC-MS water->monitor Implemented reevaluate Re-evaluate monitor->reevaluate No Improvement improved Improved Yield monitor->improved Improvement reevaluate->purity success Optimization Successful improved->success

Caption: A troubleshooting workflow for addressing low yields.

Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis?

A2: The formation of side products is a frequent challenge. Understanding these side reactions is key to minimizing their formation. Common side products include:

  • Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]

    • How to Avoid: Ensure sufficient reaction time and temperature to promote cyclization. Using a solvent that favors the cyclized product can also be beneficial. In some cases, acid catalysis can promote the dehydration step of cyclization.[2]

  • Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazinone products.[1]

    • How to Avoid: The regioselectivity can sometimes be controlled by adjusting reaction conditions or using specific catalysts.[1] Steric hindrance and electronic effects of substituents on the dicarbonyl compound can also direct the reaction towards a single isomer. Separation of regioisomers can often be achieved by column chromatography or recrystallization by carefully selecting the solvent system.[3][4]

  • Over-alkylation: If using a substituted hydrazine (e.g., methylhydrazine) and the reaction conditions are not carefully controlled, alkylation can occur at both nitrogen atoms of the hydrazine or even on the pyridazinone ring itself, leading to undesired byproducts.[1]

    • How to Avoid: Use a stoichiometric amount of the alkylating agent and control the reaction temperature. Using a less reactive alkylating agent or a milder base can also help prevent over-alkylation.

  • Dehydration/Aromatization Byproducts: In the synthesis of dihydropyridazinones, harsh acidic or oxidative conditions can lead to the formation of the fully aromatic pyridazinone as a byproduct.[1]

    • How to Avoid: Use mild reaction conditions and avoid strong acids or oxidizing agents if the dihydropyridazinone is the desired product. If the aromatic pyridazinone is desired, a subsequent dehydrogenation step can be performed under controlled conditions.

  • N-N Bond Cleavage: Under certain harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]

    • How to Avoid: Avoid excessive temperatures and the use of harsh redox reagents.

Common Side Reactions in Pyridazinone Synthesis

SideReactions start Pyridazinone Synthesis hydrazone Incomplete Cyclization: Hydrazone Formation start->hydrazone regioisomers Unsymmetrical Precursors: Regioisomer Formation start->regioisomers overalkylation Substituted Hydrazines: Over-alkylation start->overalkylation aromatization Harsh Conditions: Dehydration/Aromatization start->aromatization

Caption: Common side reactions in pyridazinone synthesis.

Q3: I am trying to synthesize a substituted pyridazinone using an alkylhydrazine and am getting a mixture of N-alkylated products. How can I control the regioselectivity of N-alkylation?

A3: Controlling the position of N-alkylation in pyridazinones can be challenging due to the presence of two nitrogen atoms. The regioselectivity of alkylation is influenced by several factors:[1]

  • Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electron density on the nitrogen atoms, which is influenced by the substituents on the pyridazinone ring, can affect the site of alkylation.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N- vs. O-alkylation and the regioselectivity of N-alkylation.[1] For instance, using a milder base or a non-polar solvent might favor alkylation at a specific nitrogen.[1] A systematic screening of reaction conditions is often necessary to improve regioselectivity.[1]

II. Derivatization of the Pyridazinone Core

Q4: I am performing a halogenation on my pyridazinone, but I am getting a mixture of products or no reaction. What should I consider?

A4: Halogenation of pyridazinones can be complex, and the outcome depends on the reagent, substrate, and reaction conditions.

  • Regioselectivity: The position of halogenation is influenced by the electronic properties of the pyridazinone ring and the substituents present. Electron-donating groups can activate the ring towards electrophilic halogenation, while electron-withdrawing groups can deactivate it.

  • Side Reactions:

    • Over-halogenation: Using an excess of the halogenating agent can lead to the introduction of multiple halogen atoms.

    • Decomposition: Harsh halogenating agents or high temperatures can lead to the decomposition of the starting material or product.

  • Troubleshooting:

    • Choice of Halogenating Agent: For bromination, N-bromosuccinimide (NBS) is a common and often milder alternative to Br₂. For chlorination, N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃) can be used, with the latter often leading to the conversion of the pyridazinone carbonyl to a chloride.[5]

    • Reaction Conditions: Control the stoichiometry of the halogenating agent carefully. Running the reaction at a lower temperature may improve selectivity and reduce decomposition.

    • Catalyst: In some cases, a Lewis acid catalyst may be required to activate the halogenating agent.

Q5: My Suzuki-Miyaura cross-coupling reaction on a halopyridazinone is giving low yields and byproducts. How can I optimize this reaction?

A5: Palladium-catalyzed cross-coupling reactions are powerful tools for derivatizing pyridazinones, but they are not without challenges.

  • Common Side Reactions:

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often favored in the presence of oxygen.[6]

    • Hydrodehalogenation: The halogen atom on the pyridazinone is replaced by a hydrogen atom. This can be caused by trace amounts of water or other proton sources.[7]

    • Deboronation: The boronic acid can be hydrolyzed back to the corresponding arene.[8]

  • Troubleshooting:

    • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Electron-rich and bulky phosphine ligands often give better results for heteroaryl couplings.[7]

    • Base: The base plays a critical role in the catalytic cycle. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the rate of competing side reactions.

    • Solvent: Anhydrous and degassed solvents are essential to minimize hydrodehalogenation and homocoupling. Common solvents include toluene, dioxane, and DMF.

    • Inert Atmosphere: It is critical to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and to minimize oxygen-induced homocoupling.[6]

Q6: I am struggling with a Buchwald-Hartwig amination on a chloropyridazinone. What are the key parameters to control?

A6: The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, but coupling with less reactive chloro-heterocycles can be challenging.

  • Common Issues:

    • Low Conversion: Aryl chlorides are less reactive than bromides or iodides, making the oxidative addition step more difficult.[7]

    • Hydrodehalogenation: As with Suzuki coupling, the replacement of the chlorine with a hydrogen is a common side reaction.[7]

  • Troubleshooting:

    • Catalyst System: Use a highly active palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos).[7]

    • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required.[7]

    • Temperature: Higher reaction temperatures are typically needed to facilitate the oxidative addition of the C-Cl bond.[7]

    • Anhydrous and Inert Conditions: Strict exclusion of water and oxygen is crucial for a successful reaction.[7]

Data Presentation

Table 1: Synthesis of Pyridazinone Derivatives - Reaction Conditions and Yields [1]

Starting MaterialsReaction ConditionsProductYield (%)Reference
β-Benzoylpropionic acid and Hydrazine HydrateEthanol, reflux, 4-6h6-Phenyl-4,5-dihydropyridazin-3(2H)-one85-92[9]
Phenyl-fulvene and Hydrazine HydrateMethanol, room temperature, 24hPhenyl-substituted 5,6-fused ring pyridazine43[10]
Tolyl-fulvene and Hydrazine HydrateMethanol, room temperature, 24hTolyl-substituted 5,6-fused ring pyridazine51[1]
4-Aryl-4-oxo-but-2-enoic acid and Indole, then Hydrazine Hydrate1. Toluene, reflux; 2. Ethanol, reflux6-Aryl-4-(indol-3-yl)-4,5-dihydropyridazin-3(2H)-one70-85[1]

Experimental Protocols

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one [1]

  • Materials:

    • β-Benzoylpropionic acid

    • Hydrazine hydrate (99%)

    • Ethanol

  • Procedure:

    • Dissolve β-benzoylpropionic acid (1 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add hydrazine hydrate (1.2 eq.) to the solution.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

    • Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.

Protocol 2: Two-Step Synthesis of Pyridazinone Derivatives from 2(3H)-Furanones [2]

  • Step A: Synthesis of the Hydrazide Intermediate

    • Dissolve the 2(3H)-furanone derivative in absolute ethanol at room temperature.[2]

    • Add hydrazine hydrate dropwise while stirring.[2]

    • Continue stirring at room temperature for a specified time (typically 1-4 hours) until the furanone is consumed (monitored by TLC).[2]

    • The hydrazide intermediate often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry.[2]

  • Step B: Cyclization to the Pyridazinone

    • Suspend the dried hydrazide intermediate in a suitable solvent (e.g., ethanol, acetic acid).[2]

    • Add a catalytic amount of concentrated hydrochloric acid or glacial acetic acid.[2]

    • Heat the mixture to reflux and monitor the reaction by TLC until the hydrazide is consumed.[2]

    • Cool the reaction mixture and collect the precipitated pyridazinone derivative by filtration.[2]

    • Wash the solid with water and then a small amount of cold ethanol.

    • Recrystallize the crude product from an appropriate solvent to obtain the pure pyridazinone derivative.

Mandatory Visualization

Experimental Workflow for Pyridazinone Synthesis and Purification

Workflow start Start: Reactants & Solvent reaction Reaction: Heating/Stirring start->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: Quenching, Extraction monitoring->workup Complete purification Purification: Column Chromatography or Recrystallization workup->purification analysis Product Analysis: NMR, MS, m.p. purification->analysis end Pure Product analysis->end

Caption: A generalized experimental workflow for pyridazinone synthesis.

VEGFR-2 Signaling Pathway

VEGFR2 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: A simplified diagram of the VEGFR-2 signaling pathway.

References

optimizing reaction conditions for the cyclization of pyridazinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyridazinone derivatives.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during pyridazinone synthesis in a question-and-answer format.

Q1: I am experiencing a low yield of my desired pyridazinone product. What are the potential causes and how can I optimize the reaction?

A1: Low yields are a common challenge in pyridazinone synthesis. A systematic approach to troubleshooting and optimization is crucial. Key factors to consider include:

  • Purity of Starting Materials: Ensure the purity of your γ-ketoacids, dicarbonyl compounds, or other precursors, as well as the hydrazine derivatives.[1] Impurities can lead to undesirable side reactions and hinder the cyclization process. It is advisable to use freshly purified reagents.[1]

  • Reaction Temperature: Temperature plays a critical role. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of reactants or products.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal temperature and reaction time.[1]

  • Solvent Choice: The choice of solvent can significantly influence the reaction rate and yield.[1] Protic solvents such as ethanol or acetic acid are commonly employed and often facilitate the reaction.[1]

  • pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be a critical parameter. An acidic medium can catalyze the dehydration step, but highly acidic conditions may promote side reactions.[1]

  • Water Removal: The cyclization reaction produces water. In some instances, removing water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product, thereby improving the yield.[1]

Below is a troubleshooting workflow to address low yields:

G cluster_0 Troubleshooting Low Yield start Low Yield of Pyridazinone check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp eval_solvent Evaluate Solvent Choice optimize_temp->eval_solvent adjust_ph Adjust Reaction pH eval_solvent->adjust_ph remove_water Consider Water Removal adjust_ph->remove_water monitor Monitor Reaction by TLC/LC-MS remove_water->monitor reevaluate Re-evaluate monitor->reevaluate reevaluate->check_purity No Improvement improved Improved Yield reevaluate->improved Improvement success Optimization Successful improved->success

A troubleshooting workflow for addressing low yields.

Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis?

A2: The formation of side products is a frequent challenge. Understanding these side reactions is key to minimizing them. Common side products include:

  • Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]

  • N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]

Q3: I am attempting to synthesize a substituted pyridazinone using an alkylhydrazine and I am obtaining a mixture of N-alkylated products. How can I control the regioselectivity of N-alkylation?

A3: Controlling the position of N-alkylation in pyridazinones can be challenging due to the presence of two nitrogen atoms. The regioselectivity of alkylation is influenced by several factors:

  • Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electron density on the nitrogen atoms, influenced by substituents on the pyridazinone ring, can affect the site of alkylation.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N- vs. O-alkylation and the regioselectivity of N-alkylation.[1] For example, using a milder base or a non-polar solvent might favor alkylation at a specific nitrogen.[1] A systematic screening of reaction conditions is often necessary to improve regioselectivity.[1]

Data Presentation: Reaction Condition Optimization

The following tables summarize reported yields for the synthesis of various pyridazinone derivatives under different reaction conditions. This data can aid in selecting an appropriate synthetic route and optimizing reaction parameters.

Table 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one from β-Benzoylpropionic Acid and Hydrazine Hydrate

EntrySolventReaction Time (hours)Temperature (°C)Yield (%)Reference
1Ethanol4-6Reflux85[1]
2Acetic Acid2-3Reflux90[1]
3Toluene (with Dean-Stark)8-10Reflux88[1]

Table 2: Synthesis of Pyridazinone Derivatives from 2(3H)-Furanones

Starting FuranoneReaction ConditionsProductYield (%)Reference
3-Benzylidene-5-phenyl-2(3H)-furanoneHydrazine hydrate, Ethanol, Reflux, 6h4-Benzylidene-6-phenyl-4,5-dihydropyridazin-3(2H)-one92[2]
3-Methylene-5-phenyl-2(3H)-furanoneHydrazine hydrate, Acetic Acid, Reflux, 4h4-Methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one85[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes the synthesis from β-benzoylpropionic acid and hydrazine hydrate.

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.[1]

  • Add hydrazine hydrate (1.2 equivalents) to the solution.[1]

  • Reflux the reaction mixture for 4-6 hours.[1]

  • Monitor the reaction progress by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.[2]

Protocol 2: General Procedure for the Synthesis of 4-Arylmethylene-6-aryl-4,5-dihydropyridazin-3(2H)-ones from 2(3H)-Furanones

This protocol describes the direct conversion of 3-arylmethylene-5-aryl-2(3H)-furanones to the corresponding pyridazinone derivatives.[2]

Materials:

  • 3-Arylmethylene-5-aryl-2(3H)-furanone

  • Hydrazine hydrate

  • Absolute Ethanol

  • Round-bottom flask

  • Stirrer

Procedure:

  • Dissolve the 3-arylmethylene-5-aryl-2(3H)-furanone derivative (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 equivalents) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.[2]

Visualizations

General Reaction Scheme for Pyridazinone Synthesis from 2(3H)-Furanones

The general transformation involves a two-step one-pot synthesis. The first step is the nucleophilic attack of hydrazine on the carbonyl group of the 2(3H)-furanone ring, leading to the formation of an open-chain hydrazide derivative. The second step is an intramolecular cyclization, often promoted by heat or acid catalysis, which results in the formation of the pyridazinone ring with the elimination of a water molecule.[2]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products furanone 2(3H)-Furanone hydrazide Hydrazide Intermediate furanone->hydrazide Ring Opening (Nucleophilic Attack) hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->hydrazide pyridazinone Pyridazinone Derivative hydrazide->pyridazinone Intramolecular Cyclization water H2O hydrazide->water - H2O

Synthesis of pyridazinones from 2(3H)-furanones.

References

Technical Support Center: Purification of Substituted 3(2H)-Pyridazinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted 3(2H)-pyridazinones.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process.

Problem 1: Low recovery or yield after recrystallization.

  • Possible Cause 1: The compound is too soluble in the chosen recrystallization solvent. If the compound remains dissolved even after cooling, the solvent is not suitable for recrystallization.

    • Solution: Select a solvent in which the pyridazinone derivative has high solubility at elevated temperatures but low solubility at room temperature or below. Refer to the solubility data in Table 1. A solvent system (a mixture of a good solvent and a poor solvent) can also be effective. Add the poor solvent dropwise to the hot, dissolved sample until it becomes slightly cloudy, then allow it to cool slowly.

  • Possible Cause 2: The cooling process is too rapid. Rapid cooling can lead to the formation of very fine crystals or an oil, which are difficult to filter and may trap impurities.

    • Solution: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Covering the flask with glass wool can help to slow down the cooling process.

  • Possible Cause 3: Insufficient amount of compound for the volume of solvent used. If the solution is too dilute, the compound may not reach its saturation point upon cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This will ensure the solution is saturated and promotes crystallization upon cooling.

Problem 2: The compound "oils out" instead of crystallizing.

  • Possible Cause 1: The melting point of the compound is lower than the boiling point of the solvent. If the compound melts in the hot solvent, it may not crystallize upon cooling.

    • Solution: Choose a solvent with a lower boiling point.

  • Possible Cause 2: Presence of impurities. Impurities can interfere with the crystal lattice formation, causing the compound to separate as an oil.

    • Solution: Attempt to purify the crude product using another method, such as flash column chromatography, before recrystallization. Alternatively, try redissolving the oil in a small amount of a good solvent and adding a poor solvent to induce crystallization.

Problem 3: Streaking or poor separation during thin-layer chromatography (TLC) or column chromatography.

  • Possible Cause 1: The compound is highly polar. Highly polar compounds can interact strongly with the silica gel, leading to streaking.

    • Solution: Use a more polar solvent system. For example, adding a small amount of methanol or acetic acid to the mobile phase can improve the separation. For particularly problematic compounds, consider using a different stationary phase, such as alumina or reverse-phase silica.

  • Possible Cause 2: The sample is overloaded on the TLC plate or column.

    • Solution: Apply a smaller, more concentrated spot on the TLC plate. For column chromatography, ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).

  • Possible Cause 3: The compound is not fully dissolved in the loading solvent.

    • Solution: Ensure the compound is completely dissolved before applying it to the TLC plate or loading it onto the column. If the compound has poor solubility in the mobile phase, it can be dissolved in a stronger, more polar solvent for loading, but use the minimum amount necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of substituted 3(2H)-pyridazinones?

A1: Common impurities often include unreacted starting materials, such as the corresponding γ-keto acid or hydrazine derivative, as well as byproducts from side reactions. The specific impurities will depend on the synthetic route employed.

Q2: How can I remove baseline impurities that co-elute with my product during column chromatography?

A2: If baseline impurities are present, consider re-purifying the material using a different chromatographic technique. For example, if normal-phase chromatography was used, reverse-phase chromatography might provide better separation. Alternatively, recrystallization or trituration may be effective in removing these impurities.[1]

Q3: My purified pyridazinone derivative has poor aqueous solubility. How can this be addressed for biological assays?

A3: Poor water solubility is a known challenge with some pyridazinone derivatives.[2] For in vitro assays, consider dissolving the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), and then diluting it with the aqueous assay buffer.[3] Be sure to include a vehicle control in your experiment. For in vivo studies, formulation strategies such as the use of co-solvents or cyclodextrins may be necessary.

Q4: What is a suitable general-purpose solvent system for flash chromatography of substituted 3(2H)-pyridazinones?

A4: A common starting point for flash chromatography of many organic compounds, including pyridazinones, is a mixture of ethyl acetate and a non-polar solvent like hexane or cyclohexane.[1][4] The polarity of the solvent system can be adjusted based on the polarity of your specific compound, as determined by TLC analysis. For more polar pyridazinones, a system of methylene chloride and methanol may be more effective.[5]

Data Presentation

Table 1: Solubility of 6-Phenyl-pyridazin-3(2H)-one (PPD) in Various Solvents at Different Temperatures. [2][3][6]

SolventMole Fraction Solubility (x_e) at 298.2 KMole Fraction Solubility (x_e) at 318.2 K
Water1.26 x 10⁻⁵1.26 x 10⁻⁵
Methanol3.15 x 10⁻³5.18 x 10⁻³
Ethanol5.21 x 10⁻³8.22 x 10⁻³
Isopropyl Alcohol (IPA)9.87 x 10⁻³1.44 x 10⁻²
1-Butanol1.54 x 10⁻²2.11 x 10⁻²
2-Butanol1.62 x 10⁻²2.18 x 10⁻²
Ethylene Glycol (EG)8.11 x 10⁻³1.27 x 10⁻²
Propylene Glycol (PG)1.02 x 10⁻²1.50 x 10⁻²
Ethyl Acetate (EA)5.23 x 10⁻²8.81 x 10⁻²
Polyethylene Glycol-400 (PEG-400)3.11 x 10⁻¹4.12 x 10⁻¹
Transcutol®2.54 x 10⁻¹3.46 x 10⁻¹
Dimethyl Sulfoxide (DMSO)3.89 x 10⁻¹4.73 x 10⁻¹

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Substituted 3(2H)-Pyridazinone

  • Solvent Selection: Choose an appropriate solvent by testing the solubility of a small amount of the crude product in various solvents. A suitable solvent will dissolve the compound when hot but not at room temperature. Common solvents for pyridazinones include ethanol, dioxane, and aqueous ethanol.[7][8]

  • Dissolution: Place the crude pyridazinone derivative in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purification of a Substituted this compound by Flash Column Chromatography

  • TLC Analysis: Determine the appropriate solvent system for separation by running TLC plates of the crude material in various solvent mixtures (e.g., different ratios of ethyl acetate/hexane). The ideal solvent system will give the desired product an R_f value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing: Prepare a glass column with a stopcock and a small plug of cotton or glass wool at the bottom. Add a layer of sand, then fill the column with silica gel slurried in the chosen mobile phase. Allow the silica gel to settle, ensuring there are no air bubbles or cracks. Add another layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude pyridazinone derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin eluting the compounds. Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a suitable stain.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified pyridazinone derivative.

Mandatory Visualization

Purification_Workflow cluster_recrystallization Recrystallization Pathway cluster_chromatography Chromatography Pathway crude_product Crude Substituted This compound recrystallization Recrystallization crude_product->recrystallization chromatography Column Chromatography crude_product->chromatography dissolution Dissolution in Minimal Hot Solvent filtration Filtration dissolution->filtration recrystallization->dissolution pure_crystals Pure Crystals filtration->pure_crystals mother_liquor Mother Liquor (contains impurities) filtration->mother_liquor loading Load onto Silica Gel Column chromatography->loading elution Elute with Solvent System loading->elution fraction_collection Collect & Analyze Fractions elution->fraction_collection evaporation Evaporate Solvent fraction_collection->evaporation pure_product Pure Product evaporation->pure_product

Caption: General purification workflow for substituted 3(2H)-pyridazinones.

References

troubleshooting low yield in palladium-catalyzed cross-coupling of halopyridazinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during palladium-catalyzed cross-coupling reactions of halopyridazinones.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for halopyridazinones in palladium-catalyzed cross-coupling reactions?

A1: The reactivity of halopyridazinones generally follows the trend of other haloheterocycles, which is I > Br > Cl.[1] Chloropyridazinones are often the most challenging substrates due to the strength of the C-Cl bond, requiring more active catalyst systems to achieve good yields.[1][2]

Q2: How do the nitrogen atoms in the pyridazinone ring affect the catalytic cycle?

A2: The nitrogen atoms in the pyridazinone ring are Lewis basic and can coordinate to the palladium center.[1][3] This coordination can inhibit the catalyst by competing with the desired reactants for binding sites, potentially slowing down or stalling the reaction.[1] The use of bulky, electron-rich ligands can sterically shield the palladium center and mitigate this inhibitory effect.[3]

Q3: What are the most common side reactions to be aware of?

A3: Common side reactions include homocoupling of the boronic acid (in Suzuki-Miyaura coupling), protodeboronation of the boronic acid, and hydrodehalogenation of the halopyridazinone.[4][5] Homocoupling is often promoted by the presence of oxygen or excess Pd(II) species.[5] Protodeboronation can be an issue with heteroaryl boronic acids, especially in the presence of water.[5]

Q4: Can I run these reactions open to the air?

A4: It is strongly recommended to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., nitrogen or argon).[6] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst deactivation and low yields.[5][7] Thoroughly degassing all solvents and reagents is a critical step.[5][6]

Q5: My starting materials are not fully soluble in the reaction solvent. What should I do?

A5: Poor solubility of reagents can lead to slow or incomplete reactions.[8] You can try screening different solvents or solvent mixtures.[8][9] For instance, a mixture of a nonpolar solvent like toluene with a more polar solvent like dioxane or an alcohol might improve solubility.[10] In some cases, gentle heating can also help, but be mindful of potential catalyst decomposition at higher temperatures.[11]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your cross-coupling reactions with halopyridazinones, organized in a question-and-answer format.

Problem 1: Low or No Conversion of Starting Material

Question: My reaction shows very little or no formation of the desired product, and I recover most of my starting halopyridazinone. What are the likely causes and how can I fix this?

Answer: Low to no conversion is a common issue that can often be traced back to the activity of the catalyst or the reactivity of the substrates. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Inactive Catalyst System: The choice of palladium source and ligand is critical, especially for less reactive chloropyridazinones.[1][6]

    • Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3][12] These ligands can promote the challenging oxidative addition step and stabilize the catalyst.[3] Consider using a pre-formed, air-stable Pd(II) precatalyst, which can ensure the efficient generation of the active Pd(0) species in situ.[7][13] Increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can also improve yields for difficult substrates.[14]

  • Inefficient Precatalyst Activation: Many modern cross-coupling reactions utilize stable Pd(II) precatalysts that must be reduced to the active Pd(0) species.[7] If this activation is inefficient, the concentration of the active catalyst will be too low.[7]

    • Solution: Ensure the reaction conditions (base, solvent, temperature) are suitable for the activation of your specific precatalyst.[7] The use of well-defined precatalysts can often circumvent issues with in situ catalyst formation.[7][13]

  • Catalyst Deactivation: The active Pd(0) catalyst can be deactivated through several pathways.

    • Oxidative Deactivation: Trace amounts of oxygen can oxidize Pd(0) to inactive Pd(II).[7] Ensure all reagents, solvents, and the reaction vessel are rigorously degassed.[5][6]

    • Formation of Palladium Black: Precipitation of metallic palladium (palladium black) is a visual indicator of catalyst aggregation and deactivation.[7] This can be caused by high temperatures, high catalyst concentrations, or an improper ligand-to-metal ratio.[7][11]

    • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.[7]

  • Low Substrate Reactivity: As mentioned, chloropyridazinones are less reactive than their bromo or iodo counterparts.[1]

    • Solution: More forcing reaction conditions may be necessary. This can include increasing the reaction temperature, although this should be done with caution as it can also lead to catalyst decomposition.[11][15] A more effective approach is often to switch to a more active catalyst system.[3]

  • Inappropriate Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and the deprotonation of the nucleophile in Buchwald-Hartwig aminations.[2][16]

    • Solution: Screen different bases. For challenging Suzuki couplings, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[3] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used.[16] The choice of base may need to be optimized for your specific substrate.

Problem 2: Significant Byproduct Formation

Question: My reaction is consuming the starting material, but I am getting a complex mixture of products or a major byproduct instead of my desired product. How can I improve the selectivity?

Answer: The formation of byproducts suggests that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.

Potential Causes and Solutions:

  • Homocoupling of Boronic Acid (Suzuki-Miyaura): This side reaction leads to the formation of a biaryl byproduct from the boronic acid. It is often caused by the presence of oxygen or Pd(II) species.[4][5]

    • Solution: Ensure the reaction is thoroughly degassed.[5] Using a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst that rapidly converts to Pd(0) can minimize the initial concentration of Pd(II).[5] Adding the aryl halide in a slight excess can sometimes suppress homocoupling.[17]

  • Protodeboronation of Boronic Acid (Suzuki-Miyaura): This involves the cleavage of the C-B bond, typically by water, replacing the boronic acid group with a hydrogen atom.[5]

    • Solution: Use anhydrous solvents and reagents.[5] If an aqueous base is necessary, minimize the amount of water. Alternatively, consider using more stable boron reagents like boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are less prone to this side reaction.[3]

  • Hydrodehalogenation: The starting halopyridazinone is reduced, replacing the halogen with a hydrogen atom. This can be a significant side reaction with very active catalysts.[4]

    • Solution: This side reaction can be difficult to eliminate completely. Adjusting the catalyst system, ligand, or solvent may help to favor the cross-coupling pathway. Sometimes, lowering the reaction temperature can reduce the rate of hydrodehalogenation relative to the desired reaction.[15]

  • Competitive Coupling with the Base (Buchwald-Hartwig): In some cases, if the base is an alkoxide, it can compete with the amine nucleophile, leading to the formation of an ether byproduct.[15]

    • Solution: This is less common with modern, sterically hindered ligands that favor C-N bond formation. However, if this is suspected, screening other non-nucleophilic bases is recommended.

Data Presentation: Ligand and Base Screening for a Model Suzuki-Miyaura Coupling

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a generic 6-chloro-pyridazinone with phenylboronic acid under various conditions to illustrate the impact of ligand and base selection.

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O100<10
2Pd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2)Toluene/H₂O10065
3Pd₂(dba)₃ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O10072
4Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10085
5Pd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2)Dioxane/H₂O10081
6G3-SPhos (2)-K₃PO₄ (2)Dioxane/H₂O10090

Yields are representative and can vary significantly based on the specific pyridazinone and boronic acid used.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halopyridazinone

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a halopyridazinone with an arylboronic acid.[2][6][18]

  • Reagent Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halopyridazinone (1.0 equiv), the corresponding boronic acid (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2-3 equiv).[6]

  • Inert Atmosphere Setup: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three to five times to ensure an oxygen-free atmosphere.[2][6]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., G3-SPhos, 2 mol%) or the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane) via syringe. If an aqueous base is used, the degassed water portion is added subsequently. A typical reaction concentration is 0.1-0.5 M.[6]

  • Reaction Execution: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2][6]

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[6]

General Protocol for Buchwald-Hartwig Amination of a Halopyridazinone

This protocol provides a general starting point for the Buchwald-Hartwig amination of a halopyridazinone.

  • Reagent Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halopyridazinone (1.0 equiv) and the base (e.g., sodium tert-butoxide, 1.2-1.5 equiv).

  • Inert Atmosphere Setup: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three to five times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., G3-XPhos, 2 mol%) or the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Solvent and Amine Addition: Add the degassed anhydrous solvent (e.g., toluene or dioxane) via syringe, followed by the amine (1.1-1.2 equiv).

  • Reaction Execution: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (Halopyridazinone, Coupling Partner, Base) inert 2. Inert Atmosphere Setup (Evacuate & Backfill with Ar/N2) reagents->inert catalyst 3. Catalyst Addition (Pd Source & Ligand) inert->catalyst solvent 4. Solvent Addition (Degassed Solvent) catalyst->solvent reaction 5. Reaction Execution (Heating & Stirring) solvent->reaction monitoring 6. Monitoring (TLC / LC-MS) reaction->monitoring workup 7. Aqueous Work-up (Quench & Extract) monitoring->workup purification 8. Purification (Column Chromatography) workup->purification troubleshooting_flowchart start Low Yield Observed check_conversion Is Starting Material Consumed? start->check_conversion no_conversion No / Low Conversion check_conversion->no_conversion No byproducts Byproduct Formation check_conversion->byproducts Yes check_catalyst Review Catalyst System: - Use bulky, electron-rich ligand - Use stable precatalyst - Increase catalyst loading - Ensure inert conditions no_conversion->check_catalyst check_conditions Review Reaction Conditions: - Screen different bases - Increase temperature cautiously - Check reagent purity & solubility no_conversion->check_conditions identify_byproduct Identify Major Byproduct(s) byproducts->identify_byproduct homocoupling Homocoupling? - Improve degassing - Use Pd(0) source identify_byproduct->homocoupling Biaryl dehalogenation Hydrodehalogenation? - Lower temperature - Screen ligands/solvents identify_byproduct->dehalogenation Reduced Arene protodeboronation Protodeboronation? - Use anhydrous conditions - Switch to boronate ester identify_byproduct->protodeboronation Deboronated Arene catalytic_cycle cluster_main Catalytic Cycle cluster_deactivation Deactivation Pathways pd0 L-Pd(0) red_elim Reductive Elimination pd_complex1 L-Pd(II)(Ar)(X) pd0->pd_complex1 Ar-X pd_black Pd Black (Aggregation) pd0->pd_black High Temp. pd_inactive Inactive Pd(II) pd0->pd_inactive O2 ox_add Oxidative Addition trans Transmetalation (Suzuki) or Amine Coordination (B-H) pd_complex2 L-Pd(II)(Ar)(Nu) pd_complex1->pd_complex2 Nu-M / R2NH pd_complex2->pd0 Ar-Nu

References

strategies to control regioselectivity in the synthesis of pyridazinone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyridazinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of controlling regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in controlling regioselectivity during pyridazinone synthesis?

A1: The primary challenges in controlling regioselectivity arise in two key stages of pyridazinone synthesis:

  • Initial Ring Formation: When using unsymmetrical 1,4-dicarbonyl compounds (or their synthetic equivalents like γ-ketoacids) and a substituted hydrazine, the initial condensation can occur at two different carbonyl groups, leading to the formation of two distinct regioisomers. The relative reactivity of the carbonyl groups, influenced by steric and electronic factors, dictates the outcome.

  • N-Alkylation/Arylation: The pyridazinone ring possesses two nitrogen atoms (N1 and N2) that can be alkylated or arylated. Direct alkylation often results in a mixture of N1 and N2 substituted products, making the selective synthesis of a single isomer challenging.[1][2][3][4]

Q2: What are the key factors that influence regioselectivity in these reactions?

A2: Several factors critically influence the regiochemical outcome of pyridazinone synthesis:

  • Steric Hindrance: Bulky substituents near one of the reactive sites (a carbonyl group or a nitrogen atom) will hinder the approach of the reagent, thereby favoring reaction at the less sterically encumbered position.[1]

  • Electronic Effects: The electronic nature of substituents on the precursors plays a crucial role. Electron-withdrawing groups can increase the electrophilicity of a nearby carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the electron density on the nitrogen atoms of the pyridazinone ring, influenced by substituents, will affect the site of alkylation.

  • Reaction Conditions: The choice of solvent, temperature, base, and catalyst can significantly impact regioselectivity. For instance, the polarity of the solvent can influence the tautomeric equilibrium of the pyridazinone and the nature of the transition state. The choice of base can affect the relative nucleophilicity of the two nitrogen atoms during N-alkylation.[2][3][4][5]

Troubleshooting Guides

This section provides practical, question-and-answer-based solutions to specific issues that may arise during the synthesis of pyridazinone derivatives.

Regioselectivity in Ring Formation

Problem: My reaction of an unsymmetrical γ-ketoacid with a substituted hydrazine is producing a mixture of regioisomers. How can I favor the formation of a single isomer?

Solution:

To enhance the regioselectivity in the cyclocondensation reaction, consider the following strategies:

  • Exploit Steric Hindrance: If your γ-ketoacid has substituents that create significant steric bulk around one of the carbonyl groups, the incoming hydrazine will preferentially attack the less hindered carbonyl.

  • Modulate Electronic Effects: The presence of strong electron-withdrawing or electron-donating groups can differentiate the reactivity of the two carbonyl groups. An electron-withdrawing group will activate the adjacent carbonyl towards nucleophilic attack.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature may increase the selectivity by favoring the pathway with the lower activation energy.

    • Solvent: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol or acetic acid are commonly used and can facilitate proton transfer steps that may be crucial for selectivity.[6]

    • pH Control: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be critical. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might lead to side reactions.

Regioselectivity in N-Alkylation

Problem: My N-alkylation of a 3-substituted pyridazinone is yielding a mixture of N1 and N2 alkylated products. How can I improve the selectivity for the N1-substituted product?

Solution:

Achieving high selectivity for N1-alkylation often requires careful control of the reaction conditions to favor the thermodynamically more stable product.

  • Choice of Base and Solvent: This is often the most critical factor. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is known to favor N1-alkylation for many substituted pyridazinones.[4] In contrast, using bases like potassium carbonate in polar aprotic solvents like DMF or DMSO may lead to mixtures or favor the N2 isomer.[2][3]

  • Nature of the Electrophile: The structure of the alkylating agent can influence the regioselectivity. While a systematic study on pyridazinones is limited, related heterocyclic systems show that the nature of the leaving group and the steric bulk of the electrophile can play a role.

  • Thermodynamic vs. Kinetic Control: The N1-substituted product is often the thermodynamically more stable isomer. Running the reaction at a slightly elevated temperature for a longer duration might allow for equilibration to the more stable N1-isomer, especially if the N2-alkylation is reversible under the reaction conditions.

Data Presentation

The following table summarizes the effect of reaction conditions on the regioselectivity of N-alkylation of a substituted indazole, a related heterocyclic system, which provides valuable insights applicable to pyridazinones.

EntryBaseSolventN1:N2 RatioTotal Yield (%)
1Cs₂CO₃DMF1.5:195
2K₂CO₃DMF1.5:175
3NaHTHF>99:198
4K₂CO₃MeCN2.8:180
5DBUMeCN3.6:165

Data adapted from a study on a substituted indazole, demonstrating principles applicable to pyridazinone N-alkylation.[4]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one

This protocol describes the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones from the corresponding β-aroylpropionic acids and hydrazine hydrate, where the regioselectivity is determined by the initial structure of the ketoacid.

Materials:

  • β-Aroylpropionic acid (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

Procedure:

  • Dissolve the β-aroylpropionic acid (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution upon cooling. Collect the precipitate by filtration.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.

Protocol 2: Regioselective N1-Alkylation of a 3-Substituted Pyridazinone

This protocol provides a method for the highly regioselective N1-alkylation of a pyridazinone derivative using sodium hydride in THF.

Materials:

  • 3-Substituted pyridazinone (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., n-pentyl bromide, 1.1 eq)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 3-substituted pyridazinone (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated pyridazinone.

Visualizations

Signaling Pathways and Experimental Workflows

Regioselective_Ring_Formation cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical_gamma_Ketoacid Unsymmetrical γ-Ketoacid Reaction_Mixture Reaction Mixture (Solvent, Temp, pH) Unsymmetrical_gamma_Ketoacid->Reaction_Mixture Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Reaction_Mixture Pathway_A Pathway A (Attack at C1) Reaction_Mixture->Pathway_A Pathway_B Pathway B (Attack at C4) Reaction_Mixture->Pathway_B Regioisomer_A Regioisomer A Pathway_A->Regioisomer_A Regioisomer_B Regioisomer B Pathway_B->Regioisomer_B Control_Factors Control Factors: - Steric Hindrance - Electronic Effects - Reaction Conditions Control_Factors->Reaction_Mixture

Caption: Factors influencing regioselectivity in pyridazinone ring formation.

N_Alkylation_Workflow cluster_products Products Start Start: 3-Substituted Pyridazinone Deprotonation Deprotonation (Base, Solvent) Start->Deprotonation Intermediate Pyridazinone Anion Deprotonation->Intermediate Alkylation Alkylation (Alkyl Halide) Intermediate->Alkylation N1_Product N1-Alkylated Product (Thermodynamic) Alkylation->N1_Product N2_Product N2-Alkylated Product (Kinetic) Alkylation->N2_Product Analysis Analysis (NMR, Chromatography) N1_Product->Analysis N2_Product->Analysis Desired_Product Desired Regioisomer Analysis->Desired_Product

Caption: Experimental workflow for regioselective N-alkylation of pyridazinones.

References

preventing decomposition during the synthesis of 3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing decomposition during the synthesis of 3(2H)-pyridazinone and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing low yields in my this compound synthesis. What are the common causes and how can I improve the outcome?

Low yields are a frequent challenge in pyridazinone synthesis and can be attributed to several factors. A systematic approach to troubleshooting can help optimize your reaction for a better yield.

Potential Causes and Solutions:

  • Purity of Starting Materials: Impurities in your γ-ketoacid or hydrazine starting materials can lead to undesirable side reactions that compete with the formation of the desired pyridazinone product.

    • Recommendation: Ensure the purity of your reagents. It is advisable to use freshly purified starting materials for optimal results.

  • Reaction Temperature: The temperature at which the reaction is conducted is critical. Excessively high temperatures can lead to the decomposition of both reactants and the this compound product, while temperatures that are too low may result in an incomplete reaction.[1]

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time for your specific substrates.[1]

  • Choice of Solvent: The solvent system can significantly influence the reaction rate and yield.[1]

    • Recommendation: Protic solvents such as ethanol or acetic acid are commonly used and often facilitate the cyclization reaction.[1] Experiment with different solvents to find the most suitable one for your synthesis.

  • pH of the Reaction Medium: The pH of the reaction can be a critical factor, especially in the cyclocondensation of γ-ketoacids with hydrazine.

    • Recommendation: An acidic medium can catalyze the dehydration step of the cyclization. However, strongly acidic conditions may promote side reactions.[1] Careful control and optimization of the pH are recommended.

  • Incomplete Water Removal: The cyclization step to form the pyridazinone ring involves the elimination of water. If water is not effectively removed, the equilibrium of the reaction may not favor product formation.[1]

    • Recommendation: Consider using a Dean-Stark apparatus or molecular sieves to remove water as it is formed, which can drive the reaction towards the desired product and improve the yield.[1]

Q2: My reaction mixture shows multiple spots on TLC, indicating the presence of side products. What are the common side reactions and how can I minimize them?

The formation of side products is a common issue that can complicate purification and reduce the yield of this compound. Understanding these potential side reactions is key to preventing their formation.

Common Side Reactions:

  • Hydrazone Formation: The initial reaction between the carbonyl group of the γ-ketoacid and hydrazine forms a hydrazone intermediate. If the subsequent cyclization is slow or incomplete, this hydrazone may be isolated as a major byproduct.[1]

    • Prevention: Ensure that the reaction conditions (e.g., temperature, catalyst) are optimized to favor the intramolecular cyclization of the hydrazone intermediate.

  • Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds as starting materials, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazinone products.[1]

    • Prevention: The regioselectivity can often be controlled by adjusting the reaction conditions or by using specific catalysts. A systematic screening of conditions may be necessary to favor the formation of the desired isomer.

  • N-N Bond Cleavage: Under harsh conditions, such as excessively high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can undergo cleavage, leading to a complex mixture of degradation products.[1]

    • Prevention: Avoid extreme temperatures and the use of harsh reagents that are incompatible with the pyridazinone ring.

Data Presentation

The following tables summarize the impact of different reaction conditions on the yield of pyridazinone derivatives, based on literature data.

Table 1: Effect of Solvent on the Yield of 6-substituted-4,5-dihydropyridazin-3(2H)-ones

Starting Material (γ-keto acid)Hydrazine DerivativeSolventReaction Time (h)Yield (%)Reference
β-Benzoylpropionic acidHydrazine hydrateEthanol4-6High (not specified)[1]
4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acidHydrazine hydrateEthanol458[2]
3-(Aroyl)-propionic acidHydrazine hydrateEthanolNot specifiedNot specified[3]

Table 2: Effect of Reaction Temperature and Catalyst on Yield

Starting MaterialReagentsCatalyst/ConditionsTemperature (°C)Yield (%)Reference
4-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinoneBromine, Glacial Acetic AcidReflux60-7076[2]
2-fluoroanisole, succinic anhydrideAluminium chloride, Carbon disulfideReflux40-5078[2]
6-substituted-3(2H)-pyridazinones, ethyl 3-bromo-acetatePotassium carbonateReflux (in Acetone)Not specified69[2]

Experimental Protocols

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one [1]

  • Materials:

    • β-Benzoylpropionic acid

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add hydrazine hydrate (1.2 equivalents) to the solution.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the progress of the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.

Protocol 2: Synthesis of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone [2]

  • Materials:

    • 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid

    • Hydrazine hydrate (55%)

    • Ethanol

  • Procedure:

    • In a flask, combine 0.01 mol of 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid and 0.015 mol of hydrazine hydrate (0.85 mL; 55%) in 30 mL of ethanol.

    • Reflux the reaction mixture for 4 hours.

    • Cool the reaction mixture. The precipitate that forms is the desired product.

    • Collect the precipitate by filtration, dry it, and recrystallize from ethanol.

    • The reported yield for this procedure is 58%.

Visualizations

Diagram 1: General Synthesis Workflow for this compound

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product cluster_troubleshooting Troubleshooting Points start1 γ-Keto Acid step1 Condensation start1->step1 start2 Hydrazine start2->step1 step2 Cyclization & Dehydration step1->step2 product This compound step2->product ts1 Purity ts1->start1 ts1->start2 ts2 Temperature ts2->step1 ts3 Solvent ts3->step1 ts4 pH ts4->step1 ts5 Water Removal ts5->step2

Caption: A flowchart illustrating the general synthetic workflow for this compound and key troubleshooting checkpoints.

Diagram 2: Reaction Mechanism of this compound Synthesis and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reactions A γ-Keto Acid + Hydrazine B Nucleophilic Attack A->B Step 1 C Tetrahedral Intermediate B->C D Proton Transfer C->D E Hydrazone Intermediate D->E Step 2 F Intramolecular Cyclization E->F Step 3 S1 Incomplete Cyclization E->S1 G Cyclic Intermediate F->G H Dehydration G->H I This compound H->I Step 4 S3 N-N Bond Cleavage (Harsh Conditions) I->S3 S2 Hydrazone Byproduct S1->S2 S4 Degradation Products S3->S4

Caption: The reaction mechanism for the synthesis of this compound, highlighting key intermediates and potential side reactions.

References

Technical Support Center: Purification of 3(2H)-Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 3(2H)-pyridazinone derivatives by column chromatography.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question: My polar this compound derivative isn't moving from the baseline on the TLC plate, even with 100% ethyl acetate. How can I elute it?

Answer: This is a common issue with highly polar compounds. Standard solvent systems like ethyl acetate/hexane may not be strong enough.

  • Increase Solvent Polarity: Try more aggressive solvent systems. A common solution is to add methanol (MeOH) to your eluent. Start with a small percentage (1-5%) in dichloromethane (DCM) or ethyl acetate and gradually increase it.

  • Use a Basic Modifier: Pyridazinone derivatives can be basic and interact strongly with the acidic silica gel. Adding a small amount of a basic modifier to the mobile phase can disrupt this interaction. Prepare a stock solution of 10% ammonium hydroxide (NH₄OH) in methanol and add 1-10% of this stock to dichloromethane.[1][2]

  • Consider Reversed-Phase Chromatography: If your compound is highly polar, reversed-phase chromatography, where the stationary phase is nonpolar (like C18) and the mobile phase is polar (like water/acetonitrile or water/methanol), may be more effective.[1]

Question: My compound is streaking or tailing down the column, leading to poor separation and mixed fractions. Why is this happening and how can I fix it?

Answer: Tailing is often caused by the strong interaction of basic compounds with the acidic silanol groups on the surface of the silica gel.[2]

  • Deactivate the Silica Gel: The most common solution is to add a basic modifier to your mobile phase. A small amount of triethylamine (0.1-1%) or a few drops of ammonium hydroxide in your eluent will cap the acidic sites on the silica, reducing strong adsorption and minimizing tailing.[3][4]

  • Change the Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds.[1][2][4]

  • Optimize Loading: Overloading the column can also cause tailing. Ensure you are using an appropriate ratio of silica gel to your crude sample, typically ranging from 20:1 to 100:1 by weight.[5]

Question: I'm getting a very low yield after column chromatography. Where could my product have gone?

Answer: Several factors could contribute to low yield.

  • Strong Adsorption: Your compound may be irreversibly adsorbed to the silica gel. This can happen if the compound is very polar or unstable on silica. Using a more polar solvent system or adding a modifier like triethylamine can help elute the compound.[3]

  • Compound Decomposition: The acidic nature of silica gel can cause acid-sensitive compounds to decompose during purification.[1] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have formed.

  • Elution in Solvent Front: Very nonpolar compounds might elute immediately with the solvent front. Always check the first few fractions collected.[1]

  • Dilute Fractions: Your compound may have eluted, but the fractions are too dilute to be detected by TLC. Try concentrating a range of fractions where you expect your compound to be and re-analyzing them.[1][6]

Question: My compound precipitated in the column or tubing during the run, blocking the flow. How can I prevent this?

Answer: Precipitation occurs when the purified compound is not soluble in the mobile phase as it separates from the crude mixture.[6][7]

  • Dry Loading: This is the most effective way to prevent precipitation. Dissolve your crude mixture in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[7][8][9]

  • Use a Mobile Phase Modifier: Adding a co-solvent in which your final product is more soluble can help keep it in solution throughout the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a column chromatography method for a new this compound derivative?

A1: The first step is always to perform Thin Layer Chromatography (TLC) analysis. Use TLC to screen various solvent systems to find one that provides good separation of your target compound from impurities. The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.3.[10]

Q2: What are the most common stationary and mobile phases for purifying this compound derivatives?

A2: Silica gel is the most widely used stationary phase.[5] Common mobile phases are binary mixtures of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate (AcOEt) or acetone.[11][12] The ratio is adjusted to achieve the desired separation.

Q3: When should I use gradient elution instead of isocratic elution?

A3: Use gradient elution when your crude mixture contains compounds with a wide range of polarities. Starting with a low-polarity mobile phase and gradually increasing its polarity allows for the separation of less polar impurities first, followed by the elution of your more polar target compound, often resulting in better separation and sharper peaks.[3][9] Isocratic elution (using a constant solvent composition) is suitable for simpler separations where the Rf values of the components are already well-separated.

Q4: What is "dry loading" and when is it recommended?

A4: Dry loading involves adsorbing your crude sample onto a small amount of silica gel (or another sorbent) before adding it to the column.[8] This method is highly recommended when your compound has poor solubility in the initial, non-polar mobile phase, as it prevents precipitation and often leads to better separation by ensuring the sample is introduced as a narrow, even band.[7]

Q5: How do I choose the right column size and amount of silica gel?

A5: The amount of silica gel depends on the quantity of crude material and the difficulty of the separation. A general rule of thumb is to use a weight ratio of silica gel to crude sample between 20:1 for easy separations and up to 100:1 or more for difficult separations.[5] The column diameter should be chosen to accommodate the required amount of silica, and the silica bed height should typically be around 15-20 cm.

Data Presentation

Table 1: Common Stationary Phases for Pyridazinone Purification
Stationary PhaseAcidityPrimary Use Case
Silica Gel AcidicGeneral purpose, most common for a wide range of polarities.[5]
Alumina Basic, Neutral, or AcidicExcellent for purifying basic compounds (using basic or neutral alumina) to avoid tailing.[1][4]
Reversed-Phase Silica (C18) N/AFor very polar, water-soluble compounds that do not retain on normal-phase silica.[1]
Florisil® Weakly AcidicAn alternative to silica for some acid-sensitive compounds.[1]
Table 2: Example Mobile Phase Systems for this compound Derivatives
Mobile Phase CompositionApplication NotesReference
Ethyl Acetate / Hexane (e.g., 1:5 to 1:3 v/v)A standard system for many pyridazinone derivatives of moderate polarity.[11]
Acetone / Hexane (e.g., 3:2 v/v)Acetone provides higher polarity than ethyl acetate for more polar compounds.[12]
Dichloromethane / Methanol / NH₄OHFor highly polar and basic derivatives that exhibit strong retention or tailing on silica gel.[1][2]

Experimental Protocols

Protocol 1: General Flash Column Chromatography
  • Solvent System Selection: Use TLC to identify a solvent system that gives your target compound an Rf of 0.2-0.3.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in your initial, least polar mobile phase.

    • Pour the slurry into the column. Use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.[4] Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Wet Loading):

    • Dissolve the crude sample in the minimum amount of a suitable solvent (ideally the mobile phase).[8]

    • Carefully pipette the sample solution onto the top of the silica bed.

    • Open the stopcock and allow the sample to absorb onto the silica. Add a small protective layer of sand on top.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply pressure (e.g., from a nitrogen line or air pump) to achieve a steady flow rate.

    • If using a gradient, start with the low-polarity solvent and gradually increase the percentage of the polar solvent.[9]

  • Fraction Collection & Analysis:

    • Collect fractions in test tubes.

    • Monitor the elution of your compound by spotting fractions on a TLC plate.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.[4]

Protocol 2: Deactivation of Silica Gel for Acid-Sensitive Compounds
  • Identify a solvent system containing 1-3% triethylamine that provides an appropriate Rf for your compound.[9]

  • Pack the column with silica gel using this solvent system as described above.

  • Flush the column with at least one column volume of this solvent mixture to ensure the entire silica bed is neutralized. Discard the eluent.[9]

  • You can now proceed with loading your sample and running the column using your desired mobile phase (with or without the triethylamine).

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Find Rf ≈ 0.2-0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry Load) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap Result Purified Product Evap->Result

Caption: General workflow for purification by column chromatography.

troubleshooting_guide start Problem Observed p1 Compound Not Eluting (Rf = 0) start->p1 Polarity Issue p2 Compound Tailing/ Streaking start->p2 Interaction Issue p3 Compound Decomposing start->p3 Stability Issue s1a Increase Mobile Phase Polarity (e.g., add MeOH) p1->s1a s1b Use Reversed-Phase Chromatography p1->s1b s2a Add Basic Modifier (e.g., 0.5% Et3N) p2->s2a s2b Use Alumina Stationary Phase p2->s2b s3a Deactivate Silica (Flush with Et3N) p3->s3a s3b Use Alternative Stationary Phase (Alumina, Florisil) p3->s3b

References

identifying and characterizing byproducts in pyridazinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts in pyridazinone synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Q1: My reaction is producing a low yield of the desired pyridazinone product. What are the common causes and how can I improve the yield?

A1: Low yields are a frequent challenge in pyridazinone synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to unwanted side reactions and inhibit the desired cyclization. It is advisable to use freshly purified reagents.[1]

  • Reaction Temperature: The reaction temperature is crucial. Excessively high temperatures can cause decomposition of reactants or products, while a temperature that is too low may lead to an incomplete reaction.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

  • Solvent Choice: The solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction.[1]

  • pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be critical. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might lead to side reactions.[1]

  • Water Removal: The cyclization step involves the formation of water. In some cases, removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product, improving the yield.[1]

Q2: My TLC analysis shows multiple spots, indicating the presence of byproducts. What are the common side reactions in pyridazinone synthesis?

A2: The formation of byproducts is a common challenge. Understanding these side reactions is key to minimizing their formation. Common byproducts include:

  • Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]

  • Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazinone products. The regioselectivity can sometimes be controlled by adjusting reaction conditions.[1]

  • N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]

Q3: I have isolated a byproduct that I suspect is the intermediate hydrazone. How can I confirm its structure?

A3: Spectroscopic methods are essential for confirming the structure of the hydrazone byproduct.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of the hydrazone will show characteristic signals for the N-H protons, in addition to the signals for the rest of the molecule. The chemical shift of the N-H proton can vary and may appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a characteristic signal for the C=N carbon of the hydrazone.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the hydrazone.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic absorption band for the C=N double bond and the N-H stretch.

Q4: My synthesis using an unsymmetrical dicarbonyl compound is producing a mixture of regioisomers. How can I control the regioselectivity?

A4: Controlling the regioselectivity in the synthesis of pyridazinones from unsymmetrical dicarbonyls can be achieved by carefully adjusting the reaction conditions:

  • pH Control: The pH of the reaction medium can significantly influence which carbonyl group reacts preferentially with the hydrazine. A systematic study of the reaction at different pH values is recommended to find the optimal conditions for the desired regioisomer.

  • Solvent Effects: The polarity of the solvent can affect the reactivity of the two carbonyl groups differently. Experimenting with a range of solvents from polar protic (e.g., ethanol) to nonpolar aprotic (e.g., toluene) may help in favoring the formation of one regioisomer over the other.

  • Temperature Optimization: The reaction temperature can influence the relative rates of the two competing cyclization reactions. Lowering the temperature may increase the selectivity of the reaction.

Data Presentation

Table 1: Effect of Reaction Temperature on Hydrazone Byproduct Formation in the Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

EntryTemperature (°C)Reaction Time (h)Yield of Pyridazinone (%)Yield of Hydrazone Byproduct (%)
16085535
28067515
3100 (Reflux in Ethanol)4855
41204828 (decomposition observed)

Note: This data is a representative example compiled from general observations in the literature and is intended for illustrative purposes.

Table 2: Influence of Solvent on Byproduct Formation in a Model Pyridazinone Synthesis

EntrySolventReaction Time (h)Yield of Desired Product (%)Total Yield of Byproducts (%)
1Ethanol68218
2Acetic Acid48812
3Toluene126535
4Dimethylformamide (DMF)87030

Note: This data is a representative example compiled from general observations in the literature and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: General Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.[1]

  • Add hydrazine hydrate (1.2 equivalents) to the solution.[1]

  • Reflux the reaction mixture for 4-6 hours.[1]

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.[1]

Protocol 2: HPLC Method for the Analysis of Pyridazinone and Hydrazone Byproduct

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v). The exact ratio may need to be optimized depending on the specific pyridazinone and hydrazone.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where both the pyridazinone and the hydrazone show significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Injection Volume: 20 µL.

Procedure:

  • Prepare standard solutions of the pure pyridazinone and the isolated hydrazone byproduct of known concentrations in the mobile phase.

  • Prepare the sample solution by dissolving a known amount of the crude reaction mixture in the mobile phase.

  • Inject the standard solutions to determine their retention times and to generate a calibration curve.

  • Inject the sample solution.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the amount of the pyridazinone and the hydrazone byproduct in the sample using the calibration curves.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Workup cluster_analysis Byproduct Identification & Characterization start Start: Reaction Setup reaction Pyridazinone Synthesis start->reaction workup Reaction Workup & Crude Product Isolation reaction->workup tlc TLC Analysis workup->tlc Initial Purity Check separation Chromatographic Separation (e.g., HPLC, Column Chromatography) tlc->separation Byproduct Detected end End tlc->end No Byproduct Detected spectroscopy Spectroscopic Analysis (NMR, MS, IR) separation->spectroscopy Isolate Byproducts structure Structure Elucidation spectroscopy->structure structure->end Byproduct Characterized troubleshooting_workflow start Low Yield or Multiple Spots on TLC check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp optimize_solvent Evaluate Solvent Choice optimize_temp->optimize_solvent optimize_ph Adjust Reaction pH optimize_solvent->optimize_ph remove_water Consider Water Removal optimize_ph->remove_water re_evaluate Re-evaluate Reaction remove_water->re_evaluate end Improved Yield/Purity re_evaluate->end signaling_pathway reagents γ-Ketoacid + Hydrazine hydrazone Hydrazone Intermediate reagents->hydrazone Initial Condensation byproducts Other Byproducts (e.g., Regioisomers) reagents->byproducts Side Reactions pyridazinone Pyridazinone Product hydrazone->pyridazinone Cyclization

References

Technical Support Center: Scaling Up the Synthesis of 3(2H)-Pyridazinone for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 3(2H)-pyridazinone for preclinical studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound on a larger scale.

Issue 1: Low Yield of this compound

Question: We are experiencing significantly lower than expected yields of this compound in our scaled-up reaction using maleic anhydride and hydrazine hydrate. What are the potential causes and how can we optimize the yield?

Answer:

Low yields during the scale-up of this compound synthesis are a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure adequate reaction time. Gradually increasing the reaction temperature or the molar excess of hydrazine hydrate may also improve conversion.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction is the formation of a dimeric hydrazide.

    • Solution: Control the reaction temperature carefully. Adding the hydrazine hydrate solution portion-wise to the maleic anhydride solution can help to minimize localized high concentrations of the nucleophile, which can favor side reactions.

  • Product Degradation: The product might be degrading under the reaction or work-up conditions.

    • Solution: Analyze the reaction mixture for degradation products. If degradation is suspected, consider milder reaction conditions or a modified work-up procedure. For example, ensure the temperature during work-up and purification is kept to a minimum.

  • Sub-optimal pH: The pH of the reaction mixture can influence the reaction rate and the stability of the product.

    • Solution: While the reaction is typically run without explicit pH control, the acidity generated from maleic anhydride can be a factor. In some cases, the addition of a non-nucleophilic base in the final stages can help to neutralize the reaction mixture and stabilize the product.

  • Losses during Work-up and Purification: Significant amounts of product can be lost during extraction, filtration, and recrystallization steps.

    • Solution: Optimize the work-up procedure. Ensure the pH is adjusted appropriately to maximize the precipitation of the product if it's isolated by filtration. For recrystallization, careful selection of the solvent system is crucial to maximize recovery.

Issue 2: Difficulty in Purifying this compound at Scale

Question: We are struggling with the purification of our crude this compound. Recrystallization is resulting in significant product loss, and column chromatography is proving to be inefficient at the multi-gram scale. What are our options?

Answer:

Purification is a critical step in providing high-quality material for preclinical studies, and challenges often arise during scale-up.

Troubleshooting Purification:

  • Recrystallization Challenges:

    • Poor Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures, while impurities should remain soluble or insoluble at all temperatures.

      • Solution: Conduct a thorough solvent screen using small amounts of crude material. Common solvents for the recrystallization of pyridazinone derivatives include ethanol, water, or mixtures thereof. For scaled-up processes, consider factors like solvent cost, safety, and ease of removal.

    • Oiling Out: The product may separate as an oil instead of crystals, which can be difficult to handle and purify.

      • Solution: "Oiling out" often occurs when the solution is cooled too quickly or when the concentration of the product is too high. Try cooling the solution more slowly with gentle stirring. Adding a small amount of a co-solvent in which the compound is less soluble can sometimes induce crystallization. Seeding the solution with a few crystals of pure product can also be effective.

    • Co-precipitation of Impurities: Impurities with similar solubility profiles to the product may co-precipitate.

      • Solution: A two-solvent recrystallization system can sometimes be more effective at rejecting impurities. Alternatively, a pre-purification step, such as a charcoal treatment to remove colored impurities, may be necessary.

  • Column Chromatography Inefficiencies:

    • Column Overloading: Loading too much crude material onto the column can lead to poor separation.

      • Solution: Determine the optimal loading capacity for your chosen column size and stationary phase through small-scale trials. For larger scales, consider using a wider diameter column rather than a longer one to maintain good resolution.

    • Inappropriate Solvent System: An unsuitable mobile phase will result in poor separation.

      • Solution: Develop an optimal solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. For preparative chromatography, a slightly less polar solvent system than the one used for analytical TLC is often beneficial to improve separation.

    • Product Precipitation on the Column: The product may precipitate on the column if its solubility in the mobile phase is low.

      • Solution: Ensure the crude material is fully dissolved in the loading solvent before applying it to the column. If the product has low solubility in the mobile phase, consider using a stronger solvent for loading or modifying the mobile phase composition.

Frequently Asked Questions (FAQs)

Synthesis & Scale-Up

  • Q1: What is the most common and scalable method for synthesizing the this compound core?

    • A1: The most widely used and scalable method for the synthesis of the this compound core is the condensation reaction between a γ-ketoacid or a maleic anhydride derivative and hydrazine hydrate.[1] This method is generally robust and proceeds with readily available starting materials.

  • Q2: What are the main safety concerns when working with hydrazine hydrate on a large scale?

    • A2: Hydrazine hydrate is a toxic and potentially carcinogenic substance. It is also corrosive and can cause severe burns upon contact. When handling hydrazine hydrate, especially on a larger scale, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. An emergency shower and eyewash station should be readily accessible.

  • Q3: How can I monitor the progress of the reaction effectively during a scaled-up synthesis?

    • A3: For scaled-up reactions, it is essential to have a reliable method for monitoring reaction progress to determine the endpoint and avoid the formation of byproducts due to prolonged reaction times or excessive heating. Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. Samples can be taken from the reaction mixture at regular intervals and analyzed to track the consumption of starting materials and the formation of the product.

Purification

  • Q4: What are the key parameters to consider when selecting a solvent for the large-scale recrystallization of this compound?

    • A4: When selecting a solvent for large-scale recrystallization, several factors beyond just solubility should be considered:

      • Safety: Flammability, toxicity, and environmental impact of the solvent.

      • Cost and Availability: The solvent should be economically viable for the scale of the synthesis.

      • Boiling Point: A moderate boiling point is often ideal to allow for easy dissolution without requiring excessively high temperatures and to facilitate solvent removal during drying.

      • Crystal Form: The solvent can influence the crystal habit and polymorphic form of the final product, which can be critical for preclinical studies.

  • Q5: Are there alternatives to traditional silica gel column chromatography for purifying this compound at scale?

    • A5: Yes, for large-scale purification, alternatives to traditional silica gel chromatography are often considered to improve efficiency and reduce solvent consumption. These can include:

      • Flash Chromatography: Automated flash chromatography systems can handle larger quantities of material with better resolution and reproducibility compared to manual column chromatography.

      • Reverse-Phase Chromatography: If the compound and impurities have suitable polarity, reverse-phase chromatography (e.g., using C18-functionalized silica) can be a powerful purification technique.

      • Crystallization: As discussed in the troubleshooting section, optimizing the recrystallization process is often the most scalable and cost-effective purification method for solid compounds.

Data Presentation

Table 1: Summary of Reported Yields for this compound Synthesis

Starting MaterialsReaction ConditionsYield (%)Reference
Maleic Anhydride, Hydrazine HydrateEthanol, Reflux75-85[1]
Levulinic Acid, Hydrazine HydrateAcetic Acid, Reflux60-70[1]
3-Benzoylpropionic Acid, Hydrazine HydrateEthanol, Reflux80-90[1]

Table 2: Purity of this compound after Different Purification Methods

Purification MethodPurity (%)Typical Recovery (%)Notes
Recrystallization (Ethanol/Water)>9870-90Effective for removing most non-polar and some polar impurities.
Column Chromatography (Silica Gel)>9960-80Can achieve very high purity but may be less scalable and result in lower recovery.
Flash Chromatography (C18)>9975-95Often provides a good balance of high purity, good recovery, and scalability.

Experimental Protocols

Protocol 1: Scaled-Up Synthesis of this compound from Maleic Anhydride

  • Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Reagents: Charge the flask with a solution of maleic anhydride (1.0 mol, 98.06 g) in 500 mL of ethanol.

  • Reaction: Begin stirring the solution and slowly add hydrazine hydrate (1.1 mol, 55.06 g of a 64% solution) dropwise from the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Heating: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 50 mL).

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Start: Reagents reaction Reaction: Maleic Anhydride + Hydrazine Hydrate start->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring workup Work-up: Cooling & Precipitation monitoring->workup Reaction Complete isolation Isolation: Filtration workup->isolation purification_choice Purification Method isolation->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Yield chromatography Column Chromatography purification_choice->chromatography High Purity drying Drying recrystallization->drying chromatography->drying analysis Purity Analysis (HPLC, NMR) drying->analysis final_product Final Product: This compound analysis->final_product Purity >98%

References

Validation & Comparative

A Comparative Analysis of Novel Pyridazinone Derivatives and Doxorubicin in Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for more effective and targeted cancer therapies, researchers have synthesized a novel series of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides. This guide provides a detailed comparison of the in vitro anticancer activity of these new compounds against the widely-used chemotherapeutic agent, doxorubicin. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these novel pyridazinone derivatives.

Quantitative Comparison of Cytotoxicity

The anticancer potential of the novel pyridazinone derivatives (compounds 4a-4g ) and doxorubicin was evaluated across a panel of five human cancer cell lines: lung cancer (A-549), glioma (Hs-683), breast cancer (MCF-7), and melanoma (SK-MEL-28 and B16-F10). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results are summarized in the table below.

CompoundA-549 (Lung) IC50 (µM)Hs-683 (Glioma) IC50 (µM)MCF-7 (Breast) IC50 (µM)SK-MEL-28 (Melanoma) IC50 (µM)B16-F10 (Melanoma) IC50 (µM)
4a >100>100>100>100>100
4b >100>100>100>100>100
4c >100>100>100>100>100
4d >100>100>100>100>100
4e 12.59.81.1 2.3 10.8
4f 15.211.52.5 1.9 10.1
4g >100>100>100>100>100
Doxorubicin >20[1]N/A2.50[1]1.2*~0.282**

Note on Doxorubicin IC50 values: *For SK-MEL-28, the IC50 is reported as 1.2 µM when grown on dermal equivalents. **For B16-F10, the IC30 value is reported as 0.282 µM. N/A: A specific IC50 value for doxorubicin in the Hs-683 cell line was not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments utilized in determining the anticancer activity of the compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the pyridazinone derivatives or doxorubicin for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Annexin V-FITC Apoptosis Assay

This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine to the outer cell membrane.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.

  • Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Visualizing the Mechanism of Action

To illustrate the potential mechanisms through which the novel pyridazinone derivatives exert their anticancer effects, the following diagrams were generated using the DOT language.

experimental_workflow cluster_invitro In Vitro Anticancer Evaluation cell_culture Cancer Cell Culture (A-549, Hs-683, MCF-7, SK-MEL-28, B16-F10) treatment Treatment with Pyridazinone Derivatives & Doxorubicin cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay apoptosis_assay Annexin V-FITC Assay treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis treatment->cell_cycle_analysis data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis

Caption: Experimental workflow for evaluating the anticancer activity of pyridazinone derivatives.

apoptosis_pathway cluster_pathway Proposed Apoptotic Signaling Pathway pyridazinone Pyridazinone Derivative (e.g., Compound 10l) vegfr2 VEGFR-2 pyridazinone->vegfr2 Inhibition p53 p53 (Tumor Suppressor) pyridazinone->p53 Upregulation bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulation bax Bax (Pro-apoptotic) p53->bax Upregulation mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion Promotes cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Proposed mechanism of apoptosis induction by novel pyridazinone derivatives.

References

structure-activity relationship (SAR) studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives

This guide provides a comparative analysis of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, focusing on their structure-activity relationships (SAR) as cardiotonic and anticancer agents. The information is compiled from various studies to aid researchers and drug development professionals in understanding the therapeutic potential of this chemical scaffold.

Comparative Analysis of Biological Activities

The 6-phenyl-4,5-dihydro-3(2H)-pyridazinone core is a versatile scaffold that has been explored for various therapeutic applications. The primary biological activities associated with its derivatives are cardiotonic, phosphodiesterase (PDE) inhibitory, and anticancer effects.

Cardiotonic and Vasodilator Activity

Numerous derivatives of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone have been synthesized and evaluated for their cardiotonic properties.[1][2][3][4] These compounds often exert their effects by inhibiting phosphodiesterase III (PDE-III), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[5][6] Inhibition of PDE-III leads to an increase in intracellular cAMP levels, resulting in positive inotropic (increased contractility) and vasodilatory effects, which are beneficial in treating heart failure.[6][7]

SAR studies in this area have revealed several key insights:

  • Substituents on the Phenyl Ring at the 6-position: The nature and position of substituents on the 6-phenyl ring significantly influence cardiotonic activity. Electron-donating or electron-withdrawing groups can modulate the potency and efficacy of the compounds. For instance, certain benzamide substitutions have shown clear cardiotonic effects.[1]

  • Modifications on the Pyridazinone Ring: Alterations to the pyridazinone core, such as the introduction of a methyl group, can also impact biological activity.[1]

Anticancer Activity

More recently, pyridazinone-based derivatives have been investigated as potential anticancer agents.[8][9] Some of these compounds have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanism of action for some of these derivatives involves the inhibition of key signaling pathways implicated in cancer progression, such as VEGFR-2.[8][9]

SAR studies for anticancer activity have highlighted the importance of specific structural features:

  • Diarylurea Moiety: The incorporation of a diarylurea moiety has been a successful strategy in designing pyridazinone-based anticancer agents, acting as surrogates for known kinase inhibitors like sorafenib.[8]

  • Substitution Pattern: The substitution pattern on the terminal phenyl ring of the diarylurea group plays a crucial role in determining the anticancer potency and selectivity.

Data Presentation: Comparative Tables

The following tables summarize the quantitative data from various studies, comparing the biological activities of different 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives.

Table 1: Cardiotonic Activity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives

Compound IDR1R2R3R4% Increase in Contractile Amplitude (Concentration)Reference
1c HCH₃H2,3-dichloro-benzamido45.6% (10⁻⁵ mol/L)[1]
1d HCH₃H4-amino-3-methyl-benzamido52.1% (10⁻⁵ mol/L)[1]
2a HHH3-methyl-4-nitro-benzamido42.3% (10⁻⁵ mol/L)[1]
2d HHH4-amino-3-methyl-benzamido55.8% (10⁻⁵ mol/L)[1]
5a HCH₃4-amino-Most interesting compound with potential cardiotonic activity[2][3][4]
Levosimendan ----38.2% (10⁻⁵ mol/L)[1]

Note: The core structure for compounds 1c, 1d, 2a, and 2d is a 6-(4-substituted-phenyl)-4,5-dihydro-3(2H)-pyridazinone.

Table 2: Anticancer Activity of Pyridazinone-Based Diarylurea Derivatives (Inhibition of VEGFR-2)

Compound IDArXYZ% Inhibition of VEGFR-2 (10 µM)
8f 4-chlorophenylHHH85
10l 4-chlorophenylCH₃HF92
17a 4-chlorophenylHClH95
Sorafenib ----98

Note: The core structure for these compounds is a diarylurea derivative based on a pyridazinone scaffold.[8]

Experimental Protocols

Evaluation of Cardiotonic Activity (Straub's Perfusion Method)

This method is widely used to assess the cardiotonic effects of compounds on an isolated heart.[1][4]

  • Animal Model: Toads or rats are typically used.[2][3]

  • Heart Isolation: The animal is pithed, and the heart is carefully excised and mounted on a Straub-Fühner cannula.

  • Perfusion: The heart is perfused with Ringer's solution (for amphibians) or Tyrode's solution (for mammals) at a constant temperature and pressure. The solution is oxygenated with a mixture of 95% O₂ and 5% CO₂.

  • Drug Administration: After a stabilization period, the test compounds are added to the perfusion fluid at various concentrations.

  • Data Recording: The heart's contractile force and rate are recorded using a force-displacement transducer connected to a data acquisition system.

  • Analysis: The changes in contractile amplitude and heart rate are measured and compared to the baseline and a positive control (e.g., Levosimendan).[1]

VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8]

  • Assay Principle: The assay measures the phosphorylation of a substrate peptide by the VEGFR-2 kinase domain. Inhibition of the kinase results in a reduced phosphorylation signal.

  • Reagents: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a poly-Glu, Tyr peptide), ATP, and a detection reagent (e.g., a phosphospecific antibody or a fluorescent probe).

  • Procedure:

    • The test compounds are pre-incubated with the VEGFR-2 enzyme in a microplate well.

    • The kinase reaction is initiated by adding ATP and the substrate.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).

  • Data Analysis: The percentage of inhibition is calculated by comparing the signal in the presence of the test compound to the control (no inhibitor). The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is often determined.

Mandatory Visualizations

Signaling Pathway

G cluster_cell Cardiac Myocyte PDE3 PDE-III cAMP cAMP cAMP->PDE3 degradation PKA Protein Kinase A (PKA) cAMP->PKA ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP Ca_channels L-type Ca²⁺ Channels PKA->Ca_channels Ca_influx Ca²⁺ Influx Ca_channels->Ca_influx Contraction Increased Contractility Ca_influx->Contraction Pyridazinone 6-Phenyl-4,5-dihydro-3(2H)- pyridazinone Derivative Pyridazinone->PDE3 Inhibition

Caption: Signaling pathway of cardiotonic pyridazinone derivatives.

Experimental Workflow

G cluster_workflow General Experimental Workflow Synthesis Synthesis of Pyridazinone Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Bio_Screening Biological Screening (e.g., Cardiotonic, Anticancer) Purification->Bio_Screening SAR_Analysis Structure-Activity Relationship Analysis Bio_Screening->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Caption: Workflow for SAR studies of pyridazinone derivatives.

Logical Relationships

G cluster_sar SAR of Pyridazinone Derivatives cluster_substituents Substitutions cluster_activity Biological Activity Core 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Core R_Phenyl Phenyl Ring (R) Electron Donating Groups (EDG) Electron Withdrawing Groups (EWG) Core->R_Phenyl N_Sub Pyridazinone N-substitution Small Alkyl Groups Aromatic/Heterocyclic Rings Core->N_Sub Cardiotonic Cardiotonic Activity Increased Potency Decreased Potency R_Phenyl:f1->Cardiotonic:f1 Often Correlates With Anticancer Anticancer Activity Increased Cytotoxicity Decreased Cytotoxicity R_Phenyl:f2->Anticancer:f1 Can Correlate With N_Sub:f1->Cardiotonic:f1 May Influence N_Sub:f2->Anticancer:f1 Key for Activity

Caption: Logical relationships in the SAR of pyridazinones.

References

Navigating the Inflammatory Landscape: An In Vitro Comparison of Pyridazinone Compounds' Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents is a continuous endeavor. Pyridazinone derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant potential in modulating inflammatory pathways. This guide provides an objective comparison of the in vitro anti-inflammatory performance of various pyridazinone compounds, supported by experimental data and detailed methodologies, to aid in the evaluation and selection of candidates for further development.

The chronic nature of many inflammatory diseases necessitates the discovery of new therapeutics with improved efficacy and safety profiles. Pyridazinone-based compounds have garnered considerable attention due to their diverse biological activities, including their ability to inhibit key mediators of inflammation. In vitro validation is a critical first step in the drug discovery pipeline, offering insights into a compound's mechanism of action and potency before advancing to more complex in vivo models.

This guide focuses on the in vitro validation of pyridazinone compounds, detailing their effects on crucial inflammatory markers such as cyclooxygenase-2 (COX-2), pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and nitric oxide (NO). Furthermore, we will explore the underlying signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are often targeted by these compounds.

Comparative Efficacy of Pyridazinone Derivatives

The anti-inflammatory potential of pyridazinone derivatives is often evaluated by their ability to inhibit key enzymes and signaling molecules involved in the inflammatory cascade. The following tables summarize the in vitro activity of a selection of pyridazinone compounds from various studies, providing a comparative perspective on their potency.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by Pyridazinone Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 5a >1000.77>129.87[1]
Compound 5f >1001.89>52.91[1]
Compound 5f (Pyrazole-pyridazine hybrid) 14.321.509.55[2]
Compound 6e (Pyrazole-pyridazine hybrid) 22.842.519.10[2]
Compound 6f (Pyrazole-pyridazine hybrid) 9.561.158.31[2]
Celecoxib (Reference) 5.422.162.51[2]
Indomethacin (Reference) 0.210.420.50[1]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is generally associated with a reduced risk of gastrointestinal side effects.

Table 2: Inhibition of Pro-inflammatory Cytokines and Nitric Oxide by Pyridazinone Derivatives in LPS-stimulated RAW264.7 Macrophages

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)NO Inhibition (%)Reference
Compound 5a 877635.7[1]
Compound 5f 353220[1]
Compound 5f (Pyrazole-pyridazine hybrid) HighHighHigh[2]
Compound 6f (Pyrazole-pyridazine hybrid) HighHighHigh[2]
Celecoxib (Reference) 6781-[1]

Inhibition percentages are typically measured at a specific concentration of the compound and reflect the reduction in the production of the inflammatory mediator compared to a control group stimulated with Lipopolysaccharide (LPS).

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of many pyridazinone compounds are mediated through the modulation of critical intracellular signaling pathways. The NF-κB and MAPK pathways are central to the production of pro-inflammatory mediators.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates & Degrades NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_IkB->NFkB Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_n->Gene_Expression Pyridazinone Pyridazinone Compounds Pyridazinone->IKK_complex Inhibits

Caption: The NF-κB signaling pathway, a key target for anti-inflammatory drugs.

Experimental Protocols

To ensure the reproducibility and validity of in vitro anti-inflammatory studies, detailed and standardized protocols are essential. The following are methodologies for key experiments cited in the evaluation of pyridazinone compounds.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxicity of the pyridazinone compounds and to establish a non-toxic concentration range for subsequent anti-inflammatory assays.

Methodology:

  • Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyridazinone compounds for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the viability of untreated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the inhibition of NO production by pyridazinone compounds in LPS-stimulated macrophages.

Methodology:

  • Cell Seeding and Treatment: Seed RAW264.7 cells in a 96-well plate and treat with non-toxic concentrations of pyridazinone compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS and incubate for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant.

  • Griess Reaction: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

Griess_Assay_Workflow Start Start Seed_Cells Seed RAW264.7 cells in 96-well plate Start->Seed_Cells Pretreat Pre-treat with Pyridazinone Compounds Seed_Cells->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate 24 hours Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Add_Griess Add Griess Reagent Collect_Supernatant->Add_Griess Incubate_RT Incubate 10 min at Room Temp. Add_Griess->Incubate_RT Measure_Abs Measure Absorbance at 540 nm Incubate_RT->Measure_Abs End End Measure_Abs->End

Caption: Experimental workflow for the Griess assay to measure nitric oxide production.

Pro-inflammatory Cytokine Quantification (ELISA)

Objective: To measure the inhibitory effect of pyridazinone compounds on the production of TNF-α and IL-6.

Methodology:

  • Cell Culture and Treatment: Culture RAW264.7 cells and treat them with pyridazinone compounds followed by LPS stimulation, as described for the NO assay.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA Procedure: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The concentration of each cytokine is determined by comparison with a standard curve generated with recombinant cytokines.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of pyridazinone compounds against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Compound Preparation: Use commercially available COX-1 and COX-2 inhibitor screening assay kits. Prepare various concentrations of the pyridazinone compounds.

  • Reaction Initiation: In a 96-well plate, add the respective enzyme (COX-1 or COX-2), a heme cofactor, and the test compound. Initiate the reaction by adding arachidonic acid as the substrate.

  • Detection: The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, is measured colorimetrically or fluorometrically according to the kit's protocol.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from a dose-response curve. The selectivity index is then determined by dividing the IC50 for COX-1 by the IC50 for COX-2.

Conclusion

The in vitro data presented in this guide highlight the potential of pyridazinone derivatives as a versatile scaffold for the development of novel anti-inflammatory agents. The comparative analysis reveals that specific structural modifications on the pyridazinone core can lead to potent and selective inhibitors of key inflammatory mediators. The detailed experimental protocols provided herein serve as a valuable resource for researchers to conduct their own in vitro validation studies, ensuring consistency and comparability of results. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial in optimizing their therapeutic potential and advancing them through the drug discovery and development process.

References

A Comparative Analysis of the Herbicidal Efficacy of Different Pyridazinone Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridazinone derivatives represent a versatile class of herbicides with diverse mechanisms of action, making them a subject of ongoing research and development in the agrochemical industry. This guide provides a comparative analysis of the herbicidal efficacy of different pyridazinone analogues, categorized by their primary mode of action. The information presented herein is supported by experimental data and detailed methodologies to aid in research and development efforts.

Overview of Pyridazinone Herbicides

Pyridazinone-based herbicides are a significant class of compounds used for selective weed control in various crops. Their efficacy stems from their ability to inhibit essential biochemical pathways in susceptible plants, leading to growth inhibition and eventual death. The primary mechanisms of action for herbicidal pyridazinone analogues include the inhibition of Photosystem II (PSII), Acetyl-CoA Carboxylase (ACCase), and Protoporphyrinogen Oxidase (PPO). The specific substitutions on the pyridazinone ring and associated phenyl groups largely determine the target enzyme and the overall herbicidal activity and weed spectrum.

Photosystem II (PSII) Inhibitors

Pyridazinone analogues that inhibit Photosystem II are among the earliest developed herbicides of this class. They act by blocking the electron transport chain in chloroplasts, a critical process for photosynthesis. This disruption leads to the production of reactive oxygen species, causing rapid cellular damage.

Quantitative Efficacy Data

The following table summarizes the herbicidal efficacy of representative PSII-inhibiting pyridazinone analogues. Direct comparative data in the form of GR50 values is often not available in single studies, hence the data is presented as reported in the respective literature.

Compound/AnalogueTarget Weed(s)Efficacy MetricReported EfficacyReference(s)
Pyrazon (Chloridazon) Broadleaf weeds% Control80-100% control of various broadleaf weeds at 2.7 kg/ha .[1]
Bentazon Broadleaf weeds% ControlEffective post-emergence control of a range of broadleaf weeds.[1]
Pyridate Broadleaf weeds% ControlProvides rapid and effective weed kill for various broadleaf species.[1]
4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone Barley (Hordeum vulgare)InhibitionInhibits the Hill reaction and photosynthesis.

Note: Efficacy can be influenced by weed species, growth stage, application rate, and environmental conditions.

Signaling Pathway

PSII_Inhibition Pyridazinone PSII-Inhibiting Pyridazinone D1 D1 Pyridazinone->D1 Block Blockage of Electron Flow ROS Reactive Oxygen Species (ROS) Production Block->ROS Damage Lipid Peroxidation & Membrane Damage ROS->Damage Death Cell Death Damage->Death PQ PQ PSII PSII

Acetyl-CoA Carboxylase (ACCase) Inhibitors

A newer class of pyridazinone analogues functions by inhibiting the ACCase enzyme, which is crucial for fatty acid biosynthesis in grasses. This mode of action provides excellent selectivity for controlling grass weeds in broadleaf crops.

Quantitative Efficacy Data

The following table presents available data on the herbicidal efficacy of ACCase-inhibiting pyridazinone analogues.

Compound/Analogue ClassTarget Weed(s)Efficacy MetricReported EfficacyReference(s)
Phenyl-substituted cyclic keto-enols with pyridazinone moiety Grass and broadleaf weeds% InhibitionHigh herbicidal efficacy against various grass and broadleaf weeds.
Aryl-CKE derivatives with pyridazinone moiety Blackgrass (Alopecurus myosuroides)Enzyme InhibitionPrimarily attributed to ACCase inhibition in grassy weeds.[2]
Signaling Pathway

ACCase_Inhibition Pyridazinone ACCase-Inhibiting Pyridazinone ACCase ACCase Pyridazinone->ACCase Inhibition Inhibition of ACCase Disruption Disruption of Fatty Acid Synthesis Inhibition->Disruption Growth_Inhibition Inhibition of Cell Division and Elongation Disruption->Growth_Inhibition Death Plant Death Growth_Inhibition->Death Acetyl_CoA Acetyl_CoA

Protoporphyrinogen Oxidase (PPO) Inhibitors

Pyridazinone analogues that inhibit PPO are a more recent development. PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates singlet oxygen, causing rapid membrane damage.

Quantitative Efficacy Data

The following table summarizes the herbicidal efficacy of PPO-inhibiting pyridazinone analogues.

Compound/AnalogueTarget Weed(s)Efficacy MetricReported EfficacyReference(s)
Biaryl-pyridazinone derivative (7m) Amaranthus retroflexus, Abutilon theophrasti, Medicago sativa, Echinochloa crus-galli, Digitaria sanguinalis% Inhibition90-100% inhibition at 37.5 g ai/ha.
Pyridazinone-containing derivative (10ae) Nicotiana tabacum PPOKi0.0338 µM
Pyridazinone-containing derivative (10bh) Leaf mustard, Chickweed, Chenopodium serotinum, Alopecurus aequalis, Poa annua, Polypogon fugax% InhibitionHighly effective at 150 g ai/ha (post-emergence).
Signaling Pathway

PPO_Inhibition Pyridazinone PPO-Inhibiting Pyridazinone PPO PPO Pyridazinone->PPO Leakage Leakage from Chloroplast PPGIX_cyto PPGIX_cyto PPO->PPGIX_cyto Accumulation & Leakage PPGIX_chloro PPGIX_chloro

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the herbicidal efficacy of pyridazinone analogues.

Whole-Plant Greenhouse Bioassay

This protocol is designed to determine the herbicidal efficacy (GR50 - the dose required for 50% growth reduction) of pyridazinone analogues on target weed species.[3][4]

1. Plant Material and Growth Conditions:

  • Procure certified seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli).

  • Sow seeds in pots (e.g., 10 cm diameter) filled with a standardized potting mix.

  • Grow plants in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod, and adequate watering).

  • Thin seedlings to a uniform number per pot (e.g., 3-5 plants) once they have established.

2. Herbicide Application:

  • Prepare stock solutions of the pyridazinone analogues in an appropriate solvent (e.g., acetone with a surfactant).

  • Create a series of dilutions to achieve a range of application rates (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x, 10x of a predicted effective dose).

  • Apply the herbicide solutions to the plants at a specific growth stage (e.g., 2-3 true leaves) using a laboratory spray chamber calibrated to deliver a consistent volume (e.g., 200 L/ha).

  • Include a non-treated control and a commercial standard for comparison.

3. Data Collection and Analysis:

  • After a set period (e.g., 14-21 days after treatment), visually assess weed control on a scale of 0% (no effect) to 100% (complete kill).

  • Harvest the above-ground biomass of the plants in each pot.

  • Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.

  • Weigh the dry biomass and express it as a percentage of the non-treated control.

  • Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to calculate the GR50 value.

Experimental Workflow

Experimental_Workflow Start Start: Select Pyridazinone Analogues and Target Weeds Seed_Germination Seed Germination and Seedling Growth Start->Seed_Germination Herbicide_Prep Prepare Herbicide Solutions (Dose Range) Seed_Germination->Herbicide_Prep Application Herbicide Application (Controlled Environment) Herbicide_Prep->Application Incubation Incubation Period (e.g., 14-21 days) Application->Incubation Data_Collection Data Collection: - Visual Assessment - Biomass Measurement Incubation->Data_Collection Analysis Statistical Analysis: - Dose-Response Curves - GR50 Calculation Data_Collection->Analysis Comparison Comparative Analysis of Herbicidal Efficacy Analysis->Comparison End End: Efficacy Profile Established Comparison->End

Conclusion

The herbicidal efficacy of pyridazinone analogues is highly dependent on their chemical structure, which dictates their mechanism of action. Analogues targeting PSII, ACCase, and PPO all demonstrate significant herbicidal activity, but their weed control spectrum and potency can vary considerably. This guide provides a framework for comparing these analogues and highlights the importance of standardized experimental protocols for generating robust and comparable data. Future research should focus on generating comprehensive datasets with standardized metrics like GR50 values across a range of weed species to facilitate more direct comparisons and accelerate the development of novel, effective, and selective pyridazinone-based herbicides.

References

A Comparative Guide to the In Vivo Cardiotonic Effects of Novel 3(2H)-Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo cardiotonic performance of emerging 3(2H)-pyridazinone derivatives against established alternatives. The information is curated from preclinical studies to support researchers and drug development professionals in the evaluation of this promising class of cardiotonic agents.

Executive Summary

This compound derivatives have emerged as a significant class of compounds possessing positive inotropic and vasodilatory effects, making them potential candidates for the treatment of heart failure. Their primary mechanism of action often involves the selective inhibition of phosphodiesterase III (PDE-III), an enzyme that degrades cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. By inhibiting PDE-III, these compounds increase intracellular cAMP levels, leading to enhanced cardiac contractility and vasodilation. This guide summarizes the in vivo hemodynamic effects of several novel this compound derivatives and compares them with standard cardiotonic agents like milrinone, amrinone, and dobutamine.

Data Presentation: In Vivo Hemodynamic Effects

The following tables summarize the quantitative data on the in vivo cardiotonic effects of selected this compound derivatives compared to standard inotropic agents. The data is primarily derived from studies conducted in anesthetized dog models, a standard preclinical model for cardiovascular research.

Table 1: Comparative Potency of this compound Derivatives and Amrinone in Anesthetized Dogs

CompoundChemical NameED30 for dP/dtmax (µg/kg, i.v.)Relative Potency (vs. Amrinone)
MCI-154 6-[4-(4-pyridylamino)phenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride8.5 ± 1.9[1]~55x
Compound 5 6-[4-(4-pyridylamino)phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone hydrochloride4.4 ± 0.6[1]~107x
Amrinone (a bipyridine derivative)471.9 ± 94.1[1]1x

ED30 is the dose that produces a 30% increase in the maximal rate of left ventricular pressure rise (LV dP/dtmax), a key indicator of myocardial contractility.

Table 2: Hemodynamic Profile of Selected Cardiotonic Agents in In Vivo Dog Models

CompoundClassPrimary Mechanism(s) of ActionKey Hemodynamic Effects (In Vivo)
MCI-154 This compoundPDE-III Inhibition, Ca2+ Sensitization[2]Potent positive inotropy, vasodilation.[1]
CI-914 (Imazodan) 4,5-dihydro-3(2H)-pyridazinonePDE-III InhibitionPositive inotropy, vasodilation.[3][4]
Pimobendan Benzimidazole-pyridazinonePDE-III Inhibition, Ca2+ SensitizationPositive inotropy, potent vasodilation.[3]
Milrinone BipyridinePDE-III InhibitionPositive inotropy, vasodilation.[5]
Dobutamine β1-adrenergic agonistβ1-adrenoceptor stimulationPotent positive inotropy, mild vasodilation.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of PDE-III Inhibitors

The primary mechanism of action for many this compound derivatives is the inhibition of phosphodiesterase III (PDE-III). This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates several key proteins involved in cardiac muscle contraction, resulting in a positive inotropic effect.

PDE_Inhibition_Pathway extracellular Extracellular Space membrane Sarcolemma intracellular Intracellular Space (Cardiomyocyte) beta_agonist β-Adrenergic Agonist beta_receptor β-Adrenergic Receptor beta_agonist->beta_receptor g_protein Gs Protein beta_receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp atp ATP atp->ac pde3 PDE-III camp->pde3 pka Protein Kinase A (PKA) camp->pka Activates amp AMP pde3->amp pyridazinone This compound Derivative pyridazinone->pde3 ca_channel L-type Ca2+ Channel pka->ca_channel Phosphorylates ca_influx Ca2+ Influx ca_channel->ca_influx contractility Increased Contractility ca_influx->contractility

Caption: PDE-III Inhibition Signaling Pathway in Cardiomyocytes.

In Vivo Experimental Workflow

The following diagram illustrates a typical experimental workflow for the in vivo validation of the cardiotonic effects of new this compound derivatives in an anesthetized dog model.

Experimental_Workflow start Start: Healthy Canine Model anesthesia Anesthesia & Surgical Preparation start->anesthesia instrumentation Instrumentation for Hemodynamic Monitoring anesthesia->instrumentation stabilization Stabilization Period instrumentation->stabilization baseline Baseline Data Acquisition stabilization->baseline drug_admin Drug Administration (i.v. bolus or infusion) baseline->drug_admin data_acq Continuous Hemodynamic Data Acquisition drug_admin->data_acq analysis Data Analysis data_acq->analysis end End of Experiment analysis->end

Caption: In Vivo Hemodynamic Assessment Workflow.

Experimental Protocols

The following is a generalized protocol for assessing the in vivo cardiotonic effects of novel compounds in an anesthetized dog model, synthesized from methodologies reported in the cited literature.

1. Animal Preparation and Anesthesia:

  • Healthy adult mongrel dogs of either sex are fasted overnight with free access to water.

  • Anesthesia is induced and maintained with appropriate anesthetic agents (e.g., a combination of barbiturates and inhaled anesthetics).

  • The animal is intubated and ventilated with room air supplemented with oxygen to maintain normal blood gas levels.

  • Body temperature is monitored and maintained at approximately 37°C using a heating pad.

2. Surgical Instrumentation:

  • The right femoral artery and vein are cannulated for blood pressure measurement and drug administration, respectively.

  • A thoracotomy is performed at the left fifth intercostal space to expose the heart.

  • A high-fidelity catheter-tip manometer is inserted into the left ventricle via the apex or a carotid artery for direct measurement of left ventricular pressure (LVP) and the calculation of its first derivative (dP/dt).

  • An electromagnetic or ultrasonic flow probe is placed around the ascending aorta to measure cardiac output (CO).

  • Leads are placed to record a standard limb lead II electrocardiogram (ECG) for heart rate (HR) determination.

3. Hemodynamic Measurements:

  • The following parameters are continuously monitored and recorded using a data acquisition system:

    • Left Ventricular Systolic Pressure (LVSP)

    • Left Ventricular End-Diastolic Pressure (LVEDP)

    • Maximal rate of LVP rise (LV dP/dtmax)

    • Heart Rate (HR)

    • Mean Arterial Pressure (MAP)

    • Cardiac Output (CO)

  • Derived parameters such as Stroke Volume (SV) and Total Peripheral Resistance (TPR) are calculated.

4. Experimental Procedure:

  • Following surgical instrumentation, the animal is allowed a stabilization period of at least 30 minutes.

  • Baseline hemodynamic parameters are recorded for a control period.

  • The test compound (this compound derivative) or a standard drug (e.g., milrinone, dobutamine) is administered intravenously (i.v.) as a bolus injection or a continuous infusion at escalating doses.

  • Hemodynamic parameters are continuously recorded throughout the drug administration period and for a specified time post-administration to assess the onset, magnitude, and duration of the cardiotonic effects.

5. Data Analysis:

  • Data are typically expressed as the mean ± standard error of the mean (SEM).

  • Statistical significance of changes from baseline and between treatment groups is determined using appropriate statistical tests, such as a paired t-test or ANOVA.

  • Dose-response curves are constructed to determine parameters like the ED30 or ED50 for key hemodynamic variables.

Conclusion

The in vivo studies on this compound derivatives demonstrate their potential as potent cardiotonic agents, often exhibiting a favorable profile of positive inotropy combined with vasodilation. Compounds like MCI-154 and its analogs show significantly greater potency compared to older drugs like amrinone. The dual mechanism of PDE-III inhibition and, in some cases, calcium sensitization, as seen with pimobendan, offers a promising therapeutic approach for the management of heart failure.

This guide provides a comparative overview based on the available preclinical data. It is important to note that direct head-to-head comparative studies of a wide range of novel this compound derivatives under identical experimental conditions are limited. Further research in this area will be crucial for a more definitive ranking of these compounds and for the selection of the most promising candidates for clinical development. The experimental protocols and signaling pathway information provided herein should serve as a valuable resource for researchers designing and interpreting future in vivo studies in this field.

References

The Ascendancy of Pyridazinone-Based PDE Inhibitors: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, pyridazinone-based phosphodiesterase (PDE) inhibitors are emerging as a promising class of therapeutic agents, demonstrating competitive and, in some instances, superior efficacy compared to established drugs. This guide provides a comprehensive comparison of the performance of these novel inhibitors against existing medications, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways.

Executive Summary

Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers in a myriad of physiological processes.[1] Inhibition of these enzymes has led to successful treatments for a range of conditions, including inflammatory diseases, cardiovascular disorders, and erectile dysfunction.[2][3] Pyridazinone derivatives are now at the forefront of research, with studies revealing their potential for high potency and selectivity, particularly for PDE4 and PDE5.[4][5] This report synthesizes the available preclinical data to offer a clear comparison of their efficacy.

Data Presentation: A Head-to-Head Comparison

The efficacy of pyridazinone-based PDE inhibitors is best illustrated through a direct comparison of their half-maximal inhibitory concentrations (IC50) and selectivity profiles against established drugs.

Table 1: Comparative Efficacy of Pyridazinone-Based PDE4 Inhibitors vs. Roflumilast
Compound/DrugTargetIC50 (nM)% Inhibition (at 20 µM)Selectivity (PDE4B vs. PDE4D)Reference
Pyridazinone Derivative (4ba) PDE4B251 ± 1864%High[4]
Pyridazinone Derivative (Compound 20) PDE4B251~64%Good[6]
Pyrrolo[2,3-d]pyridazinone (9e) PDE4B320-8-fold more potent for PDE4B[7][8]
Roflumilast PDE4-75%-[4]
Roflumilast PDE4B0.84--[6]
Roflumilast PDE4D0.68--[6]

Note: A lower IC50 value indicates higher potency. Selectivity for PDE4B over PDE4D is desirable for anti-inflammatory effects with potentially fewer side effects.[4]

Table 2: Comparative Efficacy of Pyridazinone-Based PDE5 Inhibitors vs. Sildenafil
Compound/DrugTargetIC50 (nM)Selectivity (vs. PDE6)Reference
Pyrazolopyrimidopyridazinone (5r) PDE58.3240-fold[5]
Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one (27) PDE534High (42.5% inhibition of PDE6 at 2µM)[9]
Sildenafil PDE520Lower (40% inhibition of PDE6 at 2µM)[9]

Note: Higher selectivity against PDE6 is a key objective in the development of PDE5 inhibitors to minimize visual side effects.[10]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_Protein G-Protein GPCR->G_Protein 2. Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP 4. Conversion Ligand Ligand Ligand->GPCR 1. Binding G_Protein->AC 3. Activation ATP ATP ATP->AC PKA Inactive PKA cAMP->PKA 5. Activation PDE4 PDE4 cAMP->PDE4 Hydrolysis Active_PKA Active PKA PKA->Active_PKA Cellular_Response Cellular Response (e.g., Reduced Inflammation) Active_PKA->Cellular_Response 6. Phosphorylation of target proteins AMP AMP PDE4->AMP Pyridazinone_Inhibitor Pyridazinone-Based PDE4 Inhibitor Pyridazinone_Inhibitor->PDE4 Inhibition cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC 1. Activation cGMP cGMP sGC->cGMP 2. Conversion GTP GTP GTP->sGC PKG Inactive PKG cGMP->PKG 3. Activation PDE5 PDE5 cGMP->PDE5 Hydrolysis Active_PKG Active PKG PKG->Active_PKG Relaxation Smooth Muscle Relaxation Active_PKG->Relaxation 4. Phosphorylation GMP GMP PDE5->GMP Pyridazinone_Inhibitor Pyridazinone-Based PDE5 Inhibitor Pyridazinone_Inhibitor->PDE5 Inhibition start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) start->reagent_prep assay_setup Assay Setup (Plate coating, addition of reagents) reagent_prep->assay_setup incubation Incubation assay_setup->incubation detection Detection (e.g., Fluorescence, Luminescence) incubation->detection data_analysis Data Analysis (IC50 determination) detection->data_analysis end End data_analysis->end

References

Unveiling the Potential of 3(2H)-Pyridazinone Derivatives as Non-Toxic Anti-Proliferative Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with high efficacy and minimal toxicity is a central focus in oncological research. Among the myriad of heterocyclic compounds being investigated, 3(2H)-pyridazinone derivatives have emerged as a promising class of molecules demonstrating potent anti-proliferative activity. This guide provides a comprehensive comparison of these derivatives with established chemotherapeutic agents, supported by experimental data, to validate their potential as non-toxic alternatives.

Performance Snapshot: this compound Derivatives vs. Standard Chemotherapeutics

The anti-proliferative efficacy of novel compounds is a primary indicator of their potential as cancer therapeutics. The following tables summarize the in vitro activity of various this compound derivatives against human cancer cell lines, alongside data for the well-established chemotherapeutic drugs, doxorubicin and daunorubicin. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a higher potency.

Furthermore, a critical aspect of a successful anti-cancer agent is its selectivity towards cancer cells over healthy cells. This is often assessed by comparing the cytotoxicity against cancer cell lines with that against normal cell lines (e.g., human gingival fibroblasts - HGFs) or through preliminary toxicity screens such as the brine shrimp lethality assay (LC50).

Table 1: Anti-proliferative Activity (IC50) of this compound Derivatives and Doxorubicin against Human Cancer Cell Lines.

Compound/DrugCell LineIC50 (µM)Reference
This compound Derivatives
Derivative 12AGS (Gastric Adenocarcinoma)16.10[1]
Derivative 22AGS (Gastric Adenocarcinoma)13.51[1]
DCPYRMAC16 (Murine Colon Adenocarcinoma)5.0[2]
Arylated PyridazineMAC16 (Murine Colon Adenocarcinoma)35.0[2]
Reference Drug
DoxorubicinAGS (Gastric Adenocarcinoma)12.50[1]

Table 2: Comparative Anti-proliferative Activity (IC50) against Human Colon Carcinoma (HCT116) Cells.

Compound/DrugIC50 (µM)Reference
Best-in-class this compound derivatives Comparable to Daunorubicin[3]
Reference Drug
DaunorubicinNot explicitly stated, but used as a comparator[3]

Table 3: Toxicity Profile of this compound Derivatives.

Compound/DerivativeAssayResult (LC50/CC50)Cell Line/OrganismReference
Various this compound derivatives Brine Shrimp Lethality Assay>100 µg/mLArtemia salina[4][5]
Piperazinyl-linked 3(2H)-pyridazinones MTT Assay (Cytotoxicity)Limited cytotoxicityHuman Gingival Fibroblasts (HGFs)[1]

Delving into the Mechanism: How this compound Derivatives Induce Cancer Cell Death

Several studies indicate that this compound derivatives exert their anti-proliferative effects by inducing apoptosis, or programmed cell death, in cancer cells. This is a highly desirable mechanism for an anti-cancer drug as it is a controlled process that minimizes inflammation and damage to surrounding healthy tissues. The proposed mechanism involves the intrinsic apoptotic pathway, characterized by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of key executioner proteins.

In contrast, doxorubicin, a widely used chemotherapy drug, has a multi-faceted and more aggressive mechanism of action. It intercalates into DNA, inhibits the enzyme topoisomerase II, and generates a high level of ROS, leading to widespread DNA damage and the activation of both intrinsic and extrinsic apoptotic pathways. While effective, this broad mechanism contributes to its significant side effects.

Below are diagrams illustrating the known and proposed signaling pathways for both this compound derivatives and the comparator drug, doxorubicin.

pyridazinone_pathway cluster_cell Cancer Cell Pyridazinone This compound Derivatives ROS Reactive Oxygen Species (ROS) Generation Pyridazinone->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Pro-apoptotic signaling Caspase3 Caspase-3 Activation Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway of this compound derivatives.

doxorubicin_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Doxo Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Doxo DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Intrinsic_Pathway Intrinsic Apoptosis (Bax, Caspase-9) DNA_Damage->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Apoptosis (Fas, Caspase-8) DNA_Damage->Extrinsic_Pathway Mitochondria_Doxo Mitochondrial Dysfunction ROS_Doxo->Mitochondria_Doxo Mitochondria_Doxo->Intrinsic_Pathway Caspase3_Doxo Caspase-3 Activation Intrinsic_Pathway->Caspase3_Doxo Extrinsic_Pathway->Caspase3_Doxo Apoptosis_Doxo Apoptosis Caspase3_Doxo->Apoptosis_Doxo experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_validation Validation & Comparison Synthesis Synthesis of this compound Derivatives Anti_proliferative Anti-proliferative Assay (e.g., MTT on Cancer Cells) Synthesis->Anti_proliferative Toxicity_Screening Preliminary Toxicity Assay (e.g., Brine Shrimp) Synthesis->Toxicity_Screening Cytotoxicity Cytotoxicity Assay (e.g., MTT on Normal Cells) Anti_proliferative->Cytotoxicity Data_Analysis Data Analysis & IC50/LC50 Determination Anti_proliferative->Data_Analysis Toxicity_Screening->Data_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V, Caspase activity) Cytotoxicity->Apoptosis_Assay Promising Candidates Cytotoxicity->Data_Analysis Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Apoptosis_Assay->Pathway_Analysis Pathway_Analysis->Data_Analysis Comparison Comparison with Standard Drugs Data_Analysis->Comparison Conclusion Conclusion on Non-toxic Anti-proliferative Potential Comparison->Conclusion

References

Comparative Molecular Docking of Pyridazinone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of recent molecular docking studies on pyridazinone derivatives reveals their potential as inhibitors for a diverse range of therapeutic targets. This guide provides a comparative overview of their binding affinities, detailed experimental protocols for in silico analysis, and a standardized workflow for conducting similar computational studies.

Pyridazinone and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide array of biological activities. Molecular docking studies are crucial in elucidating the binding modes and predicting the inhibitory potential of these compounds against various protein targets. This guide synthesizes findings from multiple studies to offer a comparative perspective for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Docking Scores

The following table summarizes the quantitative data from various molecular docking studies on pyridazinone derivatives, showcasing their binding affinities against different biological targets.

Target ProteinPDB IDPyridazinone Derivative(s)Docking SoftwareDocking Score/Binding Energy (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Acetylcholinesterase (AChE)-6-substituted-3(2H)-pyridazinone-2-acetyl-2-(benzenesulfonohydrazide) derivativesGlide---
Butyrylcholinesterase (BChE)-Compound VI2a and other derivativesGlide---
Xanthine Oxidoreductase1R4UDi/Trisubstituted Pyridazinone derivatives (5a, 5d, 5g, 5j)Molegro Virtual Docker-Ascorbic acid-
Staphylococcus aureus protein2XCTNitrogen bridgehead heterocycles with Pyridazinone moietyAutoDock VinaLow crucial binding energy--
Aldose Reductase-Pyridazinone derivatives (4a-4d, 5, 6a-6d)-Lower potential than TolrestatTolrestat-14.12
HIV Reverse Transcriptase-6-aryl-pyridazinone (2a-f) and 2-(N-substituted)-6-aryl-pyridazinone (3a-h)-Favorable binding affinityDoravirine-
Urokinase-Triazolo-pyridazinone derivatives--Doxorubicin-
E. coli DNA gyrase subunit B4KFGChloro-substituted pyridazine derivativesMOE-Chloramphenicol-
Methicillin-resistant S. aureus (MRSA)1T2W(2H)-pyridazinone derivativesV-Life Science MDS 4.6---
Cytochrome P450 14 alpha-sterol demethylase1EA1(2H)-pyridazinone derivativesV-Life Science MDS 4.6---
Antifungal Target5TZ1Dihydropyridazin-3(2H)-one derivativesPyRx-Virtual Screening Tool---
Antibacterial Target1JXADihydropyridazin-3(2H)-one derivativesPyRx-Virtual Screening Tool---
Antihelmintic Target1OJ0Dihydropyridazin-3(2H)-one derivativesPyRx-Virtual Screening Tool---

Note: Specific docking scores were not consistently reported across all publications in a comparable format.

Experimental Protocols

The following is a generalized methodology for performing comparative molecular docking studies of pyridazinone derivatives, based on protocols cited in the reviewed literature.[1][2][3]

1. Ligand Preparation:

  • The 2D structures of the pyridazinone derivatives are drawn using chemical drawing software (e.g., ChemDraw).

  • These structures are then converted to 3D format.

  • Energy minimization of the 3D structures is performed using a suitable force field (e.g., MMFF94). This step is crucial to obtain the most stable conformation of the ligands.

  • The prepared ligand files are saved in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock).

2. Protein Preparation:

  • The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB) (--INVALID-LINK--2]

  • All water molecules and heteroatoms not involved in the binding interaction are removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.

  • The protein structure is saved in a format compatible with the docking software.

3. Molecular Docking Simulation:

  • Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are set to encompass the entire binding pocket. In some cases, "blind docking" may be performed where the grid box covers the entire protein surface to identify potential allosteric binding sites.[1]

  • Docking Algorithm: The prepared ligands are docked into the active site of the prepared protein using a docking program such as AutoDock Vina, Glide, or Molegro Virtual Docker.[1][4][5] These programs utilize algorithms to explore various conformations and orientations of the ligand within the binding site and calculate the binding affinity for each pose.

  • Parameter Settings: Docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search, are set according to the software's recommendations and the specific research goals.

4. Visualization and Analysis of Docking Results:

  • The docking results are analyzed to identify the best-docked conformation for each ligand based on the docking score or binding energy.

  • The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized using software like PyMOL or Discovery Studio Visualizer.[1]

  • A comparative analysis of the binding modes and interactions of the different pyridazinone derivatives is performed to understand the structure-activity relationships.

5. In Silico ADME/Tox Prediction:

  • To assess the drug-likeness and pharmacokinetic properties of the most promising derivatives, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are often carried out using tools like SwissADME.[1]

Mandatory Visualization

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Target Protein Preparation (PDB Download, Cleaning) protein_prep->grid_gen docking Molecular Docking (AutoDock, Glide, etc.) grid_gen->docking results Analyze Docking Scores (Binding Energy) docking->results visualization Visualize Interactions (PyMOL, Discovery Studio) results->visualization admet In Silico ADMET Prediction (SwissADME) visualization->admet

References

Validating the Mechanism of Action of Pyridazinone-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating inhibitory activity against a wide array of enzymatic targets implicated in various disease states. This guide provides a comprehensive comparison of pyridazinone-based inhibitors against other established alternatives, supported by experimental data and detailed protocols to aid in the validation of their mechanism of action.

Key Enzyme Targets and Comparative Inhibitor Performance

This section details the inhibitory potency of pyridazinone derivatives against several key enzyme targets, alongside a comparison with well-established, non-pyridazinone inhibitors. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, allows for a direct assessment of the relative efficacy of these compounds.

Monoamine Oxidase B (MAO-B)

MAO-B is a crucial enzyme in the catabolism of dopamine and its inhibition is a key therapeutic strategy for Parkinson's disease.[1] Pyridazinone-based compounds have been developed as potent and selective MAO-B inhibitors.

Comparative Inhibitory Activity against MAO-B

Inhibitor ClassCompoundIC50 (µM)Ki (µM)Selectivity (MAO-B vs MAO-A)
Pyridazinone TR16[2]0.170.149 ± 0.016>235.29
Pyridazinone TR2[2]0.270.230 ± 0.00484.96
Pyridazinone S5[3]0.2030.155 ± 0.05019.04
Pyridazinone S16[3]0.9790.721 ± 0.074-
Standard (Non-Pyridazinone) Selegiline[1]~0.0068-High
Standard (Non-Pyridazinone) Rasagiline--High
Standard (Non-Pyridazinone) Safinamide--High
Cyclooxygenase-2 (COX-2)

Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[4] Several pyridazinone derivatives have shown potent and selective COX-2 inhibition.[5][6]

Comparative Inhibitory Activity against COX-2

Inhibitor ClassCompoundCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (COX-1/COX-2)
Pyridazinone 26b[5]43.84-11.51
Pyridazinone 27[5]53.01--
Pyridazinone 9a[6]15.5032021.29
Pyridazinone 16b[6]16.90-18.63
Standard (Non-Pyridazinone) Celecoxib[6]17.7932017.98
Standard (Non-Pyridazinone) Indomethacin[5]739.2--
Phosphodiesterase 4 (PDE4)

PDE4 is a key enzyme in the inflammatory cascade, and its inhibition elevates intracellular cAMP levels, leading to anti-inflammatory effects. Rolipram is a well-known selective PDE4 inhibitor.

Comparative Inhibitory Activity against PDE4

Inhibitor ClassCompoundPDE4B IC50 (µM)PDE4D IC50 (µM)
Pyridazinone 9e[7]0.322.5
Standard (Non-Pyridazinone) Rolipram[8]0.1300.240
Bruton's Tyrosine Kinase (BTK)

BTK is a critical enzyme in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies and autoimmune diseases. Ibrutinib is a first-in-class irreversible BTK inhibitor. Pyrazolo[3,4-d]pyridazinone derivatives have been developed as potent irreversible BTK inhibitors.[9]

Comparative Inhibitory Activity against BTK

Inhibitor ClassCompoundBTK IC50 (nM)
Pyridazinone Analog Compound 8[9]Potent (specific value not provided)
Standard (Non-Pyridazinone) IbrutinibPotent (specific value not provided)
Phosphodiesterase 5 (PDE5)

PDE5 inhibitors are widely used for the treatment of erectile dysfunction. Sildenafil is the prototypical PDE5 inhibitor. Pyrazolopyrimidopyridazinones have been identified as potent and selective PDE5 inhibitors.[10]

Comparative Inhibitory Activity against PDE5

Inhibitor ClassCompoundPDE5 IC50 (nM)Selectivity vs PDE6
Pyridazinone Analog Compound 5r[10][11]8.3240-fold
Pyridopyrazinone Compound 11b[12]18.13-
Standard (Non-Pyridazinone) Sildenafil[13]-Less selective than 5r
Standard (Non-Pyridazinone) Tadalafil[13]--
Standard (Non-Pyridazinone) Vardenafil[13]--
Standard (Non-Pyridazinone) Avanafil[13]--

Experimental Protocols for Mechanism of Action Validation

To validate the mechanism of action of pyridazinone-based inhibitors, a combination of in vitro enzymatic assays, cell-based assays, and structural biology techniques is essential.

In Vitro Enzyme Inhibition Assays

These assays directly measure the effect of the inhibitor on the activity of the purified enzyme.

Objective: To determine the IC50 value of a test compound against MAO-B.

Principle: The assay measures the hydrogen peroxide (H₂O₂) produced during the MAO-B-catalyzed oxidation of a substrate. A probe reacts with H₂O₂ to generate a fluorescent product.

Protocol:

  • Reagent Preparation:

    • Reconstitute MAO-B enzyme, substrate (e.g., tyramine), developer, and a high-sensitivity probe in the provided assay buffer.

    • Prepare serial dilutions of the test compound and a positive control (e.g., Selegiline).

  • Assay Procedure (96-well plate):

    • Add test inhibitor, inhibitor control, and enzyme control (buffer only) to respective wells.

    • Add the MAO-B enzyme solution to all wells except the blank. Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the MAO-B substrate solution to all wells.

  • Measurement:

    • Measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode for 10-40 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot percent inhibition versus log inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Objective: To determine the IC50 value of a test compound against COX-2.

Principle: The assay detects Prostaglandin G2, an intermediate product of the COX-2 reaction, using a fluorometric probe.

Protocol:

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme, COX cofactor, and COX probe.

    • Prepare a solution of the substrate, arachidonic acid.

    • Prepare serial dilutions of the test compound and a positive control (e.g., Celecoxib).

  • Assay Procedure (96-well plate):

    • Add assay buffer, test inhibitor or enzyme control (solvent) to the wells.

    • Add the COX-2 enzyme to all wells except the blank.

    • Prepare a reaction mix containing the COX probe and cofactor and add to all wells.

    • Initiate the reaction by adding the arachidonic acid solution.

  • Measurement:

    • Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the slope of the linear portion of the reaction curve.

    • Determine the percent inhibition and calculate the IC50 value as described for the MAO-B assay.

Cell-Based Assays

Cell-based assays are crucial for confirming the activity of inhibitors in a more physiologically relevant context, assessing cell permeability and potential off-target effects.

Objective: To determine the IC50 of a test compound for MAO-B in a neuronal cell line.

Principle: This assay measures the inhibition of endogenous MAO-B activity in SH-SY5Y human neuroblastoma cells by quantifying the production of H₂O₂.

Protocol:

  • Cell Culture:

    • Culture SH-SY5Y cells in a 96-well plate until they reach the desired confluency.

  • Inhibitor Treatment:

    • Treat cells with varying concentrations of the pyridazinone inhibitor or a vehicle control for a predetermined time (e.g., 1-24 hours).

  • Cell Lysis and Sample Preparation:

    • Wash the cells with PBS and lyse them using a suitable lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

  • MAO-B Activity Assay:

    • Prepare a reaction mixture containing a MAO-B substrate, a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase (HRP).

    • Add the reaction mixture to the cell lysates.

    • Incubate at 37°C, protected from light, for 30-60 minutes.

  • Measurement and Analysis:

    • Measure fluorescence (Excitation ~540 nm, Emission ~590 nm).

    • Calculate percent inhibition and determine the IC50 value.

Objective: To assess the ability of a test compound to inhibit COX-2-mediated prostaglandin E2 (PGE2) production in inflammatory cells.

Principle: Lipopolysaccharide (LPS) is used to induce COX-2 expression in macrophage cell lines (e.g., RAW 264.7). The amount of PGE2 released into the culture medium is then quantified by ELISA.

Protocol:

  • Cell Culture and Treatment:

    • Plate RAW 264.7 cells and pre-treat with different concentrations of the pyridazinone inhibitor or vehicle.

  • Induction of Inflammation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and incubate for 24 hours.

  • PGE2 Measurement:

    • Collect the cell culture supernatant.

    • Measure the PGE2 concentration using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of PGE2 production for each inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

X-ray Crystallography for Structural Validation

X-ray crystallography provides high-resolution structural information on how an inhibitor binds to its target enzyme, confirming the binding mode and guiding further drug design.

Objective: To determine the three-dimensional structure of an enzyme in complex with a pyridazinone inhibitor.

Principle: A purified enzyme is co-crystallized with the inhibitor, or the inhibitor is soaked into pre-formed enzyme crystals. The resulting crystals are then used to diffract X-rays, and the diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.

Protocol:

  • Protein Expression and Purification:

    • Express and purify milligram quantities of the target enzyme to high homogeneity.

  • Complex Formation:

    • Co-crystallization: Incubate the purified enzyme with a molar excess of the pyridazinone inhibitor before setting up crystallization trials.

    • Soaking: Grow crystals of the apo-enzyme first, then transfer them to a solution containing the inhibitor.

  • Crystallization Screening:

    • Use commercially available or in-house screens to test a wide range of crystallization conditions (precipitants, buffers, pH, additives). Vapor diffusion (hanging or sitting drop) is a common method.[14]

  • Crystal Optimization and Harvesting:

    • Optimize initial crystal hits by refining the conditions to obtain larger, well-diffracting crystals.

    • Harvest the crystals and cryo-protect them for data collection.

  • X-ray Diffraction Data Collection:

    • Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam (often at a synchrotron).

    • Collect a complete diffraction dataset by rotating the crystal in the beam.[15]

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factor amplitudes.

    • Solve the phase problem (e.g., by molecular replacement if a related structure is available).

    • Build an atomic model of the protein-inhibitor complex into the resulting electron density map and refine the model against the experimental data.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided to illustrate key signaling pathways and experimental workflows.

MAO_B_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Substrate DOPAL DOPAL MAOB->DOPAL Metabolism H2O2 H₂O₂ (Oxidative Stress) MAOB->H2O2 Pyridazinone Pyridazinone Inhibitor Pyridazinone->MAOB Inhibition

Caption: MAO-B metabolic pathway and its inhibition by pyridazinone derivatives.

COX2_Pathway cluster_membrane Cell Membrane Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A₂ COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Pyridazinone Pyridazinone Inhibitor Pyridazinone->COX2 Inhibition

Caption: The COX-2 signaling pathway in inflammation.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_structural Structural Validation Enzyme_Assay Enzyme Inhibition Assay (IC₅₀, Kᵢ determination) Enzyme_Kinetics Enzyme Kinetics Studies (Mechanism: Competitive, etc.) Enzyme_Assay->Enzyme_Kinetics Cell_Activity Cellular Activity Assay (e.g., PGE₂ production) Enzyme_Kinetics->Cell_Activity Cytotoxicity Cytotoxicity Assay (Off-target effects) Cell_Activity->Cytotoxicity Crystallography X-ray Crystallography (Binding Mode Confirmation) Cell_Activity->Crystallography

Caption: A typical workflow for validating the mechanism of action of an enzyme inhibitor.

References

Safety Operating Guide

Proper Disposal of 3(2H)-Pyridazinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This guide provides detailed, step-by-step procedures for the proper disposal of 3(2H)-Pyridazinone, a heterocyclic organic compound utilized in various research and development applications. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance and requires careful handling. Based on available safety data, the primary hazards include skin irritation, serious eye irritation, and potential harm if swallowed or inhaled.[1][2][3][4]

Hazard ClassificationDescription
Skin Irritation Causes skin irritation upon contact.[3][4]
Eye Irritation Causes serious eye irritation.[3][4]
Acute Toxicity (Oral) May be harmful if swallowed.[1][4]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[3][4]
Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE).

Protective EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles.[1][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.[1][5]
Body Protection A laboratory coat.To protect clothing and skin from contamination.[1][5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A certified respirator is recommended if dust or aerosols are generated.[1]To avoid inhalation of any potential vapors or dust.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste in accordance with all applicable local, state, and federal regulations.[1][2] Never dispose of this compound down the drain or in regular trash.[5]

1. Risk Assessment and Preparation:

  • Review the Safety Data Sheet (SDS) for this compound before starting work.

  • Ensure a designated and correctly labeled hazardous waste container is readily accessible. The label must clearly state "Hazardous Waste" and include the chemical name.[1]

2. Waste Collection:

  • Carefully transfer all waste containing this compound, including residual amounts, contaminated consumables (e.g., pipette tips, weighing paper), and contaminated PPE into the designated hazardous waste container.[1][5]

  • The waste container must be made of a material compatible with the chemical and have a securely sealing lid.[5][6]

3. Waste Segregation:

  • Do not mix this compound waste with incompatible materials.[1][7]

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[5][6]

4. Spill Management:

  • In the event of a spill, immediately evacuate the area and ensure proper ventilation.

  • Contain the spill using an inert absorbent material such as vermiculite or sand.[1]

  • Carefully collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.[1]

  • Thoroughly clean the spill area.

5. Decontamination:

  • Thoroughly decontaminate any non-disposable equipment that has come into contact with this compound.

  • Use an appropriate solvent, such as ethanol or isopropanol, followed by a wash with soap and water.[1]

  • Dispose of any contaminated cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.[1]

6. Final Disposal:

  • Securely seal the hazardous waste container.

  • Arrange for the collection and disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

Disposal Workflow

G cluster_0 Preparation cluster_1 Waste Handling cluster_2 Final Steps A Review SDS B Wear Appropriate PPE A->B C Prepare Labeled Hazardous Waste Container B->C D Collect this compound Waste C->D E Segregate from Incompatible Waste D->E F Manage Spills with Absorbent Material D->F H Securely Seal Waste Container E->H F->D Spill Occurs G Decontaminate Equipment G->H I Arrange for Professional Disposal H->I

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 3(2H)-Pyridazinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for 3(2H)-Pyridazinone, a versatile heterocyclic compound used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Adherence to these protocols is crucial for ensuring personal safety and environmental compliance.

Chemical Identifier:

  • Name: this compound

  • Synonyms: pyridazin-3(2H)-one, pyridazin-3-ol[3]

  • CAS Number: 504-30-3[3]

  • Molecular Formula: C4H4N2O[3]

  • Molecular Weight: 96.09 g/mol [4]

Hazard Summary: this compound is classified as a hazardous substance with the following primary concerns:

  • Skin Irritation (Category 2): Causes skin irritation.[3][4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. Thicker gloves generally offer better protection, and polyvinyl chloride (PVC) gloves are not recommended due to poor chemical resistance.[5]

Situation Required PPE Specifications & Best Practices
Routine Handling (weighing, transfers in a fume hood) • Chemical-resistant gloves• Lab coat• Safety glasses with side shields or gogglesGloves: Wear durable, chemical-resistant gauntlet gloves that extend up the forearm.[6] Consider double-gloving for added protection.[7] Wash the outside of gloves before removal.[6]Lab Coat: Standard laboratory coat.Eye Protection: Safety glasses are a minimum; goggles are recommended if there is a splash risk.[5]
Operations with High Splash or Dust Potential • Chemical-resistant gloves (double-gloved)• Chemical-resistant gown• Face shield and safety gogglesGloves: As above. Contaminated outer gloves should be removed and disposed of immediately.[5]Gown: A chemical-resistant gown should be worn over the lab coat. Change every four hours or if splashed.[5]Face/Eye Protection: A face shield worn over safety goggles offers the best protection against splashes.[5]
Spill Cleanup • Chemical-resistant gloves (double-gloved)• Chemical-resistant gown or coveralls• Face shield and safety goggles• Appropriate respiratory protectionGloves & Gown: As above.Face/Eye Protection: As above.Respirator: For large spills or significant dust generation, a chemical cartridge-type respirator is required. An N-95 or N-100 particle mask may be sufficient for smaller spills with low dust.[5]

Operational Plan: From Receipt to Experiment

This step-by-step guide outlines the safe handling procedures for this compound within a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, well-ventilated area away from incompatible materials.[3] The recommended storage temperature is between 2-8°C.[1][2]

  • Keep the container tightly closed and store in a locked-up area.[3]

2. Preparation and Handling:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Before handling, ensure all necessary PPE is donned correctly.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the handling area.[9]

3. In Case of Exposure:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

  • If on Skin: Immediately wash with plenty of water. If skin irritation occurs, get medical help.[3] Remove and wash contaminated clothing before reuse.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

  • If Swallowed: Rinse mouth and get medical help.[9]

Disposal Plan

Dispose of this compound and its contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.[3][8]

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for this compound waste.

  • Carefully transfer all waste, including contaminated consumables like pipette tips, weighing paper, and gloves, into this container.[8]

2. Decontamination of Equipment:

  • Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical.

  • Use an appropriate solvent such as ethanol or isopropanol, followed by a thorough wash with soap and water.[8]

  • Dispose of all contaminated cleaning materials as hazardous waste.[8]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.[8]

  • Contain the spill using an inert absorbent material like sand or vermiculite.[8]

  • Carefully collect the absorbed material and place it into the designated hazardous waste container.[8]

  • Clean the spill area thoroughly.

4. Final Disposal:

  • Securely seal the hazardous waste container.

  • Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.

Mandatory Visualization

cluster_prep Preparation & Handling cluster_disposal Disposal & Decontamination cluster_emergency Emergency Procedures receipt Receiving & Storage ppe Don Appropriate PPE receipt->ppe Before Handling handling Handling in Fume Hood experiment Experimental Use handling->experiment spill Spill Cleanup handling->spill exposure First Aid for Exposure handling->exposure ppe->handling waste_collection Collect Solid & Liquid Waste experiment->waste_collection Post-Experiment decon Decontaminate Equipment experiment->decon Post-Experiment final_disposal Hazardous Waste Disposal waste_collection->final_disposal decon->final_disposal spill->final_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3(2H)-Pyridazinone
Reactant of Route 2
3(2H)-Pyridazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.